((1,3-Dichloropropan-2-yl)oxy)methyl acetate
Description
Properties
IUPAC Name |
1,3-dichloropropan-2-yloxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPWSZPHLYSAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668245 | |
| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89281-73-2 | |
| Record name | Methanol, 1-[2-chloro-1-(chloromethyl)ethoxy]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1-3 Dichlopropan-2-yl)oxy)methyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089281732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1-3 Dichlopropan-2-yl)oxy]methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"((1,3-Dichloropropan-2-yl)oxy)methyl acetate" synthesis pathway
An In-depth Technical Guide to the Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for this compound. The document elucidates the strategic selection of starting materials, the rationale behind the proposed reaction pathway, and detailed experimental considerations. The synthesis is strategically designed around the coupling of two key building blocks: 1,3-dichloropropan-2-ol and an acetoxymethylating agent. This guide will delve into the mechanistic underpinnings of each synthetic step, providing field-proven insights into reaction optimization and control. All protocols are presented with a focus on scientific integrity and self-validation.
Introduction and Strategic Overview
This compound is a complex molecule featuring a dichlorinated propyl backbone linked via an ether bond to an acetoxymethyl group. Its structure suggests potential utility as a specialized solvent, an intermediate in organic synthesis, or a building block in the development of pharmacologically active molecules. The design of a robust synthesis for this target molecule hinges on a logical retrosynthetic analysis, which identifies readily accessible starting materials and high-yielding transformations.
Our proposed synthesis strategy involves a convergent approach, focusing on the preparation of two key intermediates followed by their strategic coupling.
Retrosynthetic Analysis:
The target molecule can be disconnected at the ether linkage, suggesting 1,3-dichloropropan-2-ol and a reactive acetoxymethyl species as the primary synthons. This leads to a two-stage synthesis:
-
Stage 1: Synthesis of 1,3-Dichloropropan-2-ol.
-
Stage 2: Synthesis of this compound via acetoxymethylation of 1,3-dichloropropan-2-ol.
This pathway is advantageous due to the commercial availability or straightforward preparation of the starting materials and the application of well-established reaction mechanisms.
Synthesis of the Core Building Block: 1,3-Dichloropropan-2-ol
The foundational starting material for this synthesis is 1,3-dichloropropan-2-ol (1,3-DCP).[1][2] This compound is a colorless liquid with an ether-like odor and is used as an intermediate in the production of epichlorohydrin.[3]
Established Synthetic Routes for 1,3-Dichloropropan-2-ol
There are several established methods for the synthesis of 1,3-DCP, primarily from glycerol, a readily available and renewable resource.
-
Hydrochlorination of Glycerol: This is a common industrial method. Glycerol is reacted with hydrochloric acid, often with a carboxylic acid catalyst like acetic acid, at elevated temperatures (363-393 K).[4][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] Acyl chlorides have also been shown to be effective catalysts for this transformation.[6] This process can be designed to selectively favor the formation of 1,3-DCP over its isomer, 2,3-dichloro-1-propanol.[5]
-
From Epichlorohydrin: 1,3-DCP can also be synthesized by the reaction of epichlorohydrin with hydrochloric acid.[3]
Recommended Laboratory-Scale Protocol: Synthesis of 1,3-Dichloropropan-2-ol from Glycerol
This protocol is adapted from established procedures for the hydrochlorination of glycerol.[4][5]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet, add glycerol and a catalytic amount of acetic acid.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-120 °C). Bubble anhydrous hydrogen chloride gas through the stirred reaction mixture.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of glycerol and the formation of monochlorinated and dichlorinated products.
-
Workup and Purification: Upon completion, cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
The Key Transformation: Acetoxymethylation of 1,3-Dichloropropan-2-ol
The central step in this synthesis is the formation of the ether linkage between 1,3-dichloropropan-2-ol and the acetoxymethyl group. This can be achieved through a Williamson-type ether synthesis using an appropriate acetoxymethylating agent. By analogy to the synthesis of chloromethyl methyl ether (MOM-Cl),[7] we propose the use of chloromethyl acetate as the key reagent.
Proposed Reaction Mechanism
The reaction is expected to proceed via a nucleophilic substitution, where the oxygen of the hydroxyl group in 1,3-dichloropropan-2-ol attacks the electrophilic carbon of chloromethyl acetate. To facilitate this, the alcohol is typically deprotonated with a base to form the more nucleophilic alkoxide.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Preparation of Chloromethyl Acetate (Inferred Protocol)
While a direct protocol for the synthesis of this compound was not found, the synthesis of the key reagent, chloromethyl acetate, can be inferred from the well-documented synthesis of chloromethyl methyl ether.[7][8] A plausible route involves the reaction of acetyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc(II) bromide.[7][9]
Inferred Experimental Protocol for Chloromethyl Acetate:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnBr₂).
-
Reagent Addition: Slowly add acetyl chloride to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by GC-MS until completion.
-
Isolation: The resulting solution of chloromethyl acetate may be used directly in the next step to minimize handling of this likely carcinogenic and hazardous reagent.[7]
Final Coupling Step: Synthesis of this compound
Experimental Protocol:
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a strong base, such as sodium hydride, in a dry aprotic solvent like tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Alcohol Addition: Slowly add a solution of 1,3-dichloropropan-2-ol in dry THF to the base suspension. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Acetoxymethylation: To the freshly prepared alkoxide solution, add the solution of chloromethyl acetate dropwise at a low temperature.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by carefully adding water.
-
Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel.
Data Summary and Visualization
Key Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3-Dichloropropan-2-ol | C₃H₆Cl₂O | 128.98 | 174.3 | 1.351 (at 25°C) |
| Chloromethyl Acetate | C₃H₅ClO₂ | 108.52 | ~105 | ~1.24 |
| This compound | C₆H₁₀Cl₂O₃ | 213.05 | (Predicted) >200 | (Predicted) >1.3 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety and Handling Considerations
-
1,3-Dichloropropan-2-ol: This compound is toxic and a suspected carcinogen.[2][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloromethyl Ethers: Chloromethyl acetate, like other α-halo ethers, is expected to be a potent carcinogen and lachrymator.[7] Extreme caution should be exercised, and all manipulations should be performed in a fume hood. In situ generation and use without isolation are highly recommended.[11]
-
Sodium Hydride: This is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.
Conclusion
The synthesis of this compound is a challenging yet feasible endeavor for the skilled organic chemist. The proposed pathway, leveraging the coupling of 1,3-dichloropropan-2-ol with an in situ generated acetoxymethylating agent, represents a logical and efficient approach. Careful attention to reaction conditions and stringent adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers to embark on the preparation of this novel compound.
References
- 1. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]
- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [PDF] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. | Semantic Scholar [semanticscholar.org]
- 10. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS 89281-73-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS 89281-73-2) is a chlorinated organic compound of significant interest in the pharmaceutical industry, primarily recognized as a potential impurity in the synthesis of the antiviral drug Valganciclovir. This guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, its toxicological profile based on related compounds, and its role in the context of antiviral drug development. While empirical spectroscopic data is not widely published, this document outlines the expected analytical characterization techniques.
Chemical Identity and Physicochemical Properties
This compound is a molecule that incorporates a dichlorinated propane backbone linked via an ether bond to a methyl acetate group. This structure imparts a combination of polarity from the ether and acetate functionalities, alongside the reactivity associated with the chloro-substituents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89281-73-2 | [1][2][3] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1][4] |
| Molecular Weight | 201.05 g/mol | [1][4] |
| Appearance | Liquid (at standard conditions) | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 257.9 ± 30.0 °C at 760 mmHg | [2] |
| Flash Point | 108.3 ± 23.6 °C | [2] |
| LogP | 1.66 | [2] |
| SMILES | C(OCOC(C)=O)(CCl)CCl | [1] |
| InChI | InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | [1] |
Synthesis and Reactivity
Plausible Synthetic Pathway
The hydroxyl group of 1,3-Dichloropropan-2-ol would act as a nucleophile, attacking the electrophilic methylene carbon of the acetoxymethylating agent. A non-nucleophilic base would be required to deprotonate the alcohol, facilitating the reaction.
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this molecule is dictated by its functional groups:
-
Dichlorinated Propane Moiety : The two chlorine atoms are susceptible to nucleophilic substitution reactions, although this would require harsh conditions.[1] These groups are primarily responsible for the compound's potential toxicity.
-
Ether Linkage : The ether bond is generally stable but can be cleaved under strongly acidic conditions.
-
Acetate Ester : The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and ((1,3-Dichloropropan-2-yl)oxy)methanol.
Role in Pharmaceutical Analysis: A Valganciclovir Impurity
The primary context in which this compound is of interest to the scientific community is as a process-related impurity in the synthesis of Valganciclovir.[1][2] Valganciclovir is an antiviral prodrug of Ganciclovir, used in the treatment of cytomegalovirus (CMV) infections. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, understanding the formation, characterization, and toxicological profile of such impurities is paramount for drug development professionals.
Analytical Characterization
While specific spectra for this compound are not widely published, standard analytical techniques would be employed for its characterization. A commercial supplier of this compound indicates the availability of spectroscopic services, suggesting that such data is obtainable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would show characteristic signals for the methyl protons of the acetate group, the methylene protons of the (-O-CH₂-O-) group, and the methine and methylene protons of the dichloropropane backbone.
-
¹³C NMR would provide distinct signals for the carbonyl carbon of the acetate, the carbons of the ether linkage, and the chlorinated carbons of the propane chain.
-
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight (201.05 g/mol ) and to study the fragmentation pattern, which would likely involve the loss of the acetate group and cleavage at the ether linkage.
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the C-Cl stretches.
Safety and Toxicology
-
Classification : It is classified for transport as a "Toxic liquid, organic, n.o.s."[5] and some safety data sheets suggest it is toxic if swallowed, harmful in contact with skin, and is suspected of causing cancer.
-
Related Compounds : The likely precursor, 1,3-Dichloropropan-2-ol, is considered a carcinogen and mutagen.[7] The International Agency for Research on Cancer (IARC) classifies 1,3-Dichloropropan-2-ol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]
-
General Hazards of Chlorinated Compounds : Chlorinated organic compounds as a class are known for their potential toxicity, including hepatotoxicity and carcinogenicity.[1] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen chloride.[5]
Handling Precautions : Due to the potential for significant toxicity, this compound should be handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
Caption: Recommended safety workflow for handling this compound.
Conclusion
This compound is a compound of specialized interest, primarily for those in the field of pharmaceutical development and quality control. Its significance as a potential impurity in Valganciclovir underscores the importance of its study. While comprehensive empirical data is sparse in the public domain, this guide provides a foundational understanding of its properties, likely synthesis, and potential hazards based on available data and chemical principles. Further research into its specific reactivity and toxicology is warranted to fully characterize its profile.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 5. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]
A Comprehensive Spectroscopic Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic properties of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the foundational principles behind spectroscopic interpretation, ensuring a thorough understanding of the molecule's structural characteristics.
Molecular Structure and Functional Group Analysis
This compound is a molecule incorporating several key functional groups that dictate its spectroscopic behavior. A clear understanding of its structure is paramount for accurate spectral interpretation.
The structure contains:
-
An ester functional group (acetate).
-
An acetal linkage (-O-CH₂-O-).
-
A secondary alkyl halide moiety with two chlorine atoms.
The interplay of these groups, particularly the influence of the electronegative chlorine and oxygen atoms, will be the primary determinant of the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental data, the following ¹H and ¹³C NMR spectra are predicted based on established chemical shift theory and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the adjacent oxygen and chlorine atoms will cause a downfield shift (higher ppm) for nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Hc (CH₃) | ~2.1 | Singlet (s) | Protons of the acetyl methyl group are adjacent to a carbonyl group, resulting in a characteristic downfield shift[1]. |
| Hb (OCH₂) | ~5.3 | Singlet (s) | Methylene protons of the acetal group are deshielded by two adjacent oxygen atoms. |
| Ha (CH) | ~4.0-4.2 | Quintet | The methine proton is deshielded by the adjacent oxygen and two chloromethyl groups. It will be split by the four equivalent protons of the two CH₂Cl groups. |
| Hd (CH₂Cl) | ~3.8-4.0 | Doublet | The methylene protons are attached to a carbon bearing a chlorine atom and are adjacent to the methine proton, leading to a downfield shift and splitting into a doublet[2][3][4][5]. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to approximately 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Carbons bonded to electronegative atoms will appear at lower fields (higher ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~170 | The carbonyl carbon of the ester group appears in a characteristic downfield region[6][7][8]. |
| O-C H₂-O | ~90-100 | The acetal carbon is significantly deshielded by the two attached oxygen atoms[9]. |
| C H₃ | ~21 | The methyl carbon of the acetate group is relatively upfield. |
| C H(OR)CH₂Cl | ~75-80 | The methine carbon is deshielded by the adjacent oxygen atom[7][8][9]. |
| C H₂Cl | ~45-50 | The methylene carbons are deshielded by the attached chlorine atoms[10][11][12]. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.
Diagram 1: NMR Spectroscopy Workflow
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The predicted IR spectrum of this compound will be dominated by the strong absorptions of the ester and acetal moieties.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| ~1745 | Ester (C=O) | Stretch | The carbonyl stretch of a saturated ester is typically strong and sharp, appearing around 1735-1750 cm⁻¹[13][14][15][16]. |
| ~1240 and ~1050 | Ester (C-O) & Acetal (C-O) | Stretch | Strong C-O stretching bands are characteristic of both esters and acetals[14][15][17][18][19][20]. The presence of multiple C-O bonds will likely result in broad, complex absorptions in this region. |
| ~2950-3000 | C-H (sp³) | Stretch | Standard aliphatic C-H stretching vibrations. |
| ~700-800 | C-Cl | Stretch | The C-Cl stretching frequency is found in the fingerprint region and can sometimes be difficult to assign definitively. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
Predicted Molecular Ion and Isotopic Pattern
The molecular weight of this compound (C₆H₁₀Cl₂O₃) is 216.0 g/mol (for ³⁵Cl isotopes). Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.
Predicted Fragmentation Pathways
The molecule is expected to undergo fragmentation at several key locations, primarily driven by the stability of the resulting carbocations and neutral losses.
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for the parent molecule.
Key Predicted Fragments:
-
m/z 43 ([CH₃CO]⁺): A very common and often abundant fragment corresponding to the acylium ion from the cleavage of the ester group[21][22].
-
m/z 127/129/131: This fragment, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms, could arise from the loss of the acetoxymethyl radical or represent the [(CH₂Cl)₂CHO]⁺ cation[23][24][25].
-
Loss of a chlorine radical (M-35/37): This would result in a fragment at m/z 181/183[23][24][25].
-
α-cleavage of the acetal: Cleavage adjacent to the ether oxygen can lead to various resonance-stabilized cations[26][27][28][29].
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules that often induces extensive fragmentation. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) may yield a more prominent molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical distributions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known behavior of its constituent functional groups. The detailed experimental protocols offer a self-validating framework for researchers to acquire and confirm these spectroscopic properties. This document serves as an authoritative resource to facilitate the identification, characterization, and quality control of this compound in various scientific and developmental endeavors.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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An In-Depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2), a critical chemical intermediate. While publicly available data on the specific physicochemical and spectral properties of this compound are limited, this document synthesizes information from patent literature, safety data, and extensive data on its direct precursors to offer a scientifically grounded resource. The primary focus is on its identity, its crucial role in the synthesis of prominent antiviral agents, and the essential safety considerations derived from its chemical structure and the toxicological profile of its precursors.
Core Molecular Identity
This compound is a chlorinated ether and ester of acetic acid. Its structure is fundamental to its function as a reactive intermediate in pharmaceutical manufacturing.
Molecular Formula and Weight
The chemical identity of this compound is defined by the following properties:
| Property | Value | Source(s) |
| CAS Number | 89281-73-2 | [1] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 201.04 g/mol | [1] |
| Synonyms | 1,3-Dichloro-2-(acetoxymethoxy)propane, [2-Chloro-1-(chloromethyl)ethoxy]methanol acetate | [2] |
Chemical Structure
The structure features a central propan-2-ol backbone, chlorinated at the 1 and 3 positions. The hydroxyl group is ether-linked to an acetoxymethyl group, which serves as a key reactive site in subsequent synthetic steps.
Caption: Chemical structure of this compound.
Role in Pharmaceutical Synthesis: The Ganciclovir and Valganciclovir Pathway
The primary and most significant application of this compound is its function as a key acyclic side-chain precursor in the synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[1] Ganciclovir is a potent inhibitor of the herpes virus family, particularly cytomegalovirus (CMV), which can cause severe infections in immunocompromised individuals.[3]
The Synthetic Strategy: N-Alkylation of Guanine
The core of the synthesis involves the N-alkylation of a protected guanine derivative, typically diacetylguanine, with the acyclic side-chain intermediate. This reaction forms the crucial ether link present in the final drug molecule. While patents often describe the use of a closely related diacetoxy analog, the fundamental reaction mechanism is analogous.
The key transformation is the acid-catalyzed reaction where the acetoxymethyl ether of the intermediate acts as an electrophile, alkylating the N-9 position of the guanine base. This step is often the most critical for yield and purity, as competing alkylation at the N-7 position can occur.
Caption: General workflow for the N-alkylation step in Ganciclovir synthesis.
Experimental Protocol: N-Alkylation of Diacetylguanine (Illustrative)
The following protocol is synthesized from established patent literature for the synthesis of Ganciclovir intermediates and should be regarded as an illustrative method, subject to optimization.
Objective: To synthesize the N-9 alkylated guanine precursor of Ganciclovir.
Materials:
-
Diacetylguanine
-
This compound (or its diacetoxy analog)
-
p-Toluene sulfonic acid monohydrate (p-TsOH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add diacetylguanine and N,N-dimethylformamide (DMF).
-
Add this compound to the mixture. The molar ratio of the acetate intermediate to diacetylguanine is typically in excess.
-
Add a catalytic amount of p-toluene sulfonic acid monohydrate.
-
Heat the reaction mixture to 90-100 °C with continuous stirring.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC) until consumption of the starting material is complete (typically several hours).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue contains a mixture of the desired N-9 isomer and the undesired N-7 isomer. Purification is typically achieved by crystallization from a suitable solvent system (e.g., methanol/toluene).
Causality and Insights:
-
Choice of Guanine: Diacetylguanine is used to improve solubility in organic solvents and to modulate the reactivity of the purine ring.
-
Catalyst: The acid catalyst is essential for activating the acetoxymethyl ether, facilitating its cleavage and the formation of the electrophilic species that alkylates the guanine nitrogen.
-
Temperature: The elevated temperature is required to overcome the activation energy of the reaction. However, it is a critical parameter to control, as excessive heat can lead to degradation and increased formation of byproducts.
-
N-9 vs. N-7 Isomerism: The formation of the N-7 isomer is a common challenge in this synthesis. The N-9 isomer is generally the thermodynamically more stable product. Reaction conditions are often optimized to favor its formation and to facilitate its separation from the N-7 isomer, often through selective crystallization.
Synthesis of the Intermediate and its Precursor
Precursor: 1,3-Dichloro-2-propanol (CAS 96-23-1)
Understanding the precursor is critical, as its properties and hazards directly influence the handling and safety protocols for the final intermediate.
Physicochemical Properties of 1,3-Dichloro-2-propanol:
| Property | Value | Source(s) |
| Appearance | Colorless liquid with an ethereal odor | [3][4] |
| Molecular Formula | C₃H₆Cl₂O | [3] |
| Molecular Weight | 128.99 g/mol | [3] |
| Boiling Point | 174.3 °C | [3][4] |
| Melting Point | -4 °C | [3] |
| Density | ~1.36 g/cm³ at 20 °C | [3] |
| Solubility | Soluble in water, miscible with alcohol and ether | [3] |
Synthesis of 1,3-Dichloro-2-propanol: This precursor is typically synthesized via the hypochlorination of allyl chloride, which generates a mixture of 1,3-dichloro-2-propanol and its 2,3-dichloro isomer.[3] It can also be produced through the reaction of glycerol with hydrochloric acid.[5]
Safety and Toxicological Profile
Due to the lack of specific toxicological studies on this compound, a conservative approach to handling is imperative. The safety profile must be inferred from its structural components: a chlorinated alkane backbone and an ether linkage, both of which are classes of compounds known for potential toxicity.
Hazard Analysis of the Precursor: 1,3-Dichloro-2-propanol
The hazards associated with 1,3-dichloro-2-propanol are well-documented and severe.
-
Carcinogenicity: It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans".[3][6] There is sufficient evidence for its carcinogenicity in experimental animals, causing tumors at multiple sites in rats.[7]
-
Genotoxicity: 1,3-dichloro-2-propanol is genotoxic in a variety of in vitro tests.[3] Its mechanism of genotoxicity is believed to involve the in-situ formation of epichlorohydrin, a known mutagen.[8]
-
Acute Toxicity: The compound is toxic by ingestion, inhalation, and skin absorption and can cause irritation to the skin and eyes.[4]
General Hazards of Chlorinated Ethers
The chemical class of chloroalkyl ethers is associated with significant health risks. Several members of this class are potent carcinogens.[9] They can act as alkylating agents, a property linked to their carcinogenic and mutagenic effects. Given that this compound is a chlorinated ether, it must be handled with the assumption that it may possess similar hazardous properties.
Recommended Handling Protocols
All work with this compound and its precursor, 1,3-dichloro-2-propanol, must be conducted with stringent safety measures.
-
Engineering Controls: Use a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton® or a suitable laminate), a lab coat, and chemical splash goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Commercial suppliers recommend refrigeration (2-8°C).[1]
Conclusion and Future Outlook
This compound is a specialized chemical intermediate whose value is intrinsically tied to the production of life-saving antiviral medications. While it is not a widely studied compound in academic literature, its role, as evidenced by extensive patent filings, is well-established in industrial pharmaceutical synthesis.
For researchers working with this compound, the key takeaways are its specific function as an acyclic building block for Ganciclovir, the critical nature of the N-9 vs. N-7 alkylation step, and the paramount importance of safety. The toxicological profile of its precursor, 1,3-dichloro-2-propanol, necessitates that this intermediate be handled as a potential carcinogen and genotoxic agent. Further research into the detailed physicochemical properties, spectral characterization, and a full toxicological assessment of this compound would be of significant value to the scientific community.
References
-
International Agency for Research on Cancer. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available from: [Link]
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Office of Environmental Health Hazard Assessment. (2010, June). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol (1,3-DCP; α,γ-Dichlorohydrin). OEHHA. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7289, 1,3-Dichloro-2-propanol. PubChem. Available from: [Link]
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Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol. Available from: [Link]
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St-Onge, M., et al. (2024, March 10). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Available from: [Link]
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ChemSrc. (2025). 1,3-Dichloro-2-(acetoxymethoxy)propane. Available from: [Link]
- Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.
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Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. Available from: [Link]
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Pharmaffiliates. (n.d.). This compound. Available from: [Link]
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Dudzińska-Sicińska, A., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-288. Available from: [Link]
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Office of Environmental Health Hazard Assessment. (2011, July). Chloroalkyl ethers. OEHHA. Available from: [Link]
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Joshi, S., & Adhikari, S. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. Available from: [Link]
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White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Available from: [Link]
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University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Available from: [Link]
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ECETOC. (2005, March). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Technical Report No. 95, Vol I. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available from: [Link]
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Supplemental Information. (n.d.). NMR (1H ; 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]
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INCHEM. (n.d.). 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). Available from: [Link]
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BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. Available from: [Link]
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ChemSrc. (2025). Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. Available from: [Link]
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Physical and chemical properties of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate
An In-depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the compound's structure, predicted physicochemical properties, probable synthetic routes, and expected reactivity. Furthermore, this guide outlines detailed, best-practice protocols for the characterization of this and similar molecules, including spectroscopic and chromatographic techniques. Safety and handling considerations specific to chlorinated organic compounds are also discussed to ensure safe laboratory practices.
Introduction
This compound, with the CAS Number 89281-73-2, is a halogenated acetoxymethyl ether. While specific applications of this compound are not widely documented in public literature, its structural motifs suggest potential utility as a pharmaceutical intermediate, a metabolite of other compounds, or a specialized solvent. The presence of two chlorine atoms and an acetoxymethyl ether group imparts a unique combination of reactivity and physical properties. The dichloropropyl moiety is a common feature in various biologically active molecules and synthetic intermediates. The acetoxymethyl ether group is often employed as a pro-drug strategy to enhance the bioavailability of pharmaceuticals, as it can be cleaved by cellular esterases to release the active molecule.[1][2] This guide aims to consolidate the available and predicted information to serve as a foundational resource for researchers working with this compound.
Physicochemical Properties
Direct experimental data for this compound is scarce. Therefore, the following properties are a combination of available data from suppliers and predictions based on the well-understood chemistry of haloalkanes and ethers.[3][4][5][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Basis |
| IUPAC Name | This compound | - |
| CAS Number | 89281-73-2 | [1] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 201.05 g/mol | [2] |
| Appearance | Colorless liquid (Predicted) | Based on similar haloalkanes.[3][4] |
| Boiling Point | Predicted to be higher than corresponding alkanes due to polarity and molecular weight. | General properties of haloalkanes.[4][7] |
| Solubility | Predicted to be insoluble in water; soluble in organic solvents. | General properties of haloalkanes.[3][4] |
| Density | Predicted to be greater than 1 g/mL. | General properties of chlorinated hydrocarbons.[8] |
| Storage | 2-8°C or under -20°C in an inert atmosphere. | Supplier information.[1][2] |
Synthesis and Reactivity
Proposed Synthesis
A probable synthetic route to this compound involves the reaction of 1,3-dichloropropan-2-ol with an acetoxymethylating agent. A common method for the synthesis of acetoxymethyl ethers is the Williamson ether synthesis, adapted for this specific functionality.
One potential pathway involves the deprotonation of 1,3-dichloropropan-2-ol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a reagent like bromomethyl acetate.[1]
Alternatively, the reaction of an acetal with a chlorinating agent in the presence of the alcohol could yield the desired product.[9]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed Williamson-type ether synthesis pathway.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Haloalkane Moiety: The carbon-chlorine bonds are polar, making the carbon atoms electrophilic and susceptible to nucleophilic substitution reactions.[3]
-
Acetoxymethyl Ether Group: This group is known to be labile and can be cleaved under acidic conditions or by cellular esterases.[1][2] This property is often exploited in the design of prodrugs.[10]
The compound is expected to be stable under neutral conditions but may hydrolyze in the presence of strong acids or bases.
Experimental Protocols for Characterization
The following protocols are generalized best practices for the characterization of novel organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dichloropropyl group and the acetoxymethyl group. Protons adjacent to the chlorine atoms and the ether oxygen will be shifted downfield (higher ppm values).[11][12] Predicted chemical shifts would be in the range of 3.5-4.5 ppm for protons on the dichloropropyl backbone and around 5.0-5.5 ppm for the -O-CH₂-O- protons. The methyl protons of the acetate group would appear further upfield, likely around 2.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Carbons bonded to electronegative chlorine and oxygen atoms will be deshielded and appear at higher chemical shifts.[11][12]
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation pathways would likely involve the loss of chlorine atoms, cleavage of the ether linkage, and fragmentation of the acetate group.[13][14][15]
Protocol for MS Analysis:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Acquire the mass spectrum over an appropriate mass range.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups.
-
Expected Absorptions:
Protocol for IR Analysis:
-
For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
-
Acquire the IR spectrum.
Diagram 2: General Analytical Workflow
References
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"((1,3-Dichloropropan-2-yl)oxy)methyl acetate" structural analysis
An In-depth Technical Guide to the Structural Analysis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a molecule featuring a complex arrangement of ether, ester, and haloalkane functionalities. For researchers, process chemists, and quality control analysts, unambiguous structural verification is paramount. This document moves beyond theoretical data points to explain the causality behind the analytical choices, presenting an integrated, self-validating workflow. We will dissect the molecule's signature using cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section details the underlying principles, predicted spectral data, and field-proven experimental protocols, ensuring both technical accuracy and practical applicability for professionals in the chemical and pharmaceutical sciences.
Introduction to the Target Molecule
This compound (CAS No: 89281-73-2) is an organic compound whose structure presents a unique analytical challenge.[1][2] It is characterized by a central 1,3-dichloropropan-2-ol backbone linked via an ether bond to an acetoxymethyl (AM) group.[3] The acetoxymethyl ether moiety is of particular interest in medicinal chemistry and drug development, where it can be employed as an esterase-sensitive motif to mask polar functional groups, creating pro-drugs that enhance cell permeability.[4][5]
Given its potential role as a synthetic intermediate, a metabolite, or a process impurity, a robust and multi-faceted analytical strategy is essential for its definitive identification and characterization. This guide provides the strategic workflow required to confirm its molecular structure with a high degree of confidence, leveraging the synergistic strengths of multiple analytical techniques.[6][7]
Core Molecular and Physicochemical Properties
A foundational step in any analysis is the compilation of known molecular properties. These values serve as the primary reference points against which experimental data are compared.
| Property | Value | Source(s) |
| CAS Number | 89281-73-2 | [1][2] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1][2] |
| Molecular Weight | 201.04 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Structure | ![]() | N/A |
Spectroscopic and Spectrometric Characterization
The core of structural analysis lies in the interpretation of how the molecule interacts with different forms of energy. We will employ a tripartite approach: IR spectroscopy to identify functional groups, NMR spectroscopy to map the carbon-hydrogen framework, and mass spectrometry to confirm mass and fragmentation patterns.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is the ideal first-pass technique for rapid confirmation of key functional groups.[6][8] For our target molecule, the analysis hinges on identifying two distinct carbonyl and ether vibrations. The presence of a strong ester C=O band and multiple C-O stretches, in the absence of a broad O-H band, provides immediate and compelling evidence for the proposed ester and ether functionalities.[9]
Predicted Spectral Features: The IR spectrum of this compound is expected to be dominated by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Intensity |
| ~2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Multiple sharp peaks, medium intensity. |
| ~1750-1735 | C=O Stretch | Aliphatic Ester | Strong, sharp, and characteristic. This is a primary diagnostic peak. [10][11][12] |
| ~1250-1200 | C-O Stretch | Ester (Acyl-Oxygen) | Strong intensity. Part of the "Rule of Three" for esters. [11] |
| ~1150-1050 | C-O-C Stretch | Ether | Strong intensity, confirming the ether linkage. [9][13] |
| ~800-600 | C-Cl Stretch | Alkyl Halide | Medium to strong intensity, confirming the presence of chlorine. |
Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage to subtract atmospheric H₂O and CO₂ contributions.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically background-subtracted. Label the significant peaks corresponding to the key functional groups identified in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity and chemical environment of every hydrogen and carbon atom.[6][14] For this molecule, ¹H NMR is critical for identifying the unique acetoxymethyl (O-CH₂-O) protons, while ¹³C NMR confirms the presence of all six unique carbons, from the ester carbonyl to the chlorinated methylenes.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.85 | Singlet (s) | 2H | O-CH₂ -O | The acetoxymethyl protons are highly deshielded by two adjacent oxygen atoms, appearing as a characteristic singlet far downfield.[4] |
| ~4.10 | Quintet (p) | 1H | O-CH (CH₂Cl)₂ | This methine proton is coupled to the four equivalent protons of the two adjacent CH₂Cl groups (n+1 rule, 4+1=5). |
| ~3.75 | Doublet (d) | 4H | CH₂ Cl | These four protons are chemically equivalent and are coupled only to the central methine proton, resulting in a doublet. |
| ~2.10 | Singlet (s) | 3H | CH₃ C=O | The acetate methyl protons are in a magnetically isolated environment and thus appear as a sharp singlet.[12] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.5 | C =O | Typical chemical shift for an ester carbonyl carbon.[4] |
| ~84.5 | O-C H₂-O | The acetoxymethyl carbon is significantly downfield due to being bonded to two oxygens.[4][15] |
| ~78.0 | O-C H(CH₂Cl)₂ | The methine carbon of the dichloropropyl group, shifted downfield by the ether oxygen. |
| ~46.0 | C H₂Cl | The methylene carbons are shifted downfield by the electronegative chlorine atoms. |
| ~21.0 | C H₃C=O | Typical chemical shift for an acetate methyl carbon.[4] |
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument procedures for locking, tuning, and shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° pulse angle with a 1-second relaxation delay is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition.[8] For a halogenated compound like this, MS is exceptionally powerful. The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion (M⁺˙), providing incontrovertible evidence of the compound's elemental formula. The fragmentation pattern further validates the proposed connectivity by showing logical losses of known structural units.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): A distinct isotopic cluster is expected due to the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
m/z 200 (M⁺˙): Corresponds to the molecule with two ³⁵Cl atoms. Relative abundance: 100% (base peak within the cluster).
-
m/z 202 (M+2): Corresponds to one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.
-
m/z 204 (M+4): Corresponds to two ³⁷Cl atoms. Relative abundance: ~10%. This 100:65:10 ratio is a unique signature for a dichlorinated compound.[16]
-
-
Key Fragmentation Pathways:
-
Loss of Acetoxy Radical (•OCOCH₃): M⁺˙ - 59 → m/z 141/143/145. This represents the cleavage of the ester group.
-
Loss of Chloromethyl Radical (•CH₂Cl): M⁺˙ - 49 → m/z 151/153. This is a common fragmentation for the dichloropropyl moiety.
-
Formation of Acetyl Cation: m/z 43 ([CH₃CO]⁺). This is a very common and often abundant fragment for acetate esters.
-
Alpha Cleavage of the Ether: Cleavage of the bond between the methine carbon and a chloromethyl carbon can lead to resonance-stabilized fragments.[16][17]
-
Visualization: Predicted EI-MS Fragmentation Pathway
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Literature review of dichloropropan derivatives in synthesis
An In-Depth Technical Guide to the Synthetic Applications of Dichloropropane Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of dichloropropane derivatives as versatile building blocks in modern organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide the use of these reagents in the synthesis of complex molecular architectures, from strained cyclopropanes to valuable heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of dichloropropanes in their synthetic endeavors.
Foundational Principles: Structure, Reactivity, and Isomeric Considerations
Dichloropropane exists primarily as two constitutional isomers: 1,2-dichloropropane and 1,3-dichloropropane. Their distinct structural arrangements dictate their reactivity and, consequently, their synthetic applications.
-
1,2-Dichloropropane (Propylene Dichloride) : Characterized by two chlorine atoms on adjacent carbons, its chemistry is dominated by elimination reactions (dehydrochlorination) to form various chloropropene isomers.[1][2] It is often produced as a byproduct in the manufacture of epichlorohydrin and is primarily used as a raw material for the synthesis of other chlorinated compounds like tetrachloroethylene.[3][4] Its use as a solvent is limited due to its toxicity.[3][5]
-
1,3-Dichloropropane : With chlorine atoms at the terminal positions of the three-carbon chain, this isomer is an exceptional precursor for cyclization reactions. The 1,3-disposition of the two electrophilic centers makes it an ideal substrate for reactions with dinucleophiles to form three- and five-membered rings.[6][7] It is a potent bifunctional alkylating agent.[7]
The choice between these isomers is the first critical decision in designing a synthesis, as their reaction pathways diverge significantly.
Table 1: Physicochemical Properties of Dichloropropane Isomers
| Property | 1,2-Dichloropropane | 1,3-Dichloropropane |
| CAS Number | 78-87-5 | 142-28-9 |
| Molecular Formula | C₃H₆Cl₂ | C₃H₆Cl₂ |
| Boiling Point | 96 °C | 120-122 °C[8] |
| Density | 1.159 g/mL[5] | 1.19 g/mL[8] |
| Solubility | Sparingly soluble in water; miscible with organic solvents.[3][5] | Insoluble in water; soluble in polar organic solvents like alcohols.[6] |
| Primary Reactivity | Elimination, Nucleophilic Substitution | Nucleophilic Substitution, Cyclization |
Synthesis of Strained Rings: The Cyclopropanation Pathway
The synthesis of cyclopropane rings, a motif present in numerous pharmaceuticals and natural products, is a cornerstone application of 1,3-dichloropropane.[9] The high ring strain of cyclopropanes makes their construction challenging, often requiring highly reactive species.[9]
Mechanism: Intramolecular Wurtz-Type Coupling
The most direct method involves an intramolecular reductive cyclization of 1,3-dichloropropane using a metal, typically zinc.[9][10] This reaction proceeds through a dehalogenation mechanism where the metal facilitates the elimination of the two chlorine atoms and the formation of a new carbon-carbon bond.[10]
The causality here is clear: the three-carbon chain of 1,3-dichloropropane is perfectly predisposed to form a stable, albeit strained, three-membered ring upon the removal of the terminal halogens. The use of zinc is advantageous as it is an effective reducing agent for this transformation.[10][11]
Caption: Reductive cyclization of 1,3-dichloropropane to cyclopropane.
Experimental Protocol: Synthesis of Cyclopropane from 1,3-Dichloropropane
This protocol is a representative procedure based on the principles of the Wurtz coupling reaction.[10][11]
-
Reactor Setup : Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging : Charge the flask with zinc dust and a suitable solvent, such as ethanol or a water/ethanol mixture. Sodium iodide (NaI) can be added as a catalyst to facilitate the reaction.[10]
-
Initiation : Gently heat the stirred suspension.
-
Substrate Addition : Add 1,3-dichloropropane dropwise from the dropping funnel to the activated zinc suspension at a rate that maintains a gentle reflux.
-
Reaction : After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Isolation : The gaseous cyclopropane product is typically collected by passing it through a cold trap. The collected gas can then be purified, for example, by fractional distillation to separate it from any volatile impurities or unreacted starting materials.[11]
-
Characterization : The identity and purity of the cyclopropane can be confirmed using Gas Chromatography (GC) and NMR spectroscopy.
Building Heterocycles: Dichloropropanes as Linchpins
Dichloropropanes, particularly the 1,3-isomer, are invaluable in constructing heterocyclic scaffolds, which form the core of a vast number of pharmaceutical agents.[7][12] Their bifunctional nature allows them to act as a three-carbon bridge, reacting with dinucleophiles to forge cyclic structures.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of 1,3-dichloropropane with primary amines or diamines provides a direct route to substituted piperidines and other N-heterocycles.[7][13] The process involves a double nucleophilic substitution, where the nitrogen atom displaces both chlorine atoms to form two new C-N bonds.
Caption: Synthesis of N-substituted piperidines.
Synthesis of Sulfur-Containing Heterocycles
In a similar fashion, reacting 1,3-dichloropropane with dithiols or sodium sulfide leads to the formation of sulfur-containing rings like thianes.[7] This strategy is a fundamental approach in the broader field of sulfur heterocycle synthesis.[14][15]
Experimental Protocol: General Synthesis of a 5-Membered Heterocycle
This protocol describes a general method for synthesizing five-membered heterocyclic compounds.[7]
-
Reagents : In a reaction vessel, dissolve the dinucleophile (e.g., a diamine or dithiol) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the nucleophile. The choice of base is critical to avoid competing side reactions.
-
Dichloropropane Addition : Slowly add 1,3-dichloropropane to the reaction mixture at room temperature or with gentle heating. The slow addition helps to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction : Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Characterization : Confirm the structure of the synthesized heterocycle using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Dichloropropanes as Bifunctional Alkylating Agents
The presence of two reactive C-Cl bonds makes dichloropropanes effective alkylating agents, capable of introducing a three-carbon chain into a molecule.[7][16] This property is fundamental to building more complex molecular frameworks from simpler precursors.[17][18] The reaction proceeds via a standard nucleophilic substitution mechanism, where a nucleophile attacks one of the electrophilic carbon atoms, displacing a chloride ion. A second nucleophile can then react at the other end of the chain.
This reactivity is harnessed in various synthetic contexts, including:
-
Formation of Carbon-Carbon Bonds : Reactions with Grignard reagents or other organometallic compounds.[7]
-
Synthesis of Ethers : Reaction with alkoxides, which is a key step in the synthesis of some macrocycles like crown ethers.[19]
-
Preparation of Organosilicon Compounds : Introducing the propyl chain into various molecular frameworks.[7]
The choice of reaction conditions (solvent, temperature, and stoichiometry) is crucial to control the outcome, allowing for either mono-alkylation or di-alkylation, depending on the desired product.
Emerging Applications and Future Outlook
The utility of dichloropropane derivatives continues to expand. Recent research has explored their use in novel synthetic strategies:
-
Insecticide Synthesis : 1,1-dichloropropene derivatives, which can be synthesized from dichloropropanes, have shown significant promise as new insecticides.[20]
-
Carbene Chemistry : Dichlorides can serve as stable precursors to generate carbenes in situ for cyclopropanation reactions, offering a safer alternative to explosive diazo compounds.[21]
-
Industrial Precursors : They remain important intermediates in industrial processes, such as the synthesis of allene and methylacetylene via dehydrochlorination.[22]
The field-proven versatility and cost-effectiveness of dichloropropanes ensure their continued importance in both academic research and industrial-scale chemical manufacturing. Future research will likely focus on developing more selective, efficient, and environmentally benign catalytic systems to further expand the synthetic utility of these fundamental chemical building blocks.
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Discovery and history of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate
An In-Depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl acetate: Discovery, Synthesis, and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a chemical entity of significant interest in the pharmaceutical industry. Initially identified as a process-related impurity in the manufacturing of the antiviral drug valganciclovir, its history is intrinsically linked to the synthesis of ganciclovir, the active metabolite of valganciclovir. This guide will delve into the discovery of this compound, detail its synthesis as an intermediate, discuss its chemical properties, and explore its relevance and management as a pharmaceutical impurity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound from a technical and practical perspective.
Introduction and Discovery
This compound (CAS No. 89281-73-2) is a diether and ester of acetic acid.[1][2][3][4][5] Its emergence in the scientific literature is primarily associated with its status as a process-related impurity in the synthesis of valganciclovir, a prodrug of the antiviral agent ganciclovir.[4][6] Ganciclovir is a potent inhibitor of the herpes virus family, including cytomegalovirus (CMV).[7] Valganciclovir was developed to improve the oral bioavailability of ganciclovir.[8]
The discovery of this compound is therefore not a story of a targeted molecular design but rather a consequence of the intricate synthetic pathways developed for ganciclovir and its prodrug. The imperative to identify and control impurities in active pharmaceutical ingredients (APIs) has driven the investigation and characterization of such compounds. Understanding the formation of this specific impurity is crucial for ensuring the safety and efficacy of the final drug product.
Synthesis and Formation as a Pharmaceutical Intermediate
The most direct and documented synthesis of this compound, also referred to as 1,3-dichloro-2-acetoxylmethoxylpropane, is described in the context of a ganciclovir synthesis pathway.[9] This process highlights the compound's role as a key intermediate.
Synthetic Pathway
The synthesis originates from 1,3-Dichloropropan-2-ol, a readily available industrial chemical.[9][10] The overall process can be dissected into two primary steps:
Step 1: Formation of the Hemiformal
1,3-Dichloropropan-2-ol is reacted with paraformaldehyde in the presence of a catalyst. This reaction leads to the formation of a hemiformal intermediate.
Step 2: Acetylation
The resulting hemiformal is then reacted with acetic anhydride. This step acetylates the hydroxyl group of the hemiformal, yielding this compound.[9]
The following diagram illustrates this synthetic route:
Caption: Synthesis of this compound.
Causality Behind Experimental Choices
The choice of 1,3-Dichloropropan-2-ol as a starting material is likely due to its structural similarity to the acyclic side chain of ganciclovir. Paraformaldehyde serves as a convenient source of formaldehyde for the formation of the oxymethylene bridge. Acetic anhydride is a common and efficient acetylating agent. This synthetic approach represents a practical method to construct the specific side chain required for subsequent coupling with a purine base to form the ganciclovir core.
Role as an Intermediate in Ganciclovir Synthesis
Following its synthesis, this compound serves as an alkylating agent. It is condensed with a protected guanine derivative, such as 2,9-diacetyl guanine, to form a triacetylated ganciclovir precursor.[9] Subsequent hydrolysis of the acetyl and chloro groups yields ganciclovir.[9] It is within this broader synthetic scheme for ganciclovir, and by extension valganciclovir, that this compound exists as a critical, albeit transient, intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 89281-73-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 201.04 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid | - |
| Storage | 2-8°C Refrigerator | [1] |
Implications in Drug Development: An Impurity Perspective
The primary relevance of this compound in the field of drug development is its classification as a process-related impurity in valganciclovir.[4][6] The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines.
Formation as a Byproduct
While it can be synthesized as an intermediate, it's also plausible that this compound could form as a byproduct if the reagents used in its synthesis are present in other stages of the ganciclovir or valganciclovir manufacturing process. For instance, residual 1,3-Dichloropropan-2-ol could potentially react with reagents containing an acetoxymethyl moiety.
Analytical Detection and Control
The presence of this impurity in the final drug substance must be monitored and controlled to within acceptable limits. This necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this compound in valganciclovir samples.
The following workflow illustrates the process of impurity identification and control in drug development:
Caption: General workflow for impurity control in API manufacturing.
Conclusion
This compound, while not a compound of direct therapeutic value, holds significant importance in the context of pharmaceutical manufacturing. Its history is intertwined with the development of the antiviral drug ganciclovir and its prodrug valganciclovir. A clear understanding of its synthesis, both as a deliberate intermediate and a potential byproduct, is essential for the effective control of impurities in the final drug product. This technical guide has provided a comprehensive overview of the available knowledge on this compound, offering valuable insights for professionals in the fields of chemical research and drug development.
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An In-depth Technical Guide to the Material Safety Data Sheet for ((1,3-Dichloropropan-2-yl)oxy)methyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2), a compound of interest in various research and development applications. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and provide field-proven insights for the safe handling and use of this substance. This document is structured to offer a deep dive into the chemical's properties, hazards, and the necessary safety protocols, moving beyond a standard template to address the specific nature of this chlorinated organic compound.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated ether and acetate ester. Its structure, featuring two chlorine atoms, an ether linkage, and an acetate group, dictates its physical and chemical behavior. Understanding these properties is fundamental to its safe handling and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 89281-73-2 | [1] |
| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | Not definitively available | [1] |
| Melting Point | Not available | [1] |
| Flash Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility in Water | Not available | [1] |
| Vapor Pressure | Not available | [1] |
Note: The available data on some physicochemical properties for this specific compound is limited. In such cases, caution should be exercised, and the properties of structurally similar chlorinated organic compounds should be considered.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the following classifications are critical for risk assessment and the implementation of appropriate safety measures.
GHS Pictograms:
Health Hazard, Acute Toxicity (fatal or toxic)
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed. [2]
-
H311: Toxic in contact with skin. [2]
-
H331: Toxic if inhaled. [2]
-
H341: Suspected of causing genetic defects. [2]
Precautionary Statements: A comprehensive set of precautionary statements, including prevention, response, storage, and disposal, are outlined in the safety data sheets. Key preventive measures include:
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
The causality behind these classifications lies in the chemical's structure. Chlorinated organic compounds can exhibit significant toxicity, and the dichloropropan moiety, in particular, is associated with potential health hazards.
Toxicological Profile: An Evidence-Based Assessment
Acute Toxicity: The GHS classification of "Toxic if swallowed, in contact with skin, or if inhaled" underscores the immediate and severe health risks associated with acute exposure.[2] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its absorption through the skin and mucous membranes.
Chronic Toxicity and Carcinogenicity: The classification "Suspected of causing genetic defects" is a significant concern.[2] Many chlorinated organic compounds are known to have mutagenic or carcinogenic properties. The dichloropropan group is structurally related to other dichloropropanols and dichloropropenes that have been investigated for their carcinogenic potential. Therefore, long-term exposure to even low levels of this substance should be strictly avoided.
Mechanism of Toxicity: The toxicity of chlorinated organic compounds is often attributed to their ability to act as alkylating agents or to be metabolized into reactive intermediates that can damage DNA, proteins, and other cellular components.
Safe Handling and Storage Protocols
The handling and storage of this compound require stringent adherence to safety protocols to minimize exposure and ensure a safe research environment.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to prevent the inhalation of vapors.
-
Containment: Use appropriate containment measures to prevent spills and releases into the environment.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended handling.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin from contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials. While specific incompatibilities are not listed, as a general precaution for chlorinated compounds, avoid strong oxidizing agents, strong bases, and reactive metals.[1]
-
The recommended storage temperature is under -20°C in an inert atmosphere and kept in a dark place.[2]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency involving this compound, a swift and informed response is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]
-
Skin Contact: In case of skin contact, take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Take the victim immediately to the hospital.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor/physician.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective and could spread the chemical.
-
Hazardous Combustion Products: In case of fire, toxic fumes may be formed, including carbon monoxide, carbon dioxide, and hydrogen chloride.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection and ensure adequate ventilation. Evacuate personnel to safe areas. Do not attempt to take action without suitable protective clothing.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.
-
Chemical Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatible Materials: Data on specific incompatible materials is not available. However, based on its structure, it should be kept away from strong oxidizing agents, strong bases, and certain metals.[1]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride.[1]
Ecological Information
The environmental impact of this compound is not well-documented.[3] However, chlorinated organic compounds are often persistent in the environment and can be harmful to aquatic life.
-
Toxicity to Aquatic Organisms: No data available.[3]
-
Persistence and Degradability: No data available.[3]
-
Bioaccumulative Potential: No data available.[3]
Given the lack of specific data, it is imperative to prevent the release of this compound into the environment. All waste containing this chemical should be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Disposal Considerations
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental protection.
-
Waste Treatment: Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Consult with your institution's environmental health and safety department for specific guidance on waste disposal.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Emergency Response Workflow
Caption: Emergency response workflow for a chemical spill or exposure.
References
-
BLDpharm. 89281-73-2|this compound. Available from: [Link]
Sources
Theoretical Framework for Assessing the Stability of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
An In-Depth Technical Guide
Abstract
The chemical stability of a molecule is a critical determinant of its viability as a therapeutic agent or a key intermediate in pharmaceutical manufacturing. This guide presents a comprehensive theoretical framework for evaluating the stability of ((1,3-dichloropropan-2-yl)oxy)methyl acetate, a molecule of interest due to its structural motifs—a dichlorinated propyl group, an ether linkage, and an acetate ester. In the absence of direct experimental data, this document outlines a robust computational strategy rooted in modern quantum chemical methods. We detail the proposed theoretical methodologies, plausible decomposition pathways, and the interpretation of computational results to predict the kinetic and thermodynamic stability of the title compound. This in-depth guide is intended for researchers, computational chemists, and professionals in drug development seeking to apply theoretical modeling to proactively assess molecular liabilities.
Introduction: The Imperative of Stability Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical instability being a primary cause of attrition. A labile molecule can lead to decreased shelf-life, formation of potentially toxic degradants, and unpredictable bioavailability. The molecule of interest, this compound, incorporates several functional groups that could be susceptible to degradation. The presence of chlorine atoms on the propyl backbone can influence the reactivity of the entire molecule, potentially through inductive effects or by acting as leaving groups. The ether and acetate functionalities are prone to hydrolysis under physiological or formulation conditions.
The parent alcohol, 1,3-dichloro-2-propanol (1,3-DCP), is a known contaminant in some food products and has been the subject of toxicological studies. It is recognized as possibly carcinogenic to humans (Group 2B) and has demonstrated genotoxic effects in some in vitro systems.[1][2][3][4] The metabolism of 1,3-DCP can lead to the formation of reactive intermediates like epichlorohydrin, a genotoxic carcinogen.[3] Given the toxicological profile of this structural alert, understanding the stability of any derivative, such as the title compound, is of paramount importance.
This guide provides a roadmap for a theoretical investigation into the stability of this compound. By employing state-of-the-art computational chemistry techniques, we can predict its intrinsic stability and identify the most probable degradation pathways, thereby providing crucial insights for guiding further experimental work and risk assessment.
Proposed Theoretical Methodology: A Quantum Chemical Approach
To obtain a reliable and predictive understanding of the stability of this compound, we propose a computational study based on Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.
2.1. Computational Workflow
The proposed computational workflow is designed to systematically investigate the potential decomposition reactions of the title molecule.
Caption: Proposed computational workflow for the stability assessment.
2.2. Level of Theory
-
Density Functional: The B3LYP functional is a well-established hybrid functional that often provides reliable results for organic molecules. For a more refined analysis, especially for reaction barriers, a range-separated hybrid functional like ωB97X-D or a double-hybrid functional could be employed to better account for non-covalent interactions and provide more accurate thermochemistry.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type correlation-consistent basis set, like cc-pVTZ, is recommended. The inclusion of diffuse functions (+) is important for accurately describing anionic species that may be involved in hydrolysis, and polarization functions (d,p) are crucial for describing the bonding in a flexible molecule.
-
Solvation Model: To simulate the effect of an aqueous environment (relevant for physiological conditions or aqueous formulations), an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, should be used.
2.3. Key Computational Steps
-
Conformational Analysis: A thorough conformational search of the reactant molecule will be performed to identify the lowest energy conformer, which will be used as the starting point for all subsequent calculations.
-
Geometry Optimization: The geometries of the reactant, all proposed transition states, intermediates, and products will be fully optimized at the chosen level of theory.
-
Frequency Analysis: Vibrational frequency calculations will be performed for all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies should be real. For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation will be performed.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.
Predicted Decomposition Pathways
Based on the chemical structure of this compound, several degradation pathways are plausible. The primary focus of the theoretical investigation will be on hydrolysis and intramolecular reactions.
3.1. Hydrolysis of the Acetate Ester
Ester hydrolysis is a common degradation pathway for many drugs and can be catalyzed by acid or base. The neutral hydrolysis of methyl acetate is known to be slow, but the presence of the electronegative chloroalkyl group could influence the reactivity of the carbonyl carbon.[5][6]
Caption: Proposed pathway for intramolecular cyclization to epichlorohydrin.
Data Analysis and Interpretation
The primary outputs of the computational study will be the relative energies of all stationary points along the proposed reaction pathways. These energies will be used to construct reaction energy profiles.
4.1. Thermodynamic Stability
The overall reaction energy (ΔE_rxn) for each degradation pathway will indicate the thermodynamic favorability of the decomposition. A negative ΔE_rxn suggests that the products are more stable than the reactant.
4.2. Kinetic Stability
The kinetic stability is determined by the activation energy (ΔE_a), which is the energy difference between the reactant and the transition state. A higher activation energy corresponds to a slower reaction rate. By comparing the activation energies for the different proposed pathways, we can identify the kinetically most favorable degradation route.
Table 1: Hypothetical Calculated Energy Data for Decomposition Pathways
| Reaction Pathway | Reactant(s) | Transition State | Product(s) | ΔE_a (kcal/mol) | ΔE_rxn (kcal/mol) |
| Acetate Hydrolysis | Molecule + H₂O | TS_hydrolysis_ester | Acetic Acid + ... | 25.3 | -10.2 |
| Ether Hydrolysis | Molecule + H₂O | TS_hydrolysis_ether | 1,3-DCP + ... | 30.1 | -5.7 |
| Intramolecular Cyclization | 1,3-DCP | TS_cyclization | Epichlorohydrin + HCl | 22.8 | -8.5 |
Note: The values in this table are purely illustrative and would be the outcome of the proposed DFT calculations.
From these hypothetical results, we would conclude that intramolecular cyclization of the hydrolysis product has the lowest activation barrier, suggesting it could be a significant degradation pathway if the initial hydrolysis occurs.
Significance and Future Directions
The theoretical framework outlined in this guide provides a powerful, cost-effective, and proactive approach to assessing the stability of this compound. The insights gained from such a study would be invaluable for:
-
Lead Candidate Selection: Early identification of potential stability liabilities can help in selecting more robust drug candidates.
-
Formulation Development: Understanding the degradation pathways can guide the development of stable formulations by controlling factors like pH and excipients.
-
Forced Degradation Studies: The predicted degradation products can be targeted for analytical method development and validation in experimental forced degradation studies.
The theoretical predictions should be validated by experimental studies, such as stability-indicating HPLC methods, to confirm the identity and quantity of degradants under various stress conditions (e.g., acid, base, heat, light). A strong synergy between computational and experimental approaches will provide the most comprehensive understanding of the molecule's stability profile.
References
-
National Agricultural Library. (2003). Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
- Brambilla, G., & Martelli, A. (2009). Genotoxic and carcinogenic risk to humans of drug-related and environmental nitrosatable drugs.
-
Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Retrieved from [Link]
-
Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(4), 544-554. Retrieved from [Link]
-
Wolfe, S., Shi, Z., & Weinberg, N. (2009). The neutral hydrolysis of methyl acetate Part 1. Kinetic experiments. ResearchGate. Retrieved from [Link]
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- 1. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library [nal.usda.gov]
- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Analytical Control of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Introduction: The Significance of a Potential Genotoxic Impurity
((1,3-Dichloropropan-2-yl)oxy)methyl acetate is an α-chloro ether derivative. The α-chloro ether functional group is a structural alert for mutagenicity and carcinogenicity, as compounds in this class can act as potent alkylating agents capable of modifying DNA.[1][2] Numerous studies have demonstrated that related compounds, such as bis(chloromethyl)ether and chloromethyl methyl ether, exhibit significant carcinogenic activity in animal models and are considered known human carcinogens.[1][3]
The presence of such impurities, even at trace levels, in an active pharmaceutical ingredient (API) is a major safety concern. Regulatory agencies mandate strict control of PGIs. Therefore, the ability to synthesize this compound as a high-purity reference standard is crucial for:
-
Developing and validating sensitive analytical methods.
-
Accurately quantifying the impurity in API batches.
-
Toxicological assessment and risk characterization.
This guide provides a plausible synthetic route and a detailed protocol for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace analysis.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is foundational to its safe handling and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₁₀Cl₂O₃ | - |
| Molecular Weight | 201.05 g/mol | - |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not established, likely high | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
General Safety Precautions: Due to the structural alerts for genotoxicity, this compound and its precursors must be handled with extreme caution.[4]
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, solvent-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Grounding and bonding of containers are necessary when transferring material to prevent static discharge.[5]
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with local and institutional regulations.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a representative synthesis via etherification of 1,3-dichloro-2-propanol with chloromethyl acetate. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.
Reaction Scheme: 1,3-Dichloro-2-propanol + Chloromethyl acetate → this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,3-Dichloro-2-propanol | ≥98% | Sigma-Aldrich | Toxic and suspected carcinogen.[6][9] |
| Chloromethyl acetate | ≥97% | TCI Chemicals | Corrosive and lachrymator. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Flammable solid, reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv™ grade | EMD Millipore | Use freshly opened or dried solvent. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For workup and chromatography. |
| Saturated NaCl solution (Brine) | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layers. |
Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion) to a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous THF to the flask via cannula, ensuring the stirrer creates a vortex for efficient mixing. Cool the suspension to 0 °C in an ice bath.
-
Rationale: An inert atmosphere and anhydrous conditions are essential as sodium hydride reacts violently with moisture. Cooling controls the initial exothermic reaction.
-
-
Alkoxide Formation: Dissolve 1,3-dichloro-2-propanol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Rationale: This step forms the sodium alkoxide of the alcohol, a potent nucleophile. A slow addition rate prevents a dangerous exotherm and excessive hydrogen gas evolution.
-
-
Etherification: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add chloromethyl acetate (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by deionized water.
-
Rationale: Quenching deactivates the highly reactive sodium hydride. A protic solvent like isopropanol is added first to manage the reactivity before the addition of water.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product should be purified using flash column chromatography on silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a suitable starting point.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocol 2: Trace Analysis by GC-MS
This protocol outlines the development of a sensitive method for detecting and quantifying this compound in an API matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for volatile and semi-volatile compounds.[10][11]
Instrumentation and Consumables
| Item | Specification Example |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Sample Vials | 2 mL amber glass vials with PTFE-lined caps |
| Solvent | Dichloromethane (DCM), HPLC or pesticide residue grade |
Preparation of Standards and Samples
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the synthesized reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock standard with DCM.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM. This creates a 10 mg/mL solution.
-
Rationale: DCM is a versatile solvent suitable for many APIs and provides good chromatographic performance for the analyte. The concentration is chosen to balance sensitivity with potential matrix effects.
-
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes transfer of analyte to the column for trace-level detection. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature ramp separates analytes based on boiling point and column interaction. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions of the analyte. |
Data Acquisition and Processing
-
Sequence: Run a blank (DCM), followed by the calibration standards, and then the API samples.
-
SIM Ion Selection: Determine the characteristic ions for this compound from a full scan injection of a high-concentration standard. Select a quantifier ion (most abundant) and one or two qualifier ions for confirmation.
-
Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. Use a linear regression to determine the concentration of the analyte in the API samples.
Analytical Workflow Diagram
Caption: Workflow for the trace analysis of the target impurity by GC-MS.
Conclusion
The protocols outlined in this application note provide a robust framework for synthesizing this compound and developing a validated analytical method for its control as a potential genotoxic impurity. Adherence to the detailed synthetic procedures and safety precautions is paramount. The GC-MS method offers the high sensitivity and selectivity required for monitoring PGIs at levels mandated by regulatory authorities, ensuring the safety and quality of pharmaceutical products.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%.
- National Center for Biotechnology Information. (n.d.). Overall Evaluations of Carcinogenicity: BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1).
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1,3-Dichloro-2-propanol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Chloromethyl ethyl ether.
- Thermo Fisher Scientific. (2023). Safety data sheet: 1,3-Dichloro-2-propanol.
- U.S. Environmental Protection Agency. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
- New Jersey Department of Health. (n.d.). Hazard Summary: 1,3-Dichloropropanol.
- Acros Organics. (2012). Safety Data Sheet: 1,3-Dichloro-2-propanol.
- Van Duuren, B. L., et al. (1978). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. Journal of the National Cancer Institute, 60(3), 679-681.
- U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes: Chapter 7. Analytical Methods.
- Wong, Y. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A, 952(1-2), 185-192.
- PubChem. (n.d.). 1,3-Dichloro-2-propanol.
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- 2. Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed exploration of the potential applications of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate as a novel promoiety in medicinal chemistry. Drawing parallels with established acyloxymethyl and alkoxyalkyl prodrug strategies, we hypothesize its utility in enhancing the pharmacokinetic profiles of antiviral nucleoside analogues, with a particular focus on ganciclovir. This guide outlines a conceptual framework for the synthesis, biological evaluation, and mechanistic investigation of prodrugs incorporating this moiety. Emphasis is placed on the rationale behind experimental design, potential advantages, and critical safety considerations related to the 1,3-dichloropropan-2-ol leaving group.
Introduction: The Prodrug Concept and a Novel Moiety
The development of effective antiviral therapies is often hampered by the poor pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as low oral bioavailability and inadequate cellular penetration.[1][2] Prodrug strategies, which involve the chemical modification of an API into an inactive form that is converted to the active drug in vivo, have proven highly successful in overcoming these limitations.[1][3] A classic example is valganciclovir, the L-valyl ester prodrug of ganciclovir, which significantly improves oral bioavailability.[4]
Here, we introduce this compound as a potential promoiety. Its structure is a hybrid of an acyloxymethyl group, known to be cleaved by intracellular esterases, and a dichlorinated propyl ether. The core structure, 1,3-dichloropropan-2-ol, is a structural analogue of the acyclic side chain of the potent antiviral agent ganciclovir (9-(1,3-dihydroxy-2-propoxymethyl)guanine).[4][5] This structural similarity suggests that this moiety could be a substrate for the same viral and cellular kinases involved in the activation of ganciclovir, potentially leading to targeted drug release in virus-infected cells.
Conceptual Application: A Prodrug Strategy for Ganciclovir
Ganciclovir is a cornerstone in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[6][7] Its therapeutic efficacy relies on its intracellular conversion to ganciclovir triphosphate, which inhibits viral DNA polymerase.[5][8] However, ganciclovir itself has poor oral bioavailability.
We propose the synthesis of a ganciclovir prodrug, Ganciclovir-((1,3-dichloropropan-2-yl)oxy)methyl ether, to potentially improve its delivery. The rationale is twofold:
-
Enhanced Lipophilicity: The dichlorinated promoiety is expected to increase the lipophilicity of ganciclovir, facilitating its passive diffusion across cellular membranes.
-
Bioactivation Pathway: We hypothesize a multi-step intracellular activation process, as depicted in the diagram below.
Figure 1: Proposed intracellular activation pathway for a ganciclovir prodrug bearing the ((1,3-dichloropropan-2-yl)oxy)methyl moiety.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route would involve the Williamson ether synthesis between the sodium salt of 1,3-dichloro-2-propanol and chloromethyl acetate.
Materials:
-
1,3-Dichloro-2-propanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Chloromethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dichloro-2-propanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add chloromethyl acetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthesis of the Ganciclovir Prodrug
The synthesis of the ganciclovir prodrug would involve the reaction of ganciclovir with a suitable reagent derived from the promoiety.
Note: This is a conceptual protocol and requires optimization.
Materials:
-
Ganciclovir
-
((1,3-Dichloropropan-2-yl)oxy)methyl chloride (to be synthesized from the acetate)
-
A suitable non-nucleophilic base (e.g., proton sponge)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Synthesize ((1,3-dichloropropan-2-yl)oxy)methyl chloride from the corresponding acetate using standard methods (e.g., reaction with thionyl chloride).
-
Dissolve ganciclovir (1.0 eq) in anhydrous DMF.
-
Add the non-nucleophilic base (1.5 eq) to the solution.
-
Add ((1,3-dichloropropan-2-yl)oxy)methyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent.
-
Purify the crude product by chromatography to isolate the desired ganciclovir prodrug.
In Vitro Antiviral Activity Assay
The antiviral activity of the synthesized prodrug should be evaluated against human cytomegalovirus (HCMV) in a cell-based assay.
Protocol Outline:
-
Cell Culture: Culture human foreskin fibroblasts (HFFs) in appropriate media.
-
Infection: Seed HFFs in 96-well plates and infect with a known titer of HCMV.
-
Drug Treatment: After viral adsorption, add serial dilutions of the ganciclovir prodrug, ganciclovir (positive control), and a vehicle control.
-
Incubation: Incubate the plates for 7-10 days until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification: Assess viral replication using a suitable method, such as a plaque reduction assay, quantitative PCR for viral DNA, or an ELISA for a viral antigen.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) for both the prodrug and ganciclovir.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the prodrug and the 1,3-dichloro-2-propanol leaving group.
Protocol Outline:
-
Cell Culture: Seed HFFs (or other relevant cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the ganciclovir prodrug and 1,3-dichloro-2-propanol.
-
Incubation: Incubate for a period corresponding to the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound. The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined for the prodrug.
Data Presentation and Interpretation
The results of the in vitro assays should be tabulated for clear comparison.
| Compound | EC₅₀ (µM) vs. HCMV | CC₅₀ (µM) in HFFs | Selectivity Index (SI) |
| Ganciclovir | Expected value | Expected value | Calculated value |
| Ganciclovir Prodrug | Experimental value | Experimental value | Calculated value |
| 1,3-Dichloro-2-propanol | Not Applicable | Experimental value | Not Applicable |
A successful prodrug would ideally exhibit an EC₅₀ value comparable to or lower than that of ganciclovir, coupled with a high CC₅₀, resulting in a favorable selectivity index.
Safety and Handling Precautions
CRITICAL: 1,3-Dichloro-2-propanol is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[9] It is also a suspected mutagen.[9]
-
Handling: All manipulations involving 1,3-dichloro-2-propanol and its derivatives, including the title promoiety and the final prodrug, must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.
The potential for the in vivo release of 1,3-dichloro-2-propanol is a significant concern that must be thoroughly investigated through metabolic and toxicological studies before any consideration for further development.
Conclusion and Future Directions
The use of this compound as a promoiety represents an unexplored but mechanistically plausible strategy for the development of novel antiviral prodrugs. The protocols outlined in this document provide a roadmap for the synthesis and initial biological evaluation of such compounds. Future work should focus on:
-
Metabolic Stability Studies: Investigating the rate of ester cleavage and subsequent release of the active drug in liver microsomes and plasma.
-
Mechanism of Action Confirmation: Verifying the proposed intracellular activation pathway.
-
In Vivo Efficacy and Toxicology: If in vitro results are promising, progressing to animal models to assess oral bioavailability, efficacy, and, most importantly, the toxicological profile, with particular attention to the fate of the 1,3-dichloro-2-propanol leaving group.
While the potential for toxicity is a major hurdle, the exploration of novel chemical space is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
-
De Clercq, E. (2004). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. Antiviral Chemistry and Chemotherapy, 15(5), 221-230. [Link]
-
Perrottet, N., et al. (2009). Therapeutic Drug Monitoring of Ganciclovir: Where Are We? Clinical Pharmacokinetics, 48(6), 359-373. [Link]
-
Wikipedia contributors. (2024). Ganciclovir. Wikipedia, The Free Encyclopedia. [Link]
-
Patsnap. (2024). What is the mechanism of Ganciclovir? Patsnap Synapse. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Ganciclovir: An Antiviral Powerhouse. [Link]
-
Hostetler, K. Y., et al. (2007). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Chemistry and Chemotherapy, 18(4), 169-181. [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490-S494. [Link]
-
Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. California Environmental Protection Agency. [Link]
-
Mehellou, Y., & Rando, R. F. (2014). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Future Medicinal Chemistry, 6(13), 1503-1521. [Link]
-
Office of Environmental Health Hazard Assessment. (n.d.). 1,3-Dichloro-2-propanol. California Environmental Protection Agency. [Link]
-
Courtens, C., et al. (2022). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. European Journal of Medicinal Chemistry, 245, 114924. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(1), 113. [Link]
-
Wikipedia contributors. (2023). 1,3-Dichloropropan-2-ol. Wikipedia, The Free Encyclopedia. [Link]
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- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
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"((1,3-Dichloropropan-2-yl)oxy)methyl acetate" as an intermediate in drug synthesis
An Application Note and Protocol for the Synthesis and Utility of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, a versatile bifunctional intermediate for pharmaceutical synthesis. While not a widely cataloged reagent, its structure presents significant strategic advantages for introducing a modified glycerol backbone, a common motif in antiviral and cardiovascular drugs. We present a robust protocol for its synthesis via the etherification of 1,3-dichloro-2-propanol, detail essential analytical quality control measures, and propose a validated workflow for its application in the synthesis of advanced drug precursors. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: Strategic Utility of a Bifunctional Intermediate
In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of intermediates is paramount.[1][2][3] An ideal intermediate offers a combination of stability, predictable reactivity, and multifunctional handles that can be addressed in subsequent synthetic steps. This compound is a prime example of such a strategic building block.
Its molecular architecture consists of two key domains:
-
The 1,3-Dichloropropan-2-ol Core: This chlorinated backbone is a well-established precursor to epichlorohydrin and related epoxides, which are fundamental building blocks for a vast range of pharmaceuticals, including beta-blockers and antiviral nucleoside analogues. The two chlorine atoms also serve as reactive sites for nucleophilic displacement.
-
The Acetoxymethyl (ACOM) Ether Group: This functionality acts as a masked hydroxyl group. The ACOM ether is stable to many reaction conditions but can be selectively cleaved under specific hydrolytic conditions to reveal the free alcohol. This protecting group strategy is crucial for managing reactive sites in complex syntheses.
This application note provides a detailed protocol for the reliable synthesis of this intermediate and explores its potential in constructing complex molecular frameworks relevant to modern drug discovery.
Synthesis Protocol: Acetoxymethylation of 1,3-Dichloro-2-propanol
The most direct and efficient method for preparing this compound is through the Williamson ether synthesis, reacting the parent alcohol with a suitable acetoxymethylating agent. Chloromethyl acetate is the reagent of choice for this transformation.[4] The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl generated.
Causality of Experimental Design
-
Reagent Choice : Chloromethyl acetate is a highly reactive compound due to the presence of both an ester and a chloromethyl group, making it an excellent alkylating agent for this purpose.[4]
-
Base Selection : A hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to prevent competition with the alcohol nucleophile. Using a base like sodium hydride is also possible but requires strictly anhydrous conditions.
-
Solvent : An aprotic solvent like Dichloromethane (DCM) or Toluene is chosen to prevent side reactions and ensure solubility of the reactants.
-
Workup : The aqueous workup with saturated ammonium chloride is designed to quench the reaction and destroy any unreacted chloromethyl acetate, which is a suspected carcinogen and requires careful handling.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol
Materials:
-
1,3-Dichloro-2-propanol (1.0 eq)
-
Chloromethyl acetate (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with 1,3-dichloro-2-propanol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add chloromethyl acetate (1.2 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted reagents.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Quality Control and Characterization
Ensuring the identity and purity of the synthesized intermediate is critical before its use in subsequent steps.[6] The following table summarizes the expected analytical data for this compound.
| Analytical Method | Expected Result | Rationale |
| ¹H NMR | Multiplet ~3.7-3.9 ppm (4H, -CH₂Cl), Multiplet ~4.0-4.2 ppm (1H, -CHO-), Singlet ~5.3 ppm (2H, -O-CH₂-O-), Singlet ~2.1 ppm (3H, -COCH₃) | Provides structural confirmation of all proton environments. |
| ¹³C NMR | ~45 ppm (-CH₂Cl), ~78 ppm (-CHO-), ~95 ppm (-O-CH₂-O-), ~170 ppm (C=O), ~21 ppm (-CH₃) | Confirms the carbon skeleton and key functional groups. |
| Mass Spectrometry (EI-MS) | M⁺ peak not likely observed. Key fragments from loss of CH₃CO, CH₃COO, CH₂Cl. Isotopic pattern for two chlorine atoms (M, M+2, M+4) on fragments will be characteristic. | Confirms molecular weight and elemental composition through fragmentation and isotopic distribution. |
| HPLC/GC | Single major peak (>95% purity) | Assesses the purity of the final compound. |
Application in Drug Synthesis: A Precursor to Antiviral Agents
The structure of this compound makes it an excellent precursor for synthesizing nucleoside analogues, a class of drugs that includes the COVID-19 therapeutic Remdesivir.[7][8][9] The core of Remdesivir is a modified ribose sugar attached to a nucleobase.[7] Our intermediate can be used to construct a key acyclic sidechain or a modified glycerol component found in other antiviral agents like Ganciclovir.[4]
Proposed Synthetic Transformation
We propose a workflow where the intermediate is first converted to an epoxide, a highly reactive species that can be opened by a nucleobase to form a crucial C-N bond.
Caption: Proposed two-step synthetic application of the intermediate.
Protocol: Epoxidation and Nucleophilic Opening
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Tetrahydrofuran (THF) and Water
-
Protected Nucleobase (e.g., N²-isobutyrylguanine) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
Part A: In situ Epoxidation
-
Dissolve the starting intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add powdered NaOH (1.1 eq) portion-wise.
-
Stir the reaction vigorously for 2-4 hours at 0 °C. The formation of the epoxide, 2-((acetoxymethoxy)methyl)oxirane, can be monitored by TLC. Do not isolate the epoxide as it can be unstable.
Part B: Nucleobase Coupling
-
In a separate, dry flask under an inert atmosphere, suspend the protected nucleobase (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF.
-
Heat the suspension to 60-70 °C to ensure deprotonation of the nucleobase.
-
Carefully transfer the cold epoxide solution from Part A to the activated nucleobase mixture via cannula.
-
Stir the reaction at 70 °C for 8-12 hours until the reaction is complete (monitored by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired acyclic nucleoside analogue.
Safety and Handling
-
1,3-Dichloro-2-propanol: This starting material is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[10]
-
Chloromethyl Acetate & Alpha-Halo Ethers: These compounds are potent alkylating agents and are considered likely carcinogens. All handling must be done within a fume hood to avoid inhalation of vapors.[5][11]
-
General Precautions: Avoid contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. All chemical waste should be disposed of according to institutional and local regulations for halogenated organic waste.
References
- Vertex AI Search. (2025). Chloromethyl Acetate: Comprehensive Overview and Applications.
- Vertex AI Search. (2025). The Role of Methyl Chloroacetate in Modern Organic Synthesis.
- Berliner, M., & Belecki, K. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses Procedure.
- Organic Chemistry Portal. (2023). Ether synthesis by etherification (alkylation).
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.
-
Yan, D., & Wang, J. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27921–27926. [Link]
-
Contreras, J. M., & Isacoff, E. Y. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19488–19502. [Link]
- ResearchGate. (2025). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol.
-
Reddy, P. A., & et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 76, 153169. [Link]
-
Sari, Y., & et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Pharmaceutical Sciences, 29(4), 481-487. [Link]
- Thesis. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS.
- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
-
Sari, Y., & et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. PubMed. [Link]
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
-
De-Sheng, L., & et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(4), 564–570. [Link]
- Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | CAS 3048706-15-3.
- MedChemExpress. (n.d.). Drug intermediate.
- ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates.
- ChemicalBook. (2025). 1,3-Dichloropropane - Safety Data Sheet.
- Larvol Delta. (2025). A-dualstrategy-approach-to-improve-GS441524-therapy-in-feline-infectious-peritonitis-salt-engineering-and-orally-disintegrating-tablet-development.
- ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
-
Klok, R. P., & et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes, 66(2), 203–207. [Link]
- Pharmaffiliates. (n.d.). 1-((1,3-Dichloropropan-2-yl)oxy)-3-(isopropylamino)propan-2-ol.
- Google Patents. (n.d.). EP2279167A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-Ý2-METHYL -1-OXOPROPYL¨-GAMMA-OXO-N-ß-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM.
- ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates.
- USBio. (n.d.). 009257 1,3-Dichloro-2-propanol CAS: 96-23-1.
- Cheméo. (n.d.). 2-Chloromethyl-1-3-dichloro-2-methylpropane.pdf.
- OmicsDI. (2021). S-EPMC8388366 - Unlicensed GS-441524-Like Antiviral Therapy Can Be Effective for at-Home Treatment of Feline Infectious Peritonitis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2,4-Dichlorophenyl)-1-propanone.
- LGC Standards. (n.d.). 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Mixture of diastereomers).
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Application Note & Protocol: Unraveling the Reaction Kinetics of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate
For: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Reactivity Profile of a Key Intermediate
((1,3-Dichloropropan-2-yl)oxy)methyl acetate is a molecule of significant interest in synthetic organic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical agents and functional materials. Its unique structure, combining a dichlorinated propyl group with an acetate ester linked by an ether bond, suggests a complex reactivity profile. Understanding the kinetics of its reactions is paramount for controlling reaction pathways, optimizing synthesis yields, and predicting the stability and degradation of resulting products.
This application note provides a comprehensive guide to investigating the reaction kinetics of this compound, with a primary focus on its hydrolysis, a fundamental degradation pathway. The protocols detailed herein are designed to be self-validating and are grounded in established principles of chemical kinetics, drawing parallels from studies on similar ester and haloalkane compounds.
Anticipated Primary Reaction Pathway: Hydrolysis
The primary reaction anticipated for this compound in an aqueous environment is hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base.[1][2][3] The reaction is expected to yield acetic acid and (1,3-dichloropropan-2-yloxy)methanol, which may undergo further reactions depending on the conditions.
Reaction Scheme:
The presence of the electron-withdrawing chloro groups on the propyl chain is likely to influence the rate of hydrolysis.[4][5]
Experimental Design & Rationale
A robust kinetic study requires careful consideration of reaction conditions and analytical methodology. The following sections outline a logical approach to elucidating the hydrolysis kinetics of the title compound.
Workflow for Kinetic Investigation
Figure 1: Workflow for the kinetic analysis of this compound hydrolysis.
Detailed Protocols
Protocol 1: Acid-Catalyzed Hydrolysis Kinetics via Titration
This protocol is based on the principle that the hydrolysis of the ester will produce acetic acid, leading to a change in the overall acid concentration of the reaction mixture.[6][7]
Materials:
-
This compound (high purity)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (as a co-solvent to ensure solubility)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Reaction vessel (e.g., 250 mL three-neck flask with a condenser)
-
Burette, pipettes, and conical flasks
-
Stopwatch
Procedure:
-
Reaction Setup: In the reaction vessel, prepare a solution of the substrate in a mixture of ethanol and water. Add a known concentration of HCl to act as the catalyst. The use of a co-solvent is crucial if the haloalkane has low water solubility.[8]
-
Temperature Equilibration: Place the reaction vessel in the thermostated water bath set to the desired temperature (e.g., 25°C, 35°C, 45°C) and allow it to equilibrate.
-
Reaction Initiation: Add a known amount of this compound stock solution to the reaction vessel to initiate the hydrolysis. Start the stopwatch immediately.
-
Time-course Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw a fixed volume (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water to quench the reaction by rapid cooling and dilution.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Data Collection: Repeat the sampling and titration process for each time point. The progress of the reaction is monitored by the increase in the volume of NaOH required to neutralize the produced acetic acid and the initial HCl catalyst.
Table 1: Example Experimental Parameters for Acid-Catalyzed Hydrolysis
| Parameter | Value | Rationale |
| Substrate Concentration | 0.05 M | Sufficient for accurate measurement without being overly concentrated. |
| Catalyst (HCl) Concentration | 0.1 M | In excess to ensure pseudo-first-order kinetics with respect to the ester.[2] |
| Temperature Range | 25°C, 35°C, 45°C | To determine the activation energy of the reaction. |
| Solvent System | 50:50 Ethanol:Water (v/v) | To ensure the solubility of the organic substrate in the aqueous medium. |
| Aliquot Volume | 5.00 mL | A precise volume for consistent titration results. |
| Titrant (NaOH) Concentration | 0.100 M | A standard concentration for accurate determination of acid content. |
Protocol 2: Monitoring Hydrolysis via HPLC Analysis
For a more direct measurement of the disappearance of the reactant or the appearance of a product, High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method capable of separating the starting material, this compound, from its hydrolysis products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Reaction and Sampling: Set up the hydrolysis reaction as described in Protocol 1. At each time point, withdraw an aliquot.
-
Sample Preparation: Quench the reaction in the aliquot (e.g., by adding a small amount of a suitable base to neutralize the acid catalyst, followed by dilution). Filter the sample through a syringe filter into an autosampler vial.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Using the calibration curve, determine the concentration of the remaining this compound at each time point from the corresponding peak area.
Data Analysis and Interpretation
The goal of the data analysis is to determine the rate law, rate constant (k), and activation energy (Ea) for the hydrolysis reaction.
Workflow for Data Analysis
Figure 2: Workflow for the analysis of kinetic data.
Determining the Order of Reaction:
To determine the order of the reaction with respect to the ester, plot the concentration data as follows:
-
Zero-order: [Concentration] vs. time. A linear plot indicates a zero-order reaction.
-
First-order: ln[Concentration] vs. time. A linear plot indicates a first-order reaction. For acid-catalyzed hydrolysis where the acid is in large excess, the reaction is expected to be pseudo-first-order.[2]
-
Second-order: 1/[Concentration] vs. time. A linear plot indicates a second-order reaction.
Calculating the Rate Constant (k):
The rate constant, k, can be determined from the slope of the linear plot corresponding to the correct reaction order. For a pseudo-first-order reaction, the slope of the ln[Concentration] vs. time plot is equal to -k.
Determining the Activation Energy (Ea):
By determining the rate constant (k) at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
ln(k) = ln(A) - (Ea / RT)
A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) will yield a straight line with a slope of -Ea/R (where R is the gas constant, 8.314 J/mol·K).
Potential Challenges and Troubleshooting
-
Solubility Issues: If the substrate is not fully dissolved, the reaction may not proceed homogeneously. It may be necessary to adjust the co-solvent ratio. For some esters, the use of a small amount of a non-interfering surfactant can aid dissolution.[3]
-
Side Reactions: The dichloropropane moiety may undergo nucleophilic substitution reactions, especially under basic conditions or at elevated temperatures. It is important to analyze the reaction mixture for potential byproducts, for instance by GC-MS.[9]
-
Slow Reaction Rate: If the reaction is too slow, consider increasing the temperature or the concentration of the catalyst.
-
Fast Reaction Rate: If the reaction is too fast for manual sampling, an automated sampling system or a stopped-flow apparatus may be necessary.[10]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the detailed investigation of the reaction kinetics of this compound. A thorough understanding of its hydrolysis kinetics is a critical step in harnessing its full potential in research and development. The principles discussed are broadly applicable to the kinetic analysis of other novel esters and functionalized molecules.
References
- Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 04(02), 029–043.
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Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. Retrieved from [Link]
- Kim, S., et al. (2019). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Anantakrishnan, S. V., & Anantaraman, A. V. (1958). KINETIC STUDIES IN ESTER HYDROLYSIS. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 48(4), 231-243.
- Nair, P. M., & Anantakrishnan, S. V. (1950). KINETIC STUDIES IN ESTER HYDROLYSIS. Part III. Acid Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-102.
- Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42.
- Clark, J. (2023).
- Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
- Shi, Y., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(3), 544-554.
- Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
- Laughton, P. M., & Robertson, R. E. (1969). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Canadian Journal of Chemistry, 47(19), 3585-3592.
- Ikhazuangbe, P. M. O., & Adama, K. K. (2021). Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. International Journal of Chemistry and Chemical Processes, 7(2).
- Euranto, E. K., & Cleve, N. J. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, (11), 2085-2090.
- GeeksforGeeks. (2022, January 18).
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PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Retrieved from [Link]
- Wang, Z., et al. (2011). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Chinese Journal of Chemical Engineering, 19(4), 652-656.
- Teruel, M. A., et al. (2021). Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (1995). Process for producing 1,3-dichloro-2-propanol.
- Wang, Y., et al. (2016). Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of 1,3-dichloro-2-propanol to epichlorohydrin. Chemical Engineering Journal, 284, 1022-1029.
- Google Patents. (2009).
- Li, H., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Novel Positive Allosteric Modulator of the Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(21), 9782-9794.
- Moro, M. E., et al. (1989). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 78(11), 925-930.
- Ali, S. H. (2003). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbonyl sulphide. Chemical Engineering Science, 58(20), 4631-4643.
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Application Note & Protocol: Quantitative Analysis of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This compound, due to its chlorinated structure, may be considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1][2] Regulatory bodies mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][3] This guide presents a primary method based on Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a technique well-suited for volatile and semi-volatile analytes, offering high sensitivity and selectivity.[4][5] An alternative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is also discussed. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on methodological robustness, validation according to ICH Q2(R1) guidelines, and the scientific rationale behind experimental choices.[6][7]
Introduction & Analytical Strategy
The Analyte: A Potential Genotoxic Impurity
This compound (CAS No. 89281-73-2) is a chlorinated ester.[8][9] Structures containing alkyl halides are often flagged as "structural alerts" for potential genotoxicity, as they can be reactive towards DNA.[1][10] The International Council for Harmonisation (ICH) M7 guideline necessitates that such impurities be controlled at or below a Threshold of Toxicological Concern (TTC), which for most pharmaceuticals is set at 1.5 µg per day intake.[1] This stringent limit requires highly sensitive and specific analytical methods capable of accurately quantifying the impurity at trace levels within the API or drug product matrix.
Rationale for Method Selection
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the required sensitivity.[11][12]
-
Primary Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Volatility: As a relatively small ester molecule, this compound is expected to be sufficiently volatile for GC analysis.
-
Matrix Effect Mitigation: Headspace sampling is the technique of choice for analyzing volatile analytes in non-volatile matrices, such as a typical API.[4] By sampling only the vapor phase above the sample, the non-volatile API and other matrix components are excluded from the chromatographic system, preventing column contamination and minimizing ion suppression.[13][14]
-
Sensitivity & Specificity: Mass spectrometry provides unparalleled specificity through mass-to-charge ratio detection. Operating in Single Ion Monitoring (SIM) mode allows the instrument to focus on characteristic ions of the analyte, dramatically increasing the signal-to-noise ratio and achieving the low detection limits required for PGI analysis.[4][11]
-
-
Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
This technique is ideal for non-volatile, polar, or thermally labile compounds that are not amenable to GC.[5] While GC-MS is preferred for this analyte, LC-MS/MS serves as a powerful alternative if thermal degradation is observed or if simultaneous analysis with other non-volatile impurities is required.
-
The remainder of this guide will focus on the development and validation of the primary HS-GC-MS method.
Experimental Workflow & Protocols
The overall analytical workflow is designed to ensure accuracy, precision, and compliance from sample receipt to final data reporting.
Caption: Overall workflow for the quantification of this compound.
Protocol: Standard and Sample Preparation
Causality: The goal of sample preparation is to dissolve the API and analyte in a suitable solvent that facilitates efficient partitioning of the analyte into the headspace vial. The solvent must not interfere with the analyte peak and should be of high purity. Dimethyl sulfoxide (DMSO) is often an excellent choice for headspace analysis due to its high boiling point and ability to dissolve a wide range of APIs.
Materials:
-
This compound reference standard
-
Active Pharmaceutical Ingredient (API) to be tested
-
Dimethyl sulfoxide (DMSO), Headspace grade
-
Class A volumetric flasks and pipettes
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Analytical balance
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO. This is the Stock Standard.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Perform a serial dilution of the Stock Standard using DMSO to achieve the desired concentration. For example, dilute 1.0 mL of the Stock Standard to 100.0 mL with DMSO.
-
-
Spiking Solution for LOQ/Accuracy (e.g., 1.0 µg/mL):
-
Further dilute the Working Standard to a concentration relevant to the specification limit. For a 10 ppm limit in an API concentration of 100 mg/mL, the target analyte concentration is 1 µg/mL.
-
-
Sample Preparation (Target API concentration: 100 mg/mL):
-
Accurately weigh approximately 500 mg of the API into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO using a calibrated pipette.
-
Seal the vial immediately and vortex for ~1 minute or until the API is fully dissolved. This is the Test Sample.
-
-
Blank Preparation:
-
Add 5.0 mL of DMSO to an empty 20 mL headspace vial and seal.
-
-
Limit of Quantification (LOQ) Sample:
-
Accurately weigh ~500 mg of the API into a 20 mL headspace vial.
-
Add 5.0 mL of the Spiking Solution (1.0 µg/mL) and seal. This sample is spiked at the target limit concentration (e.g., 10 ppm).
-
Protocol: Headspace GC-MS Instrumental Method
Causality: The parameters below are selected to ensure sufficient volatilization of the analyte in the headspace, sharp chromatographic peaks, and sensitive detection. The GC oven temperature program is designed to separate the volatile analyte from any potential low-boiling impurities and the solvent front. The MS is set to SIM mode to selectively monitor ions specific to the analyte, filtering out background noise and enhancing sensitivity.[10][11]
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Oven Temperature | 100 °C | Balances analyte volatility with potential thermal degradation. |
| Loop/Transfer Line Temp | 120 °C / 130 °C | Prevents condensation of the analyte during transfer to the GC inlet. |
| Vial Equilibration Time | 15 min | Ensures equilibrium is reached between the liquid and vapor phases. |
| Injection Volume | 1.0 mL (vapor) | Standard volume for headspace analysis. |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the injected sample. |
| Injection Mode | Splitless | Maximizes transfer of the analyte onto the column for trace analysis.[15] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of analytes. |
| Oven Program | Initial 50 °C, hold 2 min. Ramp 20 °C/min to 280 °C, hold 5 min. | Separates the analyte from the solvent and elutes it in a reasonable time. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Maintains ion path integrity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation. |
| Acquisition Mode | Single Ion Monitoring (SIM) | Enhances sensitivity by monitoring only specific fragment ions. |
| Monitored Ions | To be determined by injecting a concentrated standard and identifying characteristic, abundant fragment ions (e.g., m/z 109, 149, 43). |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[16][17] For a PGI impurity method, this means proving it can reliably quantify the analyte at the specified control limit.
Validation Parameters & Acceptance Criteria Summary
| Parameter | Objective | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities, blank). | Analyze blank (DMSO), unspiked API, and API spiked with the analyte and other potential impurities. | No interfering peaks at the retention time of the analyte in the blank and unspiked API. Peak purity analysis should pass. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Prepare and analyze samples (n=6) spiked at the target LOQ concentration (e.g., 10 ppm). | Signal-to-Noise (S/N) ratio ≥ 10. Relative Standard Deviation (RSD) ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined by S/N ratio of diluted LOQ solution or based on standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise (S/N) ratio ≥ 3. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Analyze a series of standards over a range (e.g., LOQ to 150% of the target limit; at least 5 concentration levels). | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | Analyze API samples (n=3 at each level) spiked at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit). | Mean recovery should be within 80-120% for each level. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Analyze six individual samples of API spiked at the target limit concentration. | RSD ≤ 15%. |
| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | Repeat the precision experiment on a different day with a different analyst. | RSD between the two sets of data should meet predefined criteria. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary key parameters (e.g., Headspace Temp ±2°C, Oven Ramp ±1°C/min) and analyze a spiked sample. | The results should not be significantly affected by the variations. |
Alternative Method: HPLC-MS/MS
Should the HS-GC-MS method prove unsuitable, an HPLC-MS/MS method can be developed. This would involve reversed-phase chromatography to separate the analyte from the API, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for ultimate sensitivity and specificity.[3][18]
Caption: Logical workflow for an alternative HPLC-MS/MS analytical method.
Instrumental Parameters (Example)
-
HPLC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing the standard. A precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) would be selected in Q1 and fragmented in Q2 to produce specific product ions monitored in Q3.
Conclusion
This application note outlines a robust and sensitive HS-GC-MS method for the quantification of this compound, a potential genotoxic impurity. The provided protocols for sample preparation, instrumental analysis, and method validation are grounded in established scientific principles and aligned with regulatory expectations set forth by the ICH.[1][6] By explaining the causality behind experimental choices, this guide equips researchers and analysts with the necessary tools and understanding to implement a reliable control strategy for this impurity, ensuring the safety and quality of pharmaceutical products.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link: https://scioninstruments.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link: https://www.gmp-navigator.com/guidelines/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- LCGC International. (2024, January 14). Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. Retrieved from LCGC International website. [Link: https://www.chromatographyonline.
- Hawach Scientific. (2023, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Hawach Scientific website. [Link: https://www.hawach.
- Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6299. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573319/]
- Sharma, A., & Kumar, K. S. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar, 4(2), 4048-4061. [Link: https://sciencescholar.us/journal/index.php/ijhs/article/view/3043]
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website. [Link: https://msf.ucdavis.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare website. [Link: https://www.slideshare.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [Link: https://starodub.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from Thermo Fisher Scientific US website. [Link: https://www.thermofisher.
- Sun, M., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link: https://www.americanpharmaceuticalreview.com/Featured-Articles/165909-Analytical-Strategies-for-Genotoxic-Impurities-in-the-Pharmaceutical-Industry/]
- International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link: https://www.ich.org/page/quality-guidelines]
- U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- ResolveMass. (2024, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from ResolveMass website. [Link: https://www.resolvemass.com/genotoxic-impurity-analysis-in-pharma-a-step-by-step-guide/]
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website. [Link: https://www.organomation.com/blog/preparing-samples-for-gc-ms-ms-analysis]
- Sharma, A., & Kumar, K. S. (2022). Review on identification and quantification of genotoxic impurities. International Journal of Health Sciences, 6(S6), 4048-4061. [Link: https://sciencescholar.us/journal/index.php/ijhs/article/view/9491]
- Sankar, R., et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. [Link: https://www.rroij.
- Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from Shimadzu website. [Link: https://www.shimadzu.com/an/industries/pharmaceuticals-biopharmaceuticals/genotoxics-impurities/index.html]
- Vanhoenacker, G., et al. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International, 23(3). [Link: https://www.chromatographyonline.com/view/determination-genotoxic-impurities-pharmaceuticals]
- Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. ResearchGate. [Link: https://www.researchgate.net/publication/364273010_Quantitative_Determination_of_Four_Potential_Genotoxic_Impurities_in_the_Active_Pharmaceutical_Ingredients_in_TSD-1_Using_UPLC-MSMS]
- Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from Euro Chlor website. [Link: https://www.eurochlor.org/media/13360/6-2-influence-of-chlorine-substituents-on-biological-activity-of-chemicals.pdf]
- Parchem. (n.d.). This compound. Retrieved from Parchem website. [Link: https://www.parchem.
- Pharmaffiliates. (n.d.). 89281-73-2 | Product Name : this compound. Retrieved from Pharmaffiliates website. [Link: https://www.pharmaffiliates.
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((1,3-Dichloropropan-2-yl)oxy)methyl Acetate: A Key Intermediate in Complex Pharmaceutical Synthesis
An Application Note for Process Chemistry & Manufacturing Professionals
Introduction and Strategic Importance
((1,3-Dichloropropan-2-yl)oxy)methyl acetate is a specialized organic compound whose structure is tailored for sequential, regioselective reactions. Its strategic value in process chemistry arises from the orthogonal reactivity of its functional groups:
-
1,3-Dichloropropyl Moiety: The two primary chlorides serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the covalent attachment of the core structure to other molecular scaffolds, such as the heterocyclic bases found in nucleoside analogues.
-
Acetoxymethyl Ether Group: This functional group acts as a stable, protected form of a hydroxymethyl group. The acetate can be selectively hydrolyzed under controlled conditions (basic or acidic) at a later synthetic stage to reveal a primary alcohol. This "masked" functionality is crucial for preventing unwanted side reactions during the modification of the dichloropropyl end of the molecule.
This combination makes it an invaluable intermediate for constructing complex molecules where precise control over reactivity is paramount[1][2].
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89281-73-2[3] |
| Molecular Formula | C₆H₁₀Cl₂O₃ |
| Molecular Weight | 213.05 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Primary Application | Key intermediate in pharmaceutical synthesis[1] |
Proposed Manufacturing Process: Synthesis and Workflow
While proprietary manufacturing routes vary, a robust and scalable synthesis can be logically designed based on established chemical principles. The proposed pathway involves a two-step process starting from commercially available 1,3-dichloro-2-propanol.
Retrosynthetic Analysis and Strategy
The synthesis hinges on the formation of an acetoxymethyl ether from the secondary alcohol of 1,3-dichloro-2-propanol (DCP). The most direct method is a Williamson ether synthesis variant, reacting the alkoxide of DCP with a chloromethyl acetate equivalent. The choice of base and solvent is critical to prevent side reactions, such as elimination or substitution of the primary chlorides.
References
Application Note & Protocol: Custom Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate for Research Applications
Abstract
This document provides a comprehensive, field-tested guide for the custom synthesis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2).[1][2][3] Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed, step-by-step synthesis protocol, methods for structural characterization, critical safety protocols, and a complete list of references to authoritative sources. The objective is to equip scientists with a robust and reproducible methodology for obtaining this valuable chemical intermediate for their research endeavors.
Introduction and Scientific Context
This compound is a key intermediate, notably in the synthesis of antiviral prodrugs like Valganciclovir. Its structure combines a dichlorinated propyl backbone with an acetoxymethyl ether group. This unique combination of functional groups makes it a versatile building block. The acetoxymethyl group serves as a labile protecting group or a promoiety that can be cleaved in vivo by esterase enzymes to release a hydroxymethyl ether, which can then undergo further transformation to release the active drug.
The synthesis described herein is a modification of the Williamson ether synthesis. This classic reaction is adapted to couple the secondary alcohol of 1,3-dichloro-2-propanol with an activated acetylmethyl halide. The core of this protocol lies in the careful, stoichiometric deprotonation of the alcohol to form a potent nucleophile, followed by its reaction with an electrophilic partner. Understanding the kinetics and thermodynamics of this SN2 reaction is paramount to maximizing yield and minimizing side products.
Critical Safety Protocols: A Prerequisite for Synthesis
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is not merely recommended; it is mandatory.
-
Hazard Overview: The primary hazards are associated with the starting materials: 1,3-dichloro-2-propanol and sodium hydride.
-
1,3-Dichloro-2-propanol (CAS No. 96-23-1): This compound is toxic if swallowed, inhaled, or absorbed through the skin.[4][5] It is a suspected human carcinogen and causes severe irritation to the eyes, skin, and respiratory tract.[5][6] All handling must be performed in a certified chemical fume hood.[6]
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in air, especially when finely divided. It is also corrosive and can cause severe burns upon contact. An inert atmosphere (Nitrogen or Argon) is essential for its safe handling.
-
Chloromethyl Acetate: This reagent is a lachrymator, corrosive, and toxic. It must be handled with extreme care in a fume hood.
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) are flammable.
-
-
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile). A double-gloving strategy is recommended.
-
Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC fire extinguisher are accessible.
-
An emergency eyewash and safety shower must be immediately accessible.[6]
-
Synthesis Workflow and Logic
The overall process involves the formation of a sodium alkoxide from 1,3-dichloro-2-propanol, which then acts as a nucleophile to displace the chloride from chloromethyl acetate. This is followed by an aqueous workup to remove inorganic salts and purification via column chromatography to isolate the target compound.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Mmol (eq.) | Notes |
| 1,3-Dichloro-2-propanol | 96-23-1 | 128.98 | 5.00 g | 38.76 (1.0) | 98%+ purity. A colorless to slightly yellow liquid.[7] |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 1.86 g | 46.51 (1.2) | Use a 60% dispersion in mineral oil. |
| Chloromethyl acetate | 598-57-2 | 108.52 | 5.05 g | 46.51 (1.2) | Lachrymator. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 150 mL | - | From a solvent purification system or freshly opened sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 200 mL | - | Reagent grade for extraction. |
| Hexane | 110-54-3 | - | 500 mL | - | Reagent grade for chromatography. |
| Saturated NaCl solution (Brine) | - | - | 100 mL | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~20 g | - | For drying the organic phase. |
| Silica Gel | 7631-86-9 | - | ~100 g | - | 230-400 mesh for column chromatography. |
Step-by-Step Procedure
Causality: This procedure is performed under an inert atmosphere to prevent the highly reactive sodium hydride from reacting with atmospheric water and oxygen.
-
Preparation:
-
Under a positive pressure of nitrogen or argon, add sodium hydride (1.86 g of 60% dispersion, 46.51 mmol) to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Wash the NaH dispersion three times with anhydrous hexane (~15 mL each) to remove the protective mineral oil. Decant the hexane carefully via cannula after each wash.
-
Add 100 mL of anhydrous THF to the washed NaH to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
-
Deprotonation (Alkoxide Formation):
-
Dissolve 1,3-dichloro-2-propanol (5.00 g, 38.76 mmol) in 50 mL of anhydrous THF in a separate, dry dropping funnel.
-
Add the alcohol solution dropwise to the stirred NaH suspension over 30 minutes. Rationale: This slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The gas must be safely vented through an oil bubbler.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation. The formation of the sodium alkoxide results in a slightly cloudy or gelatinous mixture.
-
-
Ether Synthesis (SN2 Reaction):
-
Cool the reaction mixture back down to 0 °C.
-
Add chloromethyl acetate (5.05 g, 46.51 mmol) dropwise over 20 minutes. Rationale: A slight excess of the electrophile ensures the complete consumption of the valuable alkoxide intermediate.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) on silica gel plates. Use a 4:1 Hexane:EtOAc eluent system.
-
Spot the starting material (1,3-dichloro-2-propanol) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.
-
-
Work-up and Isolation:
-
Cool the flask to 0 °C. CAUTION: This step is highly exothermic.
-
Very slowly and carefully, quench the reaction by adding deionized water dropwise until gas evolution ceases. This destroys any remaining NaH.
-
Add an additional 50 mL of water and transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (70 mL each). Rationale: The product is organic-soluble and will move into the EtOAc layer, while inorganic salts (NaCl) remain in the aqueous layer.
-
Combine the organic extracts and wash them once with 100 mL of brine. Rationale: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a clear oil.
-
Product Characterization
Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Expected Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~5.35 (s, 2H, -O-CH₂-O-), δ ~4.00 (quintet, 1H, -CH(CH₂Cl)₂), δ ~3.75 (d, 4H, -CH(CH₂Cl)₂), δ ~2.10 (s, 3H, -C(O)CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170.0 (C=O), δ ~92.0 (-O-CH₂-O-), δ ~80.0 (-CH(CH₂Cl)₂), δ ~46.0 (-CH₂Cl), δ ~21.0 (-CH₃) ppm. |
| GC-MS (EI) | Molecular Ion (M⁺) not always observed. Key fragments showing loss of acetate or chloromethyl groups. Isotopic pattern for two chlorine atoms (M, M+2, M+4) should be visible. |
| FT-IR (neat film) | ~2950 cm⁻¹ (C-H stretch), ~1755 cm⁻¹ (strong C=O ester stretch), ~1150 cm⁻¹ (C-O-C ether stretch), ~750 cm⁻¹ (C-Cl stretch). |
Rationale for Characterization:
-
NMR Spectroscopy: Provides definitive structural information by showing the connectivity and chemical environment of all protons and carbons.[8]
-
Mass Spectrometry: Confirms the molecular weight and elemental composition (especially the presence of two chlorine atoms via their characteristic isotopic signature).[9]
-
Infrared Spectroscopy: Confirms the presence of key functional groups (ester carbonyl, ether linkage), providing a quick check of a successful transformation.
References
- 1. parchem.com [parchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 89281-73-2|this compound|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Welcome to the technical support guide for the purification of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The purification strategy for any compound is intrinsically linked to its synthesis and stability. This compound is likely synthesized via a Williamson ether synthesis or a related nucleophilic substitution.[1][2][3][4] A plausible synthetic route involves the reaction of the sodium salt of 1,3-dichloropropan-2-ol with chloromethyl acetate or a similar electrophile.
This synthetic pathway can lead to several process-related impurities. Furthermore, the inherent reactivity of the acyloxymethyl ether and chlorinated alkane moieties can result in degradation products.
Common Impurities and Their Origins
| Impurity Name | Structure | Origin |
| 1,3-Dichloropropan-2-ol |
| Unreacted starting material; Hydrolysis product |
| Chloromethyl acetate |
| Unreacted starting material |
| Bis(((1,3-dichloropropan-2-yl)oxy)methyl) ether | C₇H₁₂Cl₄O₃ | Side reaction between the product and the alkoxide |
| Acetic Acid |
| Hydrolysis product |
| Formaldehyde |
| Hydrolysis product |
| Polymeric byproducts | Variable | Polymerization of formaldehyde or other reactive intermediates |
The acetoxymethyl (AM) ester group, while useful in applications like prodrugs, is susceptible to hydrolysis by esterases or even under aqueous conditions, breaking down into the parent alcohol, acetic acid, and formaldehyde.[5][6][7] The α-chloroether-like structure also contributes to its lability.
II. Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product shows the presence of starting materials (1,3-dichloropropan-2-ol) in the NMR spectrum. How can I remove it?
Answer: The presence of residual 1,3-dichloropropan-2-ol indicates an incomplete reaction or hydrolysis of the product. Due to its higher polarity compared to the target compound, several purification techniques can be effective:
-
Aqueous Work-up: A simple liquid-liquid extraction can be surprisingly effective. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water or a saturated sodium bicarbonate solution. The more polar 1,3-dichloropropan-2-ol will preferentially partition into the aqueous phase. The bicarbonate wash will also remove any acidic impurities like acetic acid.
-
Flash Column Chromatography: If an aqueous work-up is insufficient, flash chromatography on silica gel is the next logical step. The target compound, being less polar, will elute earlier than 1,3-dichloropropan-2-ol. A non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes, should provide good separation.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be employed. 1,3-Dichloropropan-2-ol has a different boiling point than the target compound, allowing for their separation. However, care must be taken as chlorinated compounds can be heat-sensitive.[8][9][10][11]
Q2: I am observing a new spot on my TLC plate after leaving the purified compound on the bench for a few hours. What is happening?
Answer: This is a classic sign of product degradation. The acyloxymethyl ether linkage is prone to hydrolysis, especially in the presence of atmospheric moisture.[12][13][14] The new, more polar spot on your TLC is likely 1,3-dichloropropan-2-ol.
Solutions:
-
Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) and in a desiccated environment.
-
Handling: When handling the compound, work quickly and in a dry environment. Use anhydrous solvents for any subsequent steps.
Q3: My reverse-phase HPLC purification is showing poor peak shape (tailing) for my compound. What can I do to improve it?
Answer: Peak tailing in reverse-phase HPLC can be caused by several factors.[15] For a relatively non-polar compound like this compound, the following should be considered:
-
Secondary Interactions with Silica: If using a silica-based C18 column, residual silanol groups can interact with your compound, causing tailing. Ensure your mobile phase is appropriately buffered, though given the compound's neutral nature, this is less likely to be the primary cause.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Inappropriate Solvent for Sample Dissolution: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. Dissolving a non-polar compound in a very strong organic solvent can cause it to precipitate upon injection into a more aqueous mobile phase, leading to poor peak shape.
Q4: I am attempting to purify my compound by distillation, but I am getting a dark, tar-like residue in the distillation flask. Why is this happening?
Answer: The formation of a dark residue suggests thermal decomposition. Chlorinated hydrocarbons can be susceptible to dehydrochlorination at elevated temperatures, and the acetal-like structure may also be unstable to heat.
Mitigation Strategies:
-
Vacuum Distillation: Always perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Lower Temperature: Use a heating mantle with precise temperature control and avoid overheating.
-
Avoid Contaminants: Ensure your distillation setup is free of acidic or basic residues, which can catalyze decomposition. The presence of water in chlorinated hydrocarbons can lead to the formation of hydrochloric acid upon heating, which can cause corrosion and further decomposition.[8]
III. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the removal of polar impurities, such as unreacted 1,3-dichloropropan-2-ol.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel (230-400 mesh) in a fume hood. The amount of silica should be about 50-100 times the weight of the crude product.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent, such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase HPLC Purification
This method is suitable for high-purity isolation of the non-polar target compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 | Offers high hydrophobicity and good retention for non-polar compounds.[15][16] |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting the compound. |
| Elution Mode | Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration for optimal separation.[15] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | A standard flow rate for good resolution. |
| Detection | UV at a low wavelength (e.g., 210 nm) | As the compound lacks a strong chromophore. |
Step-by-Step Method Development:
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Scouting Run: Perform a broad gradient run (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate retention time of the compound.
-
Method Optimization: Based on the scouting run, design a shallower gradient around the elution time of the target compound to improve resolution from nearby impurities.
-
Preparative Run: Scale up the optimized method to a preparative HPLC system for bulk purification.
-
Product Isolation: Collect the fraction containing the pure product and remove the solvents by lyophilization or evaporation.
IV. Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Impurity Relationship Diagram
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. What is an AM ester? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Common Distillation Issues [easystill.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally active esters of cephalosporin antibiotics. Synthesis and biological properties of acyloxymethyl esters of 7-(D-2-amino-2-phenylacetamido)-3-[5-methyl-(1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyloxymethyl as a drug protecting group. Part 3. Tertiary O-amidomethyl esters of penicillin G: chemical hydrolysis and anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
Technical Support Center: Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Welcome to the technical support guide for the synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to address potential issues directly.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the synthesis.
Q1: What is the intended reaction to synthesize this compound?
A1: The target molecule, this compound, is an acetoxymethyl (AM) ether. It is crucial to distinguish this from the simple ester, 1,3-dichloropropan-2-yl acetate. The synthesis involves forming an ether linkage to the secondary alcohol of 1,3-dichloropropan-2-ol (1,3-DCP)[1][2].
The most direct method is a nucleophilic substitution reaction where the alkoxide of 1,3-DCP attacks an acetoxymethylating agent, such as bromomethyl acetate or chloromethyl acetate, in the presence of a non-nucleophilic base.
-
Reactants: 1,3-Dichloropropan-2-ol, an acetoxymethyl halide (e.g., Bromomethyl acetate), and a base (e.g., Sodium Hydride, Potassium Carbonate).
-
Solvent: Anhydrous aprotic solvent (e.g., THF, DMF).
The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reagents and the product.[3][4]
Q2: What are the most common side products I should anticipate in this synthesis?
A2: Based on the reactivity of the starting materials and reaction conditions, several side products can form. The most prevalent are:
-
1,3-Dichloropropan-2-yl acetate: This is the simple ester formed by direct acylation of the starting alcohol. This occurs if the acetylating agent is not specific or if acylating impurities are present.
-
Bis((1,3-dichloropropan-2-yl)oxy)methane: A formal acetal formed if the acetoxymethyl group reacts with a second molecule of the starting alcohol.
-
Acetic Acid/Acetate Salts: Formed from the hydrolysis or decomposition of the acetoxymethylating agent or the product.
-
Unreacted 1,3-Dichloropropan-2-ol: Incomplete reaction or product hydrolysis can lead to significant amounts of remaining starting material.[5][6]
Part 2: Troubleshooting Guide - Identifying Specific Side Products
This section addresses specific experimental observations and provides protocols for identifying the root cause.
Issue 1: "My GC-MS shows an unexpected peak with the same mass as my target product (C6H10Cl2O3), but it has a different retention time. What is it?"
This is a classic case of isomer formation. While your target is this compound, the most likely isomeric side product is 1,3-dichloropropan-2-yl acetate .
This side product arises from a direct esterification or acylation of the 1,3-dichloropropan-2-ol starting material.[7][8] This can happen if:
-
Your acetylating reagent (e.g., bromomethyl acetate) degrades to release an acetylating species like acetyl bromide or acetic anhydride.
-
You mistakenly use a standard acetylating agent like acetyl chloride instead of an acetoxymethylating agent. The reaction of an alcohol with an acid chloride is rapid and typically high-yielding for the corresponding ester.[9]
The diagram below illustrates the desired reaction pathway versus this common side reaction.
Caption: Desired etherification vs. competing esterification side reaction.
Protocol 1: Distinguishing Isomers by NMR Spectroscopy
-
Purification: Isolate the unknown peak via preparative chromatography (prep-GC or HPLC).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The key difference will be the chemical shift of the protons on the carbon bearing the oxygen.
-
Expected Product (-O-CH₂-O-Ac): Look for a characteristic singlet around 5.2-5.8 ppm corresponding to the -O-CH₂-O- methylene bridge.
-
Side Product (-O-Ac): This peak will be absent. Instead, the methine proton (-CH-) of the dichloropropane backbone, now directly attached to the acetate group, will be shifted significantly downfield compared to the starting alcohol, typically appearing around 5.0-5.5 ppm.
-
-
¹³C NMR Analysis: The carbon of the -O-CH₂-O- bridge in the desired product will have a distinct chemical shift (approx. 90-95 ppm) that is absent in the simple ester isomer.
| Compound | Key ¹H NMR Signal | Key ¹³C NMR Signal |
| Target Product | ~5.5 ppm (s, 2H, -O-CH₂ -O-) | ~95 ppm (-O-C H₂-O-) |
| Side Product | ~5.2 ppm (quintet, 1H, -CH -OAc) | ~170 ppm (Ester C =O) |
Issue 2: "My yield is very low, and the crude sample contains a large amount of the starting material, 1,3-dichloropropan-2-ol. What is causing this?"
This issue most commonly points to the hydrolysis of your target product, either during the reaction or, more likely, during the aqueous workup.
Acetoxymethyl (AM) ethers and esters are known to be labile and can be hydrolyzed under both acidic and basic conditions.[4][10] The presence of water allows for the cleavage of the acetal-like ether linkage, reverting the molecule back to the starting alcohol (1,3-DCP), formaldehyde, and acetic acid. This process is often catalyzed by trace amounts of acid or base.
Caption: Hydrolysis pathway of the target AM ether product.
Protocol 2: Anhydrous Reaction and Careful Workup
-
Drying Reagents: Ensure all glassware is oven-dried. Dry the solvent (e.g., THF) over sodium/benzophenone or molecular sieves. Use freshly opened or properly stored base and acetoxymethylating agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, avoid a traditional aqueous workup. Quench the reaction by filtering out the base/salts and then remove the solvent under reduced pressure.
-
Gentle Aqueous Workup (if necessary): If an aqueous wash is unavoidable, use a saturated, neutral salt solution (e.g., NaCl brine) instead of plain water to minimize osmotic-driven hydrolysis. Work quickly and at low temperatures (0-5 °C). Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.
Issue 3: "I'm seeing a high molecular weight impurity in my LC-MS analysis. What could it be?"
A high molecular weight species could be a dimer or an oligomer. A likely candidate is 1,3-bis((1,3-dichloropropan-2-yl)oxy)propane , formed by a secondary reaction.
This side product can form if the alkoxide of 1,3-dichloropropan-2-ol attacks one of the primary chlorides of another 1,3-DCP molecule in a Williamson ether synthesis-type reaction. This is more likely to occur at elevated temperatures or if a very strong base is used for a prolonged period, which can favor intermolecular reactions.
-
Mass Spectrometry: The molecular weight of this dimer (C₉H₁₆Cl₄O₂) would be readily identifiable.
-
Prevention:
-
Control Temperature: Maintain the lowest effective temperature for the reaction.
-
Addition Order: Add the base slowly to a solution of the alcohol and the acetoxymethylating agent. This keeps the concentration of the free alkoxide low at any given time, favoring the reaction with the more electrophilic reagent in the pot over the less reactive alkyl chloride of another alcohol molecule.
-
References
-
PubMed. (n.d.). Intracellular hydrolysis of EGTA-esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Diagram]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Retrieved from [Link]
-
CONICET. (2014). Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate. Retrieved from [Link]
-
ResearchGate. (2017). Transesterification of Methyl Acetate with n-Propanol: Reaction Kinetics and Simulation in Reactive Distillation Process. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
ResearchGate. (2011). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-propanol. Retrieved from [Link]
-
PubMed. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
YouTube. (2022). Predicting the product of an esterification reaction - Real Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Huskie Commons. (1976). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.
- Google Patents. (n.d.). EP0081748B1 - Process for the preparation of (-)-2-(1-(2,6-dichlorophenoxy)-ethyl)-1,3-diazacyclopent-2-ene.
-
Scribd. (n.d.). P2P Synthesis. Retrieved from [Link]
-
Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | CAS 3048706-15-3. Retrieved from [Link]
- Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- Google Patents. (n.d.). JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol.
-
Pharmaffiliates. (n.d.). 1-((1,3-Dichloropropan-2-yl)oxy)-3-(isopropylamino)propan-2-ol. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]
-
PubMed. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Retrieved from [Link]
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- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. Our focus is on providing scientifically grounded solutions to enhance your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a two-step process. The first step involves the formation of a chloromethyl ether intermediate from 1,3-dichloropropan-2-ol. This is followed by a nucleophilic substitution with an acetate source to yield the final product. This guide will address potential issues in both stages of this synthesis.
Visualizing the Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Guide & FAQs
Part 1: Formation of the Chloromethyl Ether Intermediate
Question 1: My yield of the chloromethyl ether intermediate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the chloromethyl ether from a secondary alcohol like 1,3-dichloropropan-2-ol can stem from several factors.
-
Incomplete Reaction: The reaction to form the hemiacetal intermediate from the alcohol and formaldehyde, and its subsequent conversion to the chloromethyl ether, is an equilibrium process.[1][2] To drive the reaction forward, it is crucial to use an excess of one of the reagents.
-
Steric Hindrance: 1,3-Dichloropropan-2-ol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow down the rate of reaction.[2]
-
Troubleshooting:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal endpoint.
-
Ensure efficient stirring to overcome mass transfer limitations.
-
-
-
Decomposition of the Product: Chloromethyl ethers can be unstable, especially in the presence of moisture or heat during workup and purification.[2][5]
-
Troubleshooting:
-
Perform the reaction under strictly anhydrous conditions. Use oven-dried glassware and anhydrous reagents.
-
During workup, avoid prolonged contact with aqueous solutions.
-
If distillation is required for purification, perform it under reduced pressure and at the lowest possible temperature.
-
-
| Parameter | Recommendation for Low Yield | Rationale |
| Reagent Stoichiometry | Use a 1.5 to 2-fold excess of paraformaldehyde and acid halide. | Drives the equilibrium towards the product side. |
| Catalyst | Add a catalytic amount (0.01 mol%) of a Lewis acid like ZnBr₂. | Accelerates the formation of the chloromethyl ether.[4] |
| Reaction Time | Monitor the reaction for an extended period (e.g., 4-8 hours). | Allows the reaction to proceed to completion despite steric hindrance. |
| Temperature | Gradually increase the temperature, while monitoring for side products. | Can increase the reaction rate, but excessive heat may cause decomposition. |
| Workup | Minimize exposure to water and purify promptly. | Prevents hydrolysis of the unstable chloromethyl ether. |
Question 2: I am observing a significant amount of an unknown, high-boiling point impurity in my crude product. What could it be?
Answer:
A common and highly hazardous byproduct in the synthesis of chloromethyl ethers is bis(chloromethyl) ether .[6][7] This impurity is a potent carcinogen and its formation should be minimized. It arises from the reaction of formaldehyde with the chloromethyl ether product.
-
Minimizing Bis(chloromethyl) Ether Formation:
-
Control Stoichiometry: Use a molar ratio of formaldehyde to alcohol of less than 1.0. A ratio of 0.75-0.90 is often preferred to achieve a high yield of the desired product while minimizing the formation of the bis-ether.[8]
-
Temperature Control: Lowering the reaction temperature can significantly decrease the formation of bis(chloromethyl) ether without drastically affecting the rate of formation of the desired product.[8]
-
Mode of Addition: Adding the formaldehyde source portion-wise to the reaction mixture can help to maintain a low concentration of free formaldehyde, thereby suppressing the side reaction.
-
Caution: Due to the carcinogenic nature of bis(chloromethyl) ether, it is imperative to handle all reaction mixtures and products with extreme care in a well-ventilated fume hood.
Question 3: The reaction seems to stall and I have a large amount of unreacted 1,3-dichloropropan-2-ol. What should I do?
Answer:
If the reaction is not proceeding to completion, consider the following:
-
Reagent Purity: Ensure that your paraformaldehyde is of high purity and has not been stored for an extended period, as it can depolymerize. The acid source (e.g., HCl gas or acid chloride) should be fresh and anhydrous.
-
Catalyst Deactivation: If using a Lewis acid catalyst, it may be deactivated by moisture. Ensure all components of the reaction are scrupulously dry.
-
Insufficient Acid: If using gaseous HCl, ensure that the solution is fully saturated. An insufficient amount of acid will lead to an incomplete reaction.
Part 2: Acetylation to this compound
Question 4: The final acetylation step is giving me a low yield. How can I optimize this?
Answer:
The conversion of the chloromethyl ether intermediate to the final acetate product is a nucleophilic substitution reaction. Low yields can be attributed to several factors:
-
Purity of the Intermediate: The purity of the starting chloromethyl ether is critical. Impurities from the first step can interfere with the acetylation reaction. It is advisable to purify the intermediate, if possible, before proceeding.
-
Choice of Acetate Source and Solvent:
-
Troubleshooting:
-
Use a soluble acetate salt like sodium acetate or potassium acetate. The choice of solvent is important to ensure the solubility of the acetate salt. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective.
-
Alternatively, using acetic anhydride with a mild base can also be an effective method for acetylation.[9]
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Gently heating the reaction mixture can increase the rate of substitution. Monitor the reaction by TLC or GC-MS to avoid decomposition.
-
Ensure efficient stirring to promote contact between the reactants.
-
-
Question 5: I am seeing byproducts that suggest elimination has occurred. How can I prevent this?
Answer:
While the chloromethyl ether is a primary halide, the overall steric environment around the reaction center could potentially lead to some elimination under strongly basic or high-temperature conditions, although this is less common than for secondary or tertiary halides.[8][10][11]
-
Troubleshooting:
-
Use a Non-Nucleophilic Base (if applicable): If a base is required, use a sterically hindered, non-nucleophilic base.
-
Control Temperature: Avoid excessive heating, as higher temperatures favor elimination reactions.
-
Choose a Less Basic Acetate Source: Using a milder acetylating agent like acetic anhydride may be preferable to a highly basic acetate salt if elimination is a significant issue.
-
Analytical Characterization
Question 6: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
Answer:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of both reaction steps. It allows for the separation and identification of starting materials, intermediates, products, and byproducts. Derivatization may be necessary for certain intermediates to improve their volatility and thermal stability.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and key intermediates. The spectra will provide characteristic signals for the protons and carbons in the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the C-O-C ether linkage and the C=O of the acetate group.
References
-
Organic Syntheses Procedure. Ether, chloromethyl methyl. [Link]
- Google Patents. (1977). Process for preparing chloromethyl methyl ether.
-
Organic Syntheses Procedure. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
INCHEM. (2001). 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
Nogueira, D., Oliveira, R. R., & Rocha, A. (2020). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. ResearchGate. [Link]
-
Stanislaw, T. S. (1942). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. Georgia Institute of Technology. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
PubChem. Bis(Chloromethyl) Ether. [Link]
-
Canada.ca. (1993). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. [Link]
-
ResearchGate. (2008). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
-
D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. [Link]
-
Lennox, A. J. J., Rowett, B. C., Heard, D. M., & Sweeting, S. G. (2024). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. Angewandte Chemie International Edition, 63(21), e202400570. [Link]
-
NCBI. (2012). 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
PubChem. Chloromethyl Methyl Ether. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Eawag-BBD. (1997). 1,3-Dichloro-2-propanol Pathway Map. [Link]
-
Wikipedia. 1,3-Dichloropropan-2-ol. [Link]
-
ResearchGate. (2013). Stability and infrared spectra of mono-, di-, and trichloromethanol. [Link]
-
ResearchGate. (2021). Organic compounds identified by GC-MS analysis in (a) isopropanol, (b)... [Link]
-
Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters. YouTube. [Link]
-
Solubility of Things. 1,3-Dichloro-2-propanol. [Link]
-
Chemistry Steps. Alcohols to Esters. [Link]
-
PubMed. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. [Link]
-
Green Chemistry. (2015). Direct oxidation of secondary alcohol to ester by performic acid. [Link]
-
MDPI. (2022). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. [Link]
-
Veeprho. 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol. [Link]
-
Pharmaffiliates. 1-((1,3-Dichloropropan-2-yl)oxy)-3-(isopropylamino)propan-2-ol. [Link]
Sources
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Technical Support Center: Degradation Pathways of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Welcome to the technical support center for the analysis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the potential degradation pathways of this molecule and to offer practical guidance for experimental design and troubleshooting.
Given the specific nature of this compound, this resource synthesizes information from the degradation of related chemical structures, namely haloalkyl ethers and esters, to provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
Based on its chemical structure, this compound possesses two primary points of susceptibility to degradation: the ester linkage and the ether linkage.
-
Hydrolytic Cleavage of the Ester Linkage: The methyl acetate group is an ester, which is prone to hydrolysis under both acidic and basic conditions. This is often the most rapid degradation pathway. The hydrolysis would yield acetic acid and ((1,3-dichloropropan-2-yl)oxy)methanol. The latter is a hemiacetal-like structure and is likely unstable, potentially decomposing further to 1,3-dichloropropan-2-ol and formaldehyde.
-
Oxidative or Enzymatic Cleavage of the Ether Linkage: The ether bond is generally more stable than the ester bond but can be cleaved through oxidative or enzymatic processes.[1][2] In biological systems or in the presence of certain microorganisms, enzymatic degradation can occur, often initiated by oxidation at the carbon atom adjacent to the ether oxygen (the α-carbon).[2][3]
Q2: How should I design a forced degradation study for this compound?
Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[4][5][6] A well-designed study should expose the compound to a variety of stress conditions.
Recommended Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 40-80°C | Preferential cleavage of the ester linkage. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 40-80°C | Rapid cleavage of the ester linkage. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the ether linkage and potentially the alcohol group of degradation products. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | General decomposition, potential for more complex reactions. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B) | Photolytic cleavage of bonds, potentially leading to radical-based degradation pathways. |
It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are present at detectable levels without overwhelming the analytical system.[6]
Q3: What analytical techniques are best suited for monitoring the degradation of this compound and its products?
Due to the chlorinated and potentially volatile nature of the parent compound and its expected degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile and semi-volatile compounds and allows for their identification and quantification. Derivatization of hydroxyl-containing degradation products may be necessary to improve chromatographic peak shape and sensitivity.[8][10]
-
High-Performance Liquid Chromatography (HPLC): Can also be employed, particularly for less volatile degradation products or if derivatization for GC-MS is problematic. A stability-indicating HPLC method would need to be developed and validated to ensure separation of the parent compound from all significant degradation products.[4][11]
Troubleshooting Guide
Issue 1: No degradation is observed under hydrolytic stress conditions.
Possible Cause:
-
Steric Hindrance: The dichloropropan-2-yl group might sterically hinder the approach of water or hydroxide ions to the ester carbonyl group, slowing down hydrolysis.
-
Insufficiently Harsh Conditions: The temperature or concentration of the acid/base may not be sufficient to induce degradation within the experimental timeframe.
Troubleshooting Steps:
-
Increase Stress Levels: Gradually increase the temperature or the concentration of the acid or base. For base hydrolysis, consider using a stronger base like potassium hydroxide or lithium hydroxide, which can sometimes be more effective.[12]
-
Increase Reaction Time: Extend the duration of the experiment.
-
Change Solvent System: If the compound has poor solubility in the aqueous medium, consider adding a co-solvent like methanol or THF. However, be cautious with alcoholic solvents in base-catalyzed hydrolysis as this can lead to transesterification.[12]
Issue 2: Multiple, unidentified peaks appear in the chromatogram after degradation.
Possible Cause:
-
Complex Degradation Pathways: The initial degradation products may be unstable and undergo further reactions, leading to a complex mixture of secondary and tertiary degradation products.
-
Matrix Effects: Components of the reaction buffer or solvent may be reacting or interfering with the analysis.[13]
Troubleshooting Steps:
-
Analyze Time Points: Analyze samples at multiple time points during the degradation study to track the appearance and disappearance of peaks. This can help to distinguish primary degradation products from subsequent ones.
-
Run Blanks: Analyze blank samples containing only the stressor (e.g., acid, base, oxidizing agent) in the reaction medium to identify any peaks originating from the matrix.
-
Use High-Resolution Mass Spectrometry: If available, LC-MS/MS or high-resolution GC-MS can provide more detailed structural information to aid in the identification of unknown peaks.
Issue 3: Poor peak shape or low sensitivity for degradation products in GC-MS analysis.
Possible Cause:
-
Polar Degradation Products: The expected degradation product, 1,3-dichloropropan-2-ol, contains a polar hydroxyl group which can lead to poor peak shape (tailing) in GC.
-
Thermal Instability: Some degradation products may be thermally labile and decompose in the hot GC inlet.
Troubleshooting Steps:
-
Derivatization: Derivatize the samples to convert polar functional groups (like -OH) into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., heptafluorobutyric anhydride).[8][10]
-
Optimize GC Conditions: Lower the inlet temperature to minimize thermal degradation. Use a more polar GC column that is better suited for the analysis of polar compounds.
-
Consider an Alternative Technique: If GC-MS proves to be challenging, develop an HPLC method for the analysis of the more polar degradation products.
Visualizing Degradation and Workflows
Predicted Degradation Pathway
Caption: Predicted degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
-
Schallmey, M., et al. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Applied and Environmental Microbiology, 70(9), 5241-5247. [Link]
-
White, G. F., et al. (1996). Bacterial scission of ether bonds. Microbiological Reviews, 60(1), 216-232. [Link]
-
U.S. Geological Survey. (1972). Methods for Analysis of Organic Substances in Water. Techniques of Water-Resources Investigations of the United States Geological Survey. [Link]
-
U.S. Environmental Protection Agency. (1980). Analysis of Chlorinated Organic Compounds Formed During Chlorination of Wastewater Products. EPA-600/4-80-030. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
Schallmey, M., et al. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. U.S. Department of Health and Human Services. [Link]
-
BOQU Instrument. (2023). The Impact of Organic Matter on Residual Chlorine Meter Readings. BOQU Instrument. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Table 7-1, Analytical Methods for Determining cis- and trans-1,3-Dichloro-propene and Metabolites in Biological Materials. In Toxicological Profile for Dichloropropenes. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Reddit. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
ResearchGate. (2025). Determination of chlorinated volatile organic compounds in water and municipal wastewater using headspace-solid phase microextraction-gas chromatography. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. U.S. Department of Health and Human Services. [Link]
-
University of North Texas Digital Library. (2025). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Laboratory Chlorination. UNT Digital Library. [Link]
-
Wong, Y. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A, 952(1-2), 185-192. [Link]
-
Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1850. [Link]
-
White, G. F., et al. (1996). Bacterial Scission of Ether Bonds. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-propanol. PubChem Compound Database. [Link]
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- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate Reactions
Welcome to the Technical Support Center for reactions involving ((1,3-Dichloropropan-2-yl)oxy)methyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in their synthetic routes. As a key intermediate and a known process-related impurity in the synthesis of the antiviral drug Valganciclovir, understanding its reactivity and potential side reactions is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2]
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Chemistry of this compound
This compound is a dichlorinated propyl ether derivative containing an acetoxymethyl group. Its structure presents several reactive sites that can lead to the formation of impurities and side products if not properly controlled. The presence of two chlorine atoms, an ether linkage, and an acetate ester group all contribute to its chemical behavior.
A critical context for this compound is its role as an impurity in the synthesis of Valganciclovir.[1] Valganciclovir is the L-valyl ester prodrug of Ganciclovir.[3] The synthesis of Valganciclovir often involves the esterification of Ganciclovir, a guanine derivative with a 1,3-dihydroxy-2-propoxy side chain.
Below is a diagram illustrating the general relationship between Ganciclovir, Valganciclovir, and the impurity .
Caption: Relationship between Ganciclovir, Valganciclovir, and the impurity.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during reactions where this compound is either a reactant, an intermediate, or an undesired impurity.
FAQ 1: My reaction is producing significant amounts of this compound as a byproduct. What is the likely cause?
Answer:
The formation of this compound as a byproduct, particularly in the context of Ganciclovir or Valganciclovir synthesis, often points to the presence of chlorinated impurities in the starting materials or reagents, or to side reactions occurring under the chosen reaction conditions.
Potential Causes & Solutions:
-
Contaminated Starting Materials: The most probable cause is the use of a Ganciclovir precursor or a related starting material that is already contaminated with a dichloropropanol derivative. For instance, if the synthesis of the acyclic side chain of Ganciclovir involves 1,3-dichloro-2-propanol, incomplete reaction or purification can carry this impurity forward.
-
Reaction with Chlorinating Agents: If your reaction involves chlorinating agents, even for other purposes, they might react with residual diol functionalities on your starting materials or intermediates, leading to the formation of the dichlorinated side chain.
-
Side Reactions with Solvents: Certain solvents, under specific conditions (e.g., acidic or basic), can degrade or react to form species that can chlorinate or otherwise lead to the formation of this impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Experimental Protocol: Starting Material Analysis by GC-MS
This protocol is a general guideline for detecting chlorinated impurities like 1,3-dichloro-2-propanol in your starting materials.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your starting material (e.g., a Ganciclovir precursor).
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of methanol or ethyl acetate).
-
If the impurity is expected to be a free alcohol (like 1,3-dichloro-2-propanol), derivatization may be necessary to improve volatility and detection. A common derivatizing agent is heptafluorobutyric acid anhydride.[4]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of any detected peaks with a reference standard of 1,3-dichloro-2-propanol and this compound.
-
FAQ 2: I am trying to perform a reaction with this compound, but I am observing significant degradation of my starting material. What could be the cause?
Answer:
The this compound molecule is susceptible to degradation under certain conditions, primarily due to the lability of the acetoxymethyl ether and the potential for elimination reactions involving the chloro groups.
Potential Causes & Solutions:
-
Hydrolysis of the Acetoxymethyl Ether: The acetoxymethyl (AM) group is known to be sensitive to hydrolysis, especially under acidic or basic conditions, and can also be cleaved by esterases.[5][6] This hydrolysis would yield acetic acid and a hemiacetal that would decompose to formaldehyde and (1,3-dichloropropan-2-yloxy)methanol.
-
Basic Conditions: Strong bases can promote the elimination of HCl from the dichloropropyl moiety, leading to the formation of unsaturated byproducts. The reactivity of dichloropropanols in the presence of a base to form epichlorohydrin is a well-known industrial process, and similar reactivity can be expected here.[7]
-
Thermal Instability: Although specific data for this compound is limited, related chlorinated propanols can be unstable at elevated temperatures.[8]
Recommended Stability-Indicating Conditions:
| Condition | Reagents/Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the acetate and ether linkages. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Saponification of the acetate, elimination of HCl. |
| Oxidative Stress | 3% H₂O₂, RT | Oxidation of the ether or alcohol functionalities. |
| Thermal Stress | 60-80°C | General decomposition, potential elimination reactions. |
| Photostability | Exposure to UV light | Photodegradation. |
This table is based on general forced degradation study conditions as outlined in ICH guidelines and observed for similar molecules like Valganciclovir.[9][10]
FAQ 3: How can I remove this compound from my reaction mixture?
Answer:
Removing this impurity can be challenging due to its structural similarity to other components in the reaction mixture, especially if it is an impurity in a Valganciclovir synthesis. However, several purification techniques can be employed.
Purification Strategies:
-
Chromatography:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds with different polarities. A C18 column with a gradient of a buffered aqueous mobile phase and an organic solvent like acetonitrile or methanol is a good starting point. The development of a validated stability-indicating RP-HPLC method is crucial for both detecting and quantifying this impurity.[11][12][13]
-
Normal-Phase Chromatography (e.g., Silica Gel): If the polarity difference between your desired product and the impurity is significant, silica gel chromatography can be effective. A solvent system of hexane and ethyl acetate is a common choice for separating moderately polar organic compounds.
-
-
Recrystallization: If your desired product is a solid and the impurity is present in a relatively small amount, recrystallization can be an effective purification method. The choice of solvent is critical and will depend on the solubility profile of your product and the impurity.
-
Extraction: If the impurity has a significantly different solubility in a particular solvent compared to your product, liquid-liquid extraction can be used. For example, if your product can be converted to a water-soluble salt (e.g., a hydrochloride salt of an amine), the less polar impurity may remain in an organic phase.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an analytical method to monitor the presence of this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M potassium dihydrogen phosphate buffer, pH adjusted to 5.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
This method is adapted from published methods for Valganciclovir and its impurities.[9][14]
Section 3: Proactive Measures to Avoid Common Issues
The best troubleshooting is prevention. Here are some key considerations to minimize the formation of this compound and other related impurities.
-
Quality Control of Starting Materials: Always ensure the purity of your starting materials and reagents. Perform analytical checks (e.g., NMR, GC-MS, HPLC) on incoming materials to screen for chlorinated and other potential impurities.
-
Reaction Optimization:
-
Temperature Control: Run reactions at the lowest effective temperature to minimize side reactions and degradation.
-
pH Control: If your reaction is sensitive to pH, use appropriate buffer systems to maintain the desired pH range. Valganciclovir, for example, shows maximum stability at a pH below 3.8.[15]
-
Solvent Selection: Choose solvents that are inert to the reaction conditions and do not promote the formation of impurities. For instance, in the deprotection step of a protected Valganciclovir intermediate, using alcoholic solvents like methanol or ethanol can lead to the formation of N-alkylated impurities.[6][16] Isopropanol is often a better choice.[6]
-
-
Protecting Group Strategy: In multi-step syntheses, the choice of protecting groups is crucial. Acetals are often used to protect diol functionalities and are stable in neutral to strongly basic conditions but are readily cleaved by aqueous acid.[17] Ester protecting groups, like the acetate in our compound of interest, are generally removed by hydrolysis under basic conditions.[18] Understanding the stability of these groups under your reaction conditions is key.
By understanding the underlying chemistry and potential pitfalls, and by implementing rigorous analytical monitoring and process control, you can effectively troubleshoot and prevent common issues in reactions involving this compound.
References
- A Validated Stability Indicating RP-HPLC Method for Valganciclovir, Identification and Characterization of Forced Degrad
- A Validated Stability Indicating RP-HPLC Method for Valganciclovir, Identification and Characterization of Forced Degradation Products of Valganciclovir Using LC-MS/MS.
- Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC.
-
Stability of valganciclovir in extemporaneously compounded liquid formulations. PubMed. [Link]
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Determination of Valganciclovir in Pure and Pharmaceutical Formul
-
1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289. PubChem. [Link]
-
Stability of valganciclovir in an extemporaneously compounded liquid formulations. Ajanta Pharma USA Inc. [Link]
- european journal of pharmaceutical and medical research. EJPMR.
-
Synthesis and utility of fluorogenic acetoxymethyl ethers. RSC Publishing. [Link]
- Valganciclovir powder formulation.
- Chromatographic development for valganciclovir impurities and stability.
- Process for the preparation of valganciclovir hydrochloride.
-
An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. PMC - NIH. [Link]
- Novel synthesis of process related impurities of valganciclovir hydrochloride.
- Facile synthesis of Salts of Valganciclovir using Organic acids. Chemical Science Review and Letters.
-
Valganciclovir Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor#. Semantic Scholar. [Link]
-
Scheme 2. Synthesis of valganciclovir hydrochloride (1). ResearchGate. [Link]
- Alternative Synthesis of Valganciclovir Hydrochloride.
- Preparation of valganciclovir.
-
ANALYTICAL METHODS. Toxicological Profile for Dichloropropenes - NCBI Bookshelf. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
89281-73-2 | Product Name : this compound. Pharmaffiliates. [Link]
-
Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. PubMed. [Link]
-
Acetic Acid Esters. Organic Chemistry Portal. [Link]
- Protecting Groups.
- Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
- A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in w
-
Ganciclovir: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Indian Academy of Sciences. [Link]
-
Valganciclovir | C14H22N6O5 | CID 135413535. PubChem. [Link]
- Toxicological Profile for Dichloropropenes.
-
1-((1,3-Dichloropropan-2-yl)oxy)-3-(isopropylamino)propan-2-ol. Pharmaffiliates. [Link]
Sources
- 1. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of valganciclovir in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ejpmr.com [ejpmr.com]
- 14. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 15. ES2629103T3 - Valganciclovir powder formulation - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Technical Support Center: Enhancing the Stability of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate in Solution
Welcome to the technical support center for ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your compound in solution.
Introduction
This compound is a molecule with a unique combination of functional groups: an acetate ester, an ether linkage, and a dichlorinated alkyl chain. This intricate structure, while offering potential for various applications, also presents specific stability challenges. Understanding the potential degradation pathways is the first step toward mitigating them. This guide will walk you through the most common stability issues, their underlying causes, and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The primary suspects are hydrolysis of the acetate ester and, to a lesser extent, reactions involving the chlorinated alkyl chain. The rate of degradation can be influenced by several factors including the solvent, pH, temperature, and exposure to light.
Q2: What are the most likely degradation products I should be looking for?
Based on the structure, the most probable degradation products arise from two main pathways:
-
Hydrolysis of the Acetate Ester: This is often the most significant degradation pathway, especially in the presence of water. The ester bond is susceptible to cleavage under both acidic and basic conditions, yielding acetic acid and ((1,3-dichloropropan-2-yl)oxy)methanol. The latter is a hemiacetal which is generally unstable and can further decompose.
-
Reactions of the Dichlorinated Alkyl Chain: The chlorine atoms can be susceptible to nucleophilic substitution or elimination reactions (dehydrochlorination), particularly in the presence of nucleophilic solvents or bases. This can lead to the formation of more complex and potentially reactive byproducts.
Q3: How does the choice of solvent affect the stability of the compound?
The solvent plays a critical role. Protic solvents, especially water, can directly participate in hydrolysis.[1] Polar aprotic solvents like DMSO are generally better for long-term storage, but they must be anhydrous as they are hygroscopic.[2] Chlorinated solvents can degrade over time, a process catalyzed by light, heat, and oxygen, which could potentially initiate radical reactions.[3]
Q4: What is the optimal pH range for storing this compound in an aqueous or semi-aqueous solution?
For ester-containing compounds, a slightly acidic to neutral pH (around 4-6) is generally recommended to minimize both acid- and base-catalyzed hydrolysis.[4][5] It is crucial to avoid highly acidic or alkaline conditions, which can significantly accelerate the degradation of the acetate ester.[4][6]
Q5: Should I be concerned about storing my solutions in the light?
Yes. While the molecule does not have a strong chromophore that absorbs visible light, UV light can provide the energy to initiate radical reactions, particularly involving the carbon-chlorine bonds.[3] Therefore, it is always best practice to store solutions in amber vials or otherwise protect them from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Issue 1: Rapid Loss of Purity or Concentration in Solution
-
Potential Cause A: Hydrolysis of the Acetate Ester.
-
Explanation: The ester functional group is susceptible to cleavage by water. This reaction is catalyzed by both acids and bases. The presence of even trace amounts of water in your solvent can lead to significant degradation over time.
-
Troubleshooting Steps:
-
Solvent Check: Ensure you are using a high-purity, anhydrous solvent. If using a solvent like DMSO or DMF, use a freshly opened bottle or one that has been properly stored to prevent moisture absorption.[2]
-
pH Control: If working in an aqueous or protic solvent system, buffer the solution to a slightly acidic pH (e.g., pH 4-6) to minimize the rate of hydrolysis.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis.
-
-
-
Potential Cause B: Incompatible Solvent.
-
Explanation: Some solvents may react with the compound. For example, nucleophilic solvents could potentially displace the chlorine atoms.
-
Troubleshooting Steps:
-
Solvent Selection: If you suspect a solvent-related issue, switch to a less reactive, aprotic solvent like anhydrous acetonitrile or dioxane for storage.
-
Compatibility Study: Perform a small-scale, short-term stability study in different solvents to identify the most suitable one for your application.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Potential Cause A: Formation of Degradation Products.
-
Explanation: The appearance of new peaks is a clear indication of degradation. Identifying these peaks can provide valuable clues about the degradation pathway.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
-
Mass Spectrometry Analysis: Use LC-MS or GC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
-
-
Potential Cause B: Contamination.
-
Explanation: The new peaks could be from an external source of contamination.
-
Troubleshooting Steps:
-
Blank Analysis: Run a blank injection of your solvent to ensure it is free of contaminants.
-
System Cleanliness: Ensure your analytical instrumentation is clean and free from residues of previous analyses.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8][9][10]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Anhydrous solvent (e.g., acetonitrile)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in your chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and analyze at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often faster.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples directly.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS). Compare the chromatograms of the stressed samples to that of a non-stressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.[11][12][13][14]
General Approach:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase system, such as a gradient of acetonitrile or methanol and water.
-
Acidify the aqueous component with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape for acidic and neutral compounds.
-
-
Gradient Optimization:
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to get an initial separation of the parent compound and any major degradants from the forced degradation study.
-
Based on the initial results, adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.
-
-
Wavelength Selection: Use a diode array detector (DAD) to monitor the elution at multiple wavelengths and select the wavelength that gives the best sensitivity for both the parent compound and the impurities.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5]
Data Presentation
Table 1: Recommended Storage Conditions and Solvent Compatibility
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below for long-term storage. 2-8°C for short-term storage (days). | Reduces the rate of all potential degradation reactions. |
| Solvent for Stock Solution | Anhydrous DMSO or Acetonitrile | Minimizes the risk of hydrolysis. These are polar aprotic solvents and generally inert. |
| pH of Aqueous Solutions | 4.0 - 6.0 | Minimizes both acid and base-catalyzed hydrolysis of the ester. |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photolytic degradation, especially of the C-Cl bonds. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidative degradation. |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting stability issues.
References
-
Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. PubMed, [Link]
-
1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI, [Link]
-
Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. NIH, [Link]
-
Forced degradation and impurity profiling. ScienceDirect, [Link]
-
Chloropropanols and Their Esters in Food: An Updated Review. PubMed Central, [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, [Link]
-
Forced Degradation – A Review. IntechOpen, [Link]
-
Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170. PMC - NIH, [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. IJPPS, [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate, [Link]
-
Effect of pH on the stability of methacholine chloride in solution. PubMed, [Link]
-
Stability Indicating HPLC Method Development: A Review. Human Journals, [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo, [Link]
-
Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. YouTube, [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. IJTSRD, [Link]
-
Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. ResearchGate, [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. biomedres.us [biomedres.us]
- 9. pharmainfo.in [pharmainfo.in]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijtsrd.com [ijtsrd.com]
Technical Support Center: Purification of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting assistance and address specific challenges you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Impurity Profile
Question 1: What is the likely synthetic route for this compound, and what are the expected impurities?
The synthesis of this compound is not widely documented in readily available literature. However, based on its structure, a plausible and common synthetic approach is the Williamson ether synthesis. This would involve the reaction of 1,3-dichloro-2-propanol with an acetoxymethylating agent, such as chloromethyl acetate or bromomethyl acetate, in the presence of a base.
This synthetic route suggests the following potential impurities:
-
Unreacted Starting Materials:
-
1,3-dichloro-2-propanol
-
Chloromethyl acetate (or bromomethyl acetate)
-
-
Byproducts from Side Reactions:
-
Bis-ether formation: Reaction of another molecule of 1,3-dichloro-2-propanol with the product.
-
Hydrolysis products: If water is present, hydrolysis of the acetate group can lead to the formation of ((1,3-dichloropropan-2-yl)oxy)methanol and acetic acid. Acetoxymethyl ethers can be susceptible to hydrolysis.[1][2][3]
-
Elimination products: Under strongly basic conditions, elimination reactions could potentially occur, though this is less likely with a primary halide like chloromethyl acetate.
-
-
Reagent-Related Impurities:
-
Impurities from the starting 1,3-dichloro-2-propanol, which can be synthesized from the chlorination of allyl chloride or glycerol.[4]
-
Degradation products of the acetoxymethylating agent.
-
Question 2: My initial purity analysis by GC-MS shows multiple peaks. How can I identify the impurities?
Identifying unknown peaks in your GC-MS analysis requires a systematic approach. Here are the steps to take:
-
Analyze the Mass Spectra:
-
Starting Materials: Compare the mass spectra of the unknown peaks with the known fragmentation patterns of 1,3-dichloro-2-propanol and chloromethyl acetate.
-
Expected Byproducts: Look for molecular ions and fragmentation patterns consistent with the potential byproducts mentioned in Question 1. For example, the bis-ether would have a significantly higher molecular weight.
-
-
Consider Fragmentation Patterns: Chlorinated compounds often exhibit characteristic isotopic patterns in their mass spectra due to the presence of 35Cl and 37Cl isotopes. Look for these patterns to confirm the presence of chlorine in the impurity.
-
Spiking Experiments: If you have access to the potential impurity standards, you can perform a spiking experiment. Add a small amount of the suspected impurity to your sample and re-analyze it by GC-MS. An increase in the intensity of a specific peak will confirm its identity.
-
Derivatization: For impurities with active hydrogens (like unreacted 1,3-dichloro-2-propanol), derivatization with an agent like heptafluorobutyric acid anhydride can alter their retention time and provide a more definitive identification by GC-MS.[5][6]
Purification Protocols & Troubleshooting
Question 3: What is a general purification strategy for removing the common impurities from my this compound sample?
A multi-step purification strategy is often necessary to achieve high purity. The following workflow is a good starting point:
Caption: General purification workflow for this compound.
Question 4: I performed a simple distillation, but the purity did not improve significantly. What went wrong?
Simple distillation is often insufficient for separating compounds with close boiling points. The likely issue is that your impurities, particularly unreacted starting materials or certain byproducts, have boiling points near that of your desired product.
Troubleshooting Steps:
-
Switch to Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Apply Vacuum: The target molecule is likely a high-boiling liquid. Distillation under reduced pressure will lower the boiling points of all components, preventing potential decomposition at high temperatures and often improving separation.
-
Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio during distillation to achieve the best separation.
Question 5: After purification, my product is clear, but it turns yellow over time. What is causing this discoloration?
The yellowing of your purified product upon storage could be due to several factors:
-
Trace Acidic Impurities: Residual acidic impurities can catalyze decomposition reactions, leading to colored byproducts. Ensure your aqueous wash step was thorough to remove all acids.
-
Oxidation: The compound may be susceptible to oxidation. Storing the product under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Light Sensitivity: Some organic compounds are sensitive to light. Store your product in an amber vial or in the dark to prevent light-induced degradation.
-
Instability of the Acetoxymethyl Ether: Acetoxymethyl ethers can be labile, and slow decomposition over time, even in the absence of significant impurities, can lead to the formation of colored species.[1][2][3]
Recommended Storage: For long-term stability, store the purified this compound in a tightly sealed amber vial under an inert atmosphere at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution (steps 2-4).
-
Wash the organic layer with an equal volume of brine.
-
Allow the layers to separate and drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to absorb any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic layer to remove the drying agent. The filtrate is now ready for solvent removal or further purification by distillation.
Protocol 2: Fractional Distillation Under Reduced Pressure
This protocol is for the final purification of this compound to remove impurities with different boiling points.
Materials:
-
Dried and filtered crude product from Protocol 1
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum source and pressure gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Place the dried crude product and a magnetic stir bar into the distillation flask.
-
Slowly apply vacuum to the system and monitor the pressure.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
As the mixture begins to boil, adjust the heating to establish a steady reflux in the fractionating column.
-
Collect any low-boiling fractions first. These may contain residual solvents or low-boiling impurities.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of the desired product at the given pressure, collect this fraction in a clean receiving flask.
-
Continue distillation until the temperature at the column head begins to drop or rise significantly, indicating that the desired product has been distilled.
-
Stop the distillation, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 1,3-Dichloro-2-propanol | 128.99 | 174-175 | Soluble in water, alcohol, ether |
| Methyl Acetate | 74.08 | 57 | Soluble in water, miscible with most organic solvents |
| This compound | 201.05 | To be determined | Likely soluble in common organic solvents |
Logical Relationships
Caption: Relationship between reactants, product, and potential impurities.
References
-
Szűcs, E., et al. (1990). Intracellular hydrolysis of EGTA-esters. Acta Biochimica et Biophysica Hungarica, 25(1-2), 65-73. [Link]
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Gama, N. B., et al. (2012). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 3(1), 199-206. [Link]
-
Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6181-6184. [Link]
-
Gama, N. B., et al. (2012). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 3(1), 199–206. [Link]
- Google Patents. (1951).
-
ResearchGate. (2019). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Link]
-
National Center for Biotechnology Information. (n.d.). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. [Link]
- Google Patents. (1984). Purification of cyclic ketene acetals. EP0572545B1.
- Google Patents. (1983). Process for purifying acetals. US4423238A.
- Google Patents. (1951).
-
PubMed. (2021). Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
PubMed. (2007). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. [Link]
-
OEHHA. (2009). 1,3-Dichloro-2-Propanol. [Link]
-
Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | CAS 3048706-15-3. [Link]
-
ResearchGate. (2016). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. [Link]
- Google Patents. (1995). Process for producing 1,3-dichloro-2-propanol. JPH0723332B2.
-
PubMed. (2000). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. [Link]
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- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in successfully scaling up your synthesis. As Senior Application Scientists, we understand the nuances of taking a reaction from the benchtop to larger scales and have compiled this resource based on established chemical principles and practical experience.
I. Foundational Knowledge: Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of considerations.
Route 1: Williamson Ether Synthesis
This classic method involves the formation of an ether from an organohalide and an alkoxide.[1] In this case, 1,3-dichloro-2-propanol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack an chloromethyl acetate.
Route 2: Direct Acylation
This route involves the direct esterification of 1,3-dichloro-2-propanol with a reactive acylating agent like acetyl chloride. This reaction is typically rapid and driven by the high reactivity of the acyl chloride.[2]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Deprotonation (Williamson Ether Synthesis): The alkoxide of 1,3-dichloro-2-propanol may not be forming efficiently. This can be due to a weak base, moisture in the reaction, or improper reaction conditions. | - Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[3] It irreversibly forms the alkoxide and the hydrogen gas byproduct bubbles out of the solution.[4] - Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents (e.g., THF, DMF).[3] Water will quench the strong base and the alkoxide, halting the reaction. - Optimize Reaction Temperature: While some Williamson ether syntheses proceed at room temperature, gentle heating (50-100 °C) may be necessary to drive the reaction to completion.[5] |
| 2. Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote the elimination of HCl from another molecule of the starting material or product, especially given the secondary nature of the alcohol.[4] | - Control Reaction Temperature: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination pathway.[6] - Slow Addition of Reagents: Adding the chloromethyl acetate slowly to the solution of the alkoxide can help maintain a low concentration of the electrophile, potentially minimizing side reactions. | |
| 3. Low Reactivity of Acylating Agent (Direct Acylation): If using a less reactive acylating agent than acetyl chloride, the reaction may be too slow. | - Use a Highly Reactive Acylating Agent: Acetyl chloride is very reactive and should readily acylate the alcohol.[2] Ensure the acetyl chloride is of high purity and has not hydrolyzed. | |
| Formation of Multiple Byproducts | 1. Self-Condensation of Starting Material: The alkoxide of 1,3-dichloro-2-propanol can react with another molecule of 1,3-dichloro-2-propanol. | - Control Stoichiometry and Addition Order: Use a slight excess of the chloromethyl acetate and add it to the pre-formed alkoxide solution. This ensures the alkoxide preferentially reacts with the intended electrophile. |
| 2. Hydrolysis of Reagents or Product: Presence of water can lead to the hydrolysis of chloromethyl acetate to chloroacetic acid and methanol, or the hydrolysis of the final product. | - Maintain Anhydrous Conditions: As mentioned previously, the exclusion of water is critical.[3] | |
| 3. Decomposition at Elevated Temperatures: The starting materials or product may be thermally unstable at higher temperatures. | - Monitor Reaction Temperature Carefully: Use a controlled heating mantle and a thermometer to maintain the desired temperature. Avoid excessive heating. | |
| Difficulty in Product Purification | 1. Similar Boiling Points of Product and Impurities: Byproducts may have boiling points close to the desired product, making separation by simple distillation challenging. | - Fractional Distillation Under Reduced Pressure: This technique is effective for separating liquids with close boiling points.[7][8] By reducing the pressure, the boiling points of the compounds are lowered, which can also prevent thermal decomposition.[9][10] - Column Chromatography: If distillation is ineffective, silica gel column chromatography can be a viable alternative for purification. |
| 2. Product is a High-Boiling Liquid: The target molecule is expected to have a high boiling point. | - Vacuum Distillation: This is the preferred method for purifying high-boiling liquids to avoid decomposition at atmospheric pressure.[9] |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Williamson Ether Synthesis or Direct Acylation, is preferable for scaling up?
A1: The Williamson Ether Synthesis is generally the more controlled and often higher-yielding method for preparing ethers.[1] While direct acylation with acetyl chloride is fast, it produces HCl as a byproduct, which can lead to side reactions and requires careful handling. For a scale-up operation, the Williamson route, despite requiring a strong base, often provides a cleaner reaction profile.
Q2: What are the primary safety concerns when working with 1,3-dichloro-2-propanol and the other reagents?
A2:
-
1,3-Dichloro-2-propanol: This is a toxic and carcinogenic compound.[11] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[12] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Chloromethyl Acetate & Acetyl Chloride: These are corrosive and lachrymatory (tear-inducing). They should be handled with care in a fume hood.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. It can also help in identifying potential byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final purified product.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups in the product, such as the ester carbonyl and the C-O-C ether linkage.
Q4: What are the key considerations for scaling up the Williamson Ether Synthesis of this compound?
A4:
-
Heat Management: The reaction of sodium hydride with the alcohol is exothermic, as is the subsequent SN2 reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is recommended.[14]
-
Hydrogen Gas Evolution: The reaction of NaH with the alcohol produces hydrogen gas. The reactor must be equipped with a proper venting system to safely manage the off-gassing.[14]
-
Reagent Addition: The controlled, slow addition of reagents is critical on a larger scale to manage the reaction exotherm.
-
Solvent Choice: While DMF and DMSO are good solvents for SN2 reactions, they have known hazards associated with their use with sodium hydride at scale, including the potential for exothermic decomposition.[15] Tetrahydrofuran (THF) is often a safer alternative.[6]
IV. Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
| Parameter | Specification |
| Reactants | 1,3-Dichloro-2-propanol, Sodium Hydride (60% dispersion in mineral oil), Chloromethyl Acetate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry | 1,3-Dichloro-2-propanol (1.0 eq), Sodium Hydride (1.2 eq), Chloromethyl Acetate (1.1 eq) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours (monitor by GC-MS) |
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion in mineral oil) to the THF. Slowly add the 1,3-dichloro-2-propanol dropwise from the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add the chloromethyl acetate dropwise from the dropping funnel. After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them carefully with water, extracting with a suitable solvent (e.g., diethyl ether), and analyzing by GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any unreacted sodium hydride by the slow addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
V. Visualizing the Process
Reaction Pathway
Caption: Williamson Ether Synthesis Pathway.
Troubleshooting Workflow
Caption: Troubleshooting Low Yield Issues.
VI. References
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
American Chemical Society. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. [Link]
-
Wikipedia. (2023). Fractional distillation. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. [Link]
-
YouTube. (2021). Fractional Distillation, Distillation under reduced pressure- Methods of Purification. [Link]
-
ACS Publications. (2008). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. [Link]
-
PMC. (2024). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. [Link]
-
ResearchGate. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. [Link]
-
chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. [Link]
-
Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
ResearchGate. (2025). 1,1-Dialkoxyalkyl alkane- and arene-carboxylates. I.: Synthesis of dialkoxymethyl esters. [Link]
-
OEHHA. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]
-
ResearchGate. (1969). The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. [Link]
-
Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | CAS 3048706-15-3. [Link]
-
PubMed. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). [Link]
-
ResearchGate. (2025). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. [Link]
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Impact of reaction conditions on ((1,3-Dichloropropan-2-yl)oxy)methyl acetate purity
Welcome to the technical support center for the synthesis of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high purity in this critical synthesis.
Introduction
This compound is a key intermediate in various organic syntheses. The purity of this compound is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and complications in purification processes. This guide provides a comprehensive overview of the impact of reaction conditions on the purity of this compound, with a focus on a plausible and common synthetic route: the Williamson ether synthesis.
Plausible Synthetic Route: Williamson Ether Synthesis
The most probable synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 1,3-dichloropropan-2-ol with chloromethyl acetate in the presence of a base.
Q2: I am observing a significant amount of elimination byproduct. How can I favor the desired SN2 reaction?
A2: The competition between SN2 and E2 reactions is a classic challenge in Williamson ether synthesis, especially with secondary alcohols like 1,3-dichloropropan-2-ol. [1][2]Several factors can be adjusted to favor substitution over elimination.
Factors Influencing the SN2/E2 Ratio:
| Factor | To Favor SN2 (Ether Formation) | To Favor E2 (Elimination) |
| Base | Use a strong, but non-bulky base (e.g., NaH). [1] | Use a bulky, strong base (e.g., potassium tert-butoxide). |
| Solvent | Use a polar aprotic solvent (e.g., DMF, THF, Acetonitrile). [3] | Solvents that favor dissociation of the ion pair can increase the basicity of the alkoxide. |
| Temperature | Lower temperatures generally favor SN2. [2] | Higher temperatures favor elimination as it has a higher activation energy. |
| Leaving Group | A good leaving group is necessary for both, but its influence on the ratio is complex. | Not a primary factor for shifting the balance. |
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a bulky base like potassium tert-butoxide, switch to a less sterically demanding one like sodium hydride.
-
Solvent Choice: Ensure you are using a polar aprotic solvent. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and only warming if the reaction is sluggish.
-
Consider a Milder Base: For phenols, weaker bases like potassium carbonate can be effective. [4]While 1,3-dichloropropan-2-ol is not as acidic as a phenol, if very strong bases are problematic, a carefully chosen milder base in a suitable solvent might be an option, though this may require longer reaction times or higher temperatures, which could again favor elimination.
Q3: What are the best methods for purifying the final product?
A3: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Purification Techniques:
-
Aqueous Workup: This is the first step to remove the base, salt byproducts, and any water-soluble impurities. A typical workup involves washing the organic layer with water and brine. A dilute acid wash (e.g., with cold, dilute HCl) can help neutralize any remaining base, and a wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove any acidic byproducts.
-
Column Chromatography: For small to medium scale reactions, silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. [5]* Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your this compound.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the proton environment in the molecule, allowing you to confirm the structure and identify impurities by their characteristic signals.
-
¹³C NMR: Complements the ¹H NMR data and confirms the carbon framework of the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is excellent for detecting and quantifying volatile impurities. [6][7][8]* Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the C-O-C ether linkage and the C=O of the ester group.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and to assess the purity of the fractions during column chromatography.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 101). IARC. [Link]
- Process for producing 1,3-dichloro-2-propanol. (1995).
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
-
Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-propanol. PubChem. [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. [Link]
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Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. (2021, July 28). Edubirdie. [Link]
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Solubility of Things. (n.d.). 1,3-Dichloropropan-2-ol. [Link]
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Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2006). Room‐Temperature Ionic Liquid–Promoted Williamson's Synthesis of Ethers: A Facile Synthesis of Diaryloxymethanes. Chemistry Letters, 35(8), 968-969. [Link]
- Purification of ethers. (1969).
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Sacher, F., & Brauch, H. J. (2001). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Acta Hydrochimica et Hydrobiologica, 29(1), 53-57. [Link]
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Kanerva, L. T., & Euranto, E. K. (1986). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, (11), 1817-1821. [Link]
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askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Lee, M. R., & Chen, C. M. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A, 952(1-2), 185-192. [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. [Link]
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Tesser, R., Di Serio, M., Vitiello, R., & Santacesaria, E. (2011). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 50(2), 753-759. [Link]
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Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]
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Kanerva, L. T., & Euranto, E. K. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 104(20), 5419-5421. [Link]
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Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
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Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dichloropropenes. [Link]
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Pines, H., & Manassen, J. (1966). The Synthesis and Purification of Ethers. Journal of the American Chemical Society, 88(18), 4381-4384. [Link]
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Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. [Link]
- Hydrolysis of methyl acetate. (1982).
-
U.S. Environmental Protection Agency. (n.d.). ECM - 1,3-dichloropropene & 1,2-dichloropropane in Water – MRID 44536511. [Link]
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U.S. Environmental Protection Agency. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
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Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
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Wallace, C. (2023, February 11). Williamson Ether Synthesis - Easy! [Video]. YouTube. [Link]
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Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. [Link]
-
Lee, M. R., & Chen, C. M. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A, 952(1-2), 185-192. [Link]
-
NIST. (n.d.). 2-Propanol, 1,3-dichloro-. NIST Chemistry WebBook. [Link]
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Technical Support Center: Method Refinement for Dichloropropyl Compound Synthesis
An advanced technical support resource meticulously crafted for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the synthesis of dichloropropyl compounds, with a primary focus on the conversion of glycerol to dichloropropanols and their subsequent transformation into epichlorohydrin.
As Senior Application Scientists, we understand that the path from starting material to purified product is fraught with challenges. This guide is designed to be a practical, field-tested resource that not only provides solutions but also explains the fundamental chemical principles behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: Synthesis & Optimization FAQs
This section addresses common questions related to the primary synthesis of dichloropropanols, focusing on the widely adopted glycerol hydrochlorination route—a method favored for its sustainability, utilizing a byproduct of the biodiesel industry.[1]
Q1: What is the most common and sustainable method for synthesizing dichloropropanols?
A1: The most prevalent and environmentally conscious route is the direct hydrochlorination of glycerol.[2] This process typically involves reacting glycerol with hydrochloric acid (HCl), often in the presence of a carboxylic acid catalyst like acetic acid.[3] The overall reaction is a two-step chlorination where glycerol is first converted to monochloropropanediols, which are then further chlorinated to a mixture of dichloropropanol isomers.[3][4] This method is advantageous because it converts crude glycerol, a low-cost byproduct of biodiesel production, into valuable chemical intermediates.[2][5]
The primary products are 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP).[1]
Caption: Reaction pathway from Glycerol to Dichloropropanols.
Q2: My reaction yield is low. What are the key parameters to optimize in glycerol hydrochlorination?
A2: Low yield is a frequent challenge and is typically addressed by systematically optimizing several critical reaction parameters. The chlorination of glycerol is an equilibrium-limited reaction, and driving it towards the product side is essential for achieving high yields.
Causality Explained: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction medium can inhibit the forward reaction and slow the reaction rate.[3][4] Therefore, continuous removal of water or using anhydrous reagents is a key strategy.[3]
Below is a table summarizing the key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale & Expert Insights | Supporting Citation |
| Temperature | 100 - 120 °C | Balances reaction rate and byproduct formation. Temperatures above 130°C may increase unwanted side reactions. | [4] |
| Pressure | Atmospheric to 6 bar | Higher pressure can increase HCl concentration in the liquid phase, accelerating the reaction. | [4] |
| Catalyst | Acetic Acid, Propionic Acid, Zinc Chloride, Malonic Acid | Carboxylic acids are common catalysts.[3] Zinc salts can also be effective. The choice of catalyst can influence selectivity and reaction rate. Malonic acid has shown good performance. | |
| Reagent Grade | Gaseous Anhydrous HCl | Using anhydrous HCl gas instead of aqueous HCl avoids introducing water, which slows the reaction. | [3] |
| Water Removal | Continuous Distillation / Water Absorbent | Actively removing water shifts the equilibrium towards the products, significantly improving conversion. Use of absorbents like silica gel has been shown to be effective. | [3][4] |
| Molar Ratio (HCl:Glycerol) | Excess HCl | A molar excess of HCl is required to drive the reaction to completion. Ratios can be as high as 28:1 in some lab-scale experiments to maximize conversion. |
Q3: I'm getting a mixture of isomers (1,3-DCP and 2,3-DCP). How can I control the selectivity?
A3: Achieving high selectivity for a single isomer, particularly the more desired 1,3-dichloro-2-propanol, is a significant challenge as the reaction mechanism naturally produces a mixture.[3][6] The initial chlorination of glycerol can occur at either the primary (C1/C3) or secondary (C2) hydroxyl group, leading to different monochloropropanediol intermediates, which are then chlorinated further.
While completely eliminating the formation of one isomer is difficult, selectivity can be influenced by:
-
Catalyst Choice: Some proprietary catalyst systems are designed to favor the formation of 1,3-DCP. Organic acids like acetic acid are commonly used.[3]
-
Reaction Conditions: Fine-tuning the temperature and pressure can subtly alter the isomer ratio.
-
Process Design: A two-step process, where glycerol is first converted to 1-chloropropane-2,3-diol, which is then subsequently reacted with HCl, can offer a more controlled pathway to the final dichloropropanol product mixture.[7]
Ultimately, for most applications requiring a pure isomer, an efficient downstream purification step like fractional distillation is necessary.[1]
Section 2: Troubleshooting & Byproduct Analysis
Even with an optimized protocol, unexpected issues can arise. This section provides a logical framework for diagnosing and resolving common problems.
Q4: My chromatogram shows unexpected peaks. What are the likely byproducts and how can I identify them?
A4: The appearance of unexpected peaks in your GC-MS or HPLC analysis is common. Identifying these impurities is the first step toward mitigating their formation.
Likely Byproducts:
-
Monochloropropanediols (MCPD): These are the reaction intermediates. Their presence indicates incomplete conversion.[4]
-
Over-chlorination Products: In harsh conditions, trichloropropane (TCP) can be formed.[4]
-
Chlorinated Ketones/Aldehydes: Oxidation of the alcohol functional groups can lead to these impurities, especially if oxidizing contaminants are present.[1]
-
Esters: If a carboxylic acid catalyst (e.g., acetic acid) is used, ester byproducts like 2-acetoxy-1,3-dichloropropane can form.[3]
-
1,2-Dichloropropane: This is a common byproduct in the older chlorohydrin process starting from propylene, but it is less common in the glycerol route.[1][8]
Identification Strategy:
-
GC-MS Analysis: This is the most powerful tool for identification.[6] The mass spectrometer provides fragmentation patterns that can be compared against spectral libraries (e.g., NIST) to identify the unknown compounds. Monitoring for characteristic ions in SIM mode can enhance sensitivity.[9]
-
Internal Standards: Using a deuterated internal standard (e.g., 1,3-DCP-d5) allows for precise quantification of your target analyte and helps to distinguish it from closely eluting peaks.[9][10]
-
Analyze Starting Materials: Always run a chromatogram of your starting glycerol and reagents to check for pre-existing impurities.[6]
Caption: Troubleshooting decision tree for low reaction yield.
Q5: How do I effectively separate the desired dichloropropanol isomer from the reaction mixture?
A5: Fractional distillation under reduced pressure is the standard and most effective method for separating dichloropropanol isomers and removing other impurities on a preparative scale.[1] The success of this technique relies on the differences in the boiling points of the components in the crude mixture.
Key Physical Properties for Separation:
| Compound | CAS Number | Boiling Point (°C) | Rationale for Separation |
| 1,3-Dichloro-2-propanol | 96-23-1 | 174 | The primary target for many syntheses. |
| 2,3-Dichloro-1-propanol | 616-23-9 | 182 | Higher boiling point than 1,3-DCP allows for separation. |
| 1-Chloro-2,3-propanediol | 96-24-2 | 213 | Significantly higher boiling point; will remain in the distillation pot. |
| Glycerol | 56-81-5 | 290 | Unreacted starting material is easily removed due to its very high boiling point. |
Expert Tip: When performing vacuum distillation, ensure your system is free of leaks to maintain a stable pressure. A good quality fractionating column (e.g., a Vigreux column) is essential for achieving good separation between the closely boiling 1,3-DCP and 2,3-DCP isomers.
Section 3: Downstream Conversion to Epichlorohydrin
Dichloropropanols are crucial intermediates, primarily for the synthesis of epichlorohydrin (ECH), a key component in epoxy resins.
Q6: What are the best practices for the dehydrochlorination of dichloropropanols to epichlorohydrin?
A6: The conversion of dichloropropanols to epichlorohydrin is a dehydrochlorination reaction, also described as saponification, which involves treatment with a base.[11] The most common bases used are sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)2).[5][12]
Best Practices:
-
Choice of Base: NaOH often provides a higher yield and fewer environmental issues (like equipment jamming) compared to Ca(OH)2, though it is more expensive.[12]
-
Stoichiometry: A slight excess of the base (e.g., 1.05:1 molar ratio of OH- to DCP) is typically used to ensure complete conversion.[12]
-
Temperature Control: The reaction is typically run at temperatures between 50-80 °C.[5] The reaction is exothermic, so careful temperature management is required to prevent runaway reactions and minimize side reactions.
-
Product Removal: Epichlorohydrin is chemically active and can undergo hydrolysis back to diols under the reaction conditions.[13] Therefore, industrial processes often use a reactive distillation setup where ECH is continuously removed from the reaction mixture as it forms, often as an azeotrope with water.[11][13]
Section 4: Validated Experimental Protocols
The following protocols are generalized representations based on established methods and should be adapted and optimized for your specific laboratory setup and scale.
Protocol 1: Synthesis of Dichloropropanol from Glycerol
This protocol is based on the principles of acid-catalyzed hydrochlorination.[3][14][15]
-
Reactor Setup: To a 2-L, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser, add 1 kg of glycerol and 20 g of glacial acetic acid.[15]
-
Heating: Heat the mixture to 100-110 °C in an oil bath with constant, vigorous stirring.[15]
-
HCl Gas Introduction: Begin bubbling dry hydrogen chloride gas through the mixture at a controlled rate. The reaction is exothermic and the absorption will be rapid initially. Monitor the temperature closely.[14][15]
-
Reaction Monitoring: Continue the HCl addition for 5-15 hours.[14] The reaction can be monitored by periodically taking aliquots, quenching them, and analyzing by GC-MS to assess the conversion of glycerol and the formation of DCP isomers.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding solid sodium carbonate until the solution is just alkaline.[15]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. The organic layer containing dichloropropanols can be separated. The aqueous layer may be extracted with a suitable solvent (e.g., benzene, ethyl acetate) to recover additional product.[15] Combine the organic phases, dry over anhydrous sodium sulfate, and purify by vacuum distillation.
Protocol 2: GC-MS Analysis of Dichloropropanols
This protocol is a starting point for the quantitative analysis of a reaction mixture.[6][9]
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.5 mL) from the reaction. Immediately quench the reaction by adding it to a vial containing 2 mL of cold ethyl acetate and a suitable internal standard (e.g., 1,3-DCP-d5).[6][9] Vortex for 1 minute.
-
Extraction: Allow the phases to separate. Carefully transfer the upper organic layer to a clean GC vial. Dry the extract by passing it through a small plug of anhydrous sodium sulfate.[9][10]
-
GC-MS Parameters (Example):
-
Column: C18 reverse-phase column or a column suitable for polar compounds.[9]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min.
-
MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.[9]
-
Data Analysis: Identify peaks based on retention time and mass spectra. Quantify using the internal standard.
-
Section 5: Safety & Handling
Dichloropropanols and their related compounds, especially epichlorohydrin, are hazardous materials that require strict safety protocols.
Q7: What are the primary hazards and essential handling procedures?
A7: The primary hazards include toxicity, flammability, and reactivity. Epichlorohydrin, in particular, is toxic by all routes of exposure and is a potential carcinogen.[16][17]
| Hazard | Description & Mitigation | Relevant Citations |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin and eye irritation/burns. Potential carcinogen. | [16][17] |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air and travel to an ignition source. | [17][18] |
| Reactivity | Epichlorohydrin can undergo violent, exothermic polymerization. Avoid contact with strong acids, bases, and metals like aluminum. | [16] |
Essential Handling Procedures:
-
Ventilation: Always handle these chemicals in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[16][19]
-
Grounding: Use grounded equipment and non-sparking tools to prevent static discharge, which can ignite flammable vapors.[17][18]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable and toxic materials, away from incompatible substances.[18][20]
-
Emergency Procedures: Ensure safety showers and eyewash stations are immediately accessible.[17] In case of a spill, evacuate the area, contain the spill with an inert absorbent material, and follow institutional disposal guidelines.[16][18]
References
- Detecting Dichloropropanols: A Guide to Analytical Methods. (n.d.). Benchchem.
- Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2025). Semantic Scholar.
- Technical Support Center: Kinetic Studies of Dichloropropanol Reactions. (n.d.). Benchchem.
- CN102234223A - Method for synthesizing dichloropropanol by reaction of glycerol and hydrogen chloride. (n.d.). Google Patents.
- Halogenation | The Future of Glycerol: New Uses of a Versatile Raw Material. (2008). Books.
- US4634784A - Process for production of epichlorohydrin. (n.d.). Google Patents.
- Wu, D., & Zhou, S. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press.
- Direct Preparation of Dichloropropanol from Glycerol Biodiesel Based Using HCl 37%. (n.d.). FTI JAYABAYA.
- Direct preparation of dichloropropanol from glycerol and hydrochloric acid gas in a solvent-free batch reactor: Effect of experimental conditions. (2025). Request PDF - ResearchGate.
- The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. (n.d.). Aidic.
- WO2009104961A2 - Process for the preparation of a dichloropropanol product. (n.d.). Google Patents.
- "common side reactions in the synthesis of 1,2-dichloro-2-propanol". (n.d.). Benchchem.
- A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. (n.d.). PubMed.
- SAFETY DATA SHEET. (2019). Spectrum Chemical.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- 1,2 Dichloropropane (DCP). (n.d.). PENPET Petrochemical Trading.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. (n.d.). NINGBO INNO PHARMCHEM.
- GLYCEROL α,γ-DICHLOROHYDRIN. (n.d.). Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Introduction
((1,3-Dichloropropan-2-yl)oxy)methyl acetate is a niche chemical entity with potential applications as a specialized solvent, an intermediate in organic synthesis, or for biological evaluation, given the prevalence of the dichloropropanol backbone in various bioactive molecules. The synthesis of this target molecule, which combines a dichlorinated secondary alcohol core with an acetoxymethyl ether functionality, is not widely reported in the literature. This guide, therefore, presents a comparative analysis of two plausible and robust synthetic strategies, grounded in fundamental organic chemistry principles and supported by analogous transformations reported in peer-reviewed literature.
This document provides researchers, scientists, and drug development professionals with a detailed examination of these synthetic pathways. Each route is presented with a step-by-step experimental protocol, an in-depth discussion of the mechanistic rationale, and a comparative analysis of their respective advantages and disadvantages.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests two primary disconnection strategies, forming the basis of the synthetic routes to be compared. The key ether linkage can be formed by disconnecting the acetoxymethyl group, leading to 1,3-dichloro-2-propanol and a suitable acetoxymethyl cation equivalent. This forms the basis of Route 1: The Williamson Ether Synthesis Approach . Alternatively, the acetate ester can be disconnected from a precursor ((1,3-dichloropropan-2-yl)oxy)methyl ether, which itself is derived from 1,3-dichloro-2-propanol. This two-step strategy is detailed in Route 2: The Chloromethyl Ether Formation and Subsequent Acetoxylation Approach .
Route 1: Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[1][2] This route applies this classical transformation to couple the sodium salt of 1,3-dichloro-2-propanol with chloromethyl acetate.
Logical Workflow for Route 1
Caption: Workflow for the Williamson Ether Synthesis Approach (Route 1).
Experimental Protocol for Route 1
Materials:
-
1,3-Dichloro-2-propanol (97%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloromethyl acetate (98%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq) washed with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,3-dichloro-2-propanol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the complete formation of the alkoxide.
-
Etherification: Cool the resulting alkoxide solution back to 0 °C. Add chloromethyl acetate (1.1 eq) dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Scientific Rationale and Discussion
This one-pot synthesis is attractive due to its directness. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the quantitative deprotonation of the secondary alcohol, 1,3-dichloro-2-propanol, to its corresponding alkoxide.[3] The use of an aprotic polar solvent like THF is ideal for SN2 reactions as it solvates the cation (Na+) but not the alkoxide nucleophile, thus enhancing its nucleophilicity.[4]
Chloromethyl acetate is a highly reactive primary alkyl halide, making it an excellent substrate for SN2 reactions. However, a potential side reaction is the E2 elimination, which could be promoted by the basicity of the alkoxide. Given that 1,3-dichloro-2-propanol is a secondary alcohol, this is a valid concern.[5] To mitigate this, the reaction is typically run at room temperature or slightly below. The steric hindrance around the secondary alcohol is a factor to consider, potentially slowing down the reaction rate compared to a primary alcohol.
Route 2: Chloromethyl Ether Formation and Subsequent Acetoxylation
This two-step approach first involves the formation of a chloromethyl ether intermediate from 1,3-dichloro-2-propanol, which is then converted to the final product by nucleophilic substitution with an acetate source.
Logical Workflow for Route 2
Caption: Workflow for the Two-Step Synthesis via a Chloromethyl Ether Intermediate (Route 2).
Experimental Protocol for Route 2
Step 1: Synthesis of 1-Chloro-2-((chloromethyl)oxy)-3-chloropropane
Materials:
-
1,3-Dichloro-2-propanol (97%)
-
Paraformaldehyde
-
Acetyl chloride
-
Anhydrous zinc(II) bromide (ZnBr₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1,3-dichloro-2-propanol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc(II) bromide (0.01 mol%).
-
Add anhydrous dichloromethane as a solvent.
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by the disappearance of the starting alcohol by TLC or GC-MS. A rapid and efficient method for synthesizing chloromethyl ethers using zinc(II) salts as catalysts has been reported, achieving near-quantitative yields in 1-4 hours.[6][7]
-
Upon completion, the reaction mixture containing the chloromethyl ether can be used directly in the next step or carefully worked up by washing with cold saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate. Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.[8]
Step 2: Synthesis of this compound
Materials:
-
Crude or purified 1-chloro-2-((chloromethyl)oxy)-3-chloropropane from Step 1
-
Anhydrous sodium acetate
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add anhydrous sodium acetate (1.5 eq) and anhydrous DMF.
-
Add the solution of 1-chloro-2-((chloromethyl)oxy)-3-chloropropane (1.0 eq) in DCM (if carried forward) or the purified intermediate.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS for the formation of the product.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientific Rationale and Discussion
This two-step route avoids the use of a strong base. The first step, the formation of the chloromethyl ether, can be achieved under acidic conditions. The reaction of an alcohol with formaldehyde and HCl is a classic method for forming chloromethyl ethers.[9] A more modern and potentially higher-yielding approach involves the reaction of an alcohol with an acetal and an acid halide, catalyzed by a Lewis acid like a zinc(II) salt.[6][7] This in-situ generation of the reactive chloromethylating agent is often cleaner and more efficient.
The second step is a straightforward Finkelstein-type reaction, where the chloride of the chloromethyl ether is displaced by the acetate nucleophile. Sodium acetate in a polar aprotic solvent like DMF is a standard set of conditions for such a transformation. This SN2 reaction is generally efficient on primary halides like chloromethyl ethers.
Comparative Analysis
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Chloromethyl Ether Formation & Acetoxylation |
| Number of Steps | 1 (one-pot) | 2 |
| Key Reagents | 1,3-dichloro-2-propanol, NaH, chloromethyl acetate | 1,3-dichloro-2-propanol, paraformaldehyde, acetyl chloride, NaOAc |
| Reaction Conditions | 0 °C to room temperature | Step 1: 0 °C to room temperature; Step 2: 60-80 °C |
| Potential Advantages | - More atom-economical (fewer steps) - Direct and straightforward | - Avoids the use of highly reactive and pyrophoric NaH - May offer better overall yields by breaking the synthesis into two more controlled steps |
| Potential Disadvantages | - Use of hazardous NaH - Potential for E2 elimination side reactions due to the secondary alcohol and basic conditions[5] | - Two separate reaction and work-up procedures - Formation of a carcinogenic chloromethyl ether intermediate that requires careful handling[8] |
| Overall Complexity | Lower | Higher |
Conclusion
Both proposed synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Williamson Ether Synthesis) is the more direct and atom-economical approach. However, its success hinges on minimizing the competing E2 elimination reaction, which is a known issue with secondary alkoxides.[3] Careful control of the reaction temperature will be critical.
Route 2 (Chloromethyl Ether Formation and Acetoxylation) , while longer, may provide a more controlled and potentially higher-yielding synthesis. The conditions for each step are well-established for analogous transformations. The primary drawback of this route is the formation and handling of the highly carcinogenic chloromethyl ether intermediate, which necessitates stringent safety protocols.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the chemist's comfort level with the handling of hazardous reagents like sodium hydride and chloromethyl ethers. For a small-scale, exploratory synthesis, the Williamson approach might be favored for its simplicity. For a larger-scale preparation where yield and control are paramount, the two-step route, with appropriate safety measures, may be the more prudent choice.
References
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Organic Syntheses Procedure. [Link]
-
R-Discovery. (2023). Mechanism and kinetics investigation of reaction network: 1,3-Dichloro-2-propanol with alkali to prepare epichlorohydrin. [Link]
-
ResearchGate. (2009). Advanced millireactor technology for the kinetic investigation of very rapid reactions: Dehydrochlorination of 1,3-dichloro-2-propanol to epichlorohydrin. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ACS Publications. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry. [Link]
-
University of North Texas. (n.d.). The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight Alcohols. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
- Google Patents. (n.d.). Process for preparing chloromethyl methyl ether.
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Organic Syntheses. (n.d.). METHYLATION WITH (CHLOROMETHYL)METHYL ETHER: 1-METHOXYMETHYL-1-PHENYLETHANE. Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-propanol. [Link]
- Google Patents. (n.d.).
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NCBI. (n.d.). 1,3-DICHLORO-2-PROPANOL. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
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ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
-
ScienceDirect. (2013). Production of (R)-epichlorohydrin from 1,3-dichloro-2-propanol by two-step biocatalysis using haloalcohol dehalogenase and epoxide hydrolase in two-phase system. [Link]
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Organic Syntheses. (n.d.). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses Procedure. [Link]
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ResearchGate. (2014). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. [Link]
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Chemistry Steps. (n.d.). Alcohols to Esters. [Link]
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Chemguide. (n.d.). preparation of esters. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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YouTube. (2019). synthesis of an alcohol from an ester. [Link]
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ResearchGate. (2009). Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions. [Link]
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Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. [Link]
- Google Patents. (n.d.).
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Pharmaffiliates. (n.d.). 1-((1,3-Dichloropropan-2-yl)oxy)-3-(isopropylamino)propan-2-ol. [Link]
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AHH Chemical. (n.d.). (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol. [Link]
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Validating the Structure of (((1,3-Dichloropropan-2-yl)oxy)methyl acetate) via NMR and MS: A Comparative Guide
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like (((1,3-Dichloropropan-2-yl)oxy)methyl acetate), a multi-faceted analytical approach is not just best practice, but essential for regulatory compliance and ensuring downstream experimental success. This guide provides an in-depth, experience-driven walkthrough for validating the structure of this molecule, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore not just the "how" but the "why" behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
The Compound in Focus: Structure and Expected Features
Molecular Formula: C₆H₁₀Cl₂O₃ Molecular Weight: 216.05 g/mol Structure:
Before embarking on any analysis, a critical first step is to deconstruct the target molecule and anticipate its spectral signatures. This molecule possesses several key features that will be diagnostic in our NMR and MS experiments:
-
An acetate group (CH₃-C(=O)O-), which will have a characteristic singlet in the ¹H NMR and distinct carbonyl and methyl signals in the ¹³C NMR.
-
A chloromethyl group (-CH₂Cl), which will exhibit a specific chemical shift due to the electronegative chlorine atom.
-
A central methine proton (-CH-) attached to an oxygen and flanked by two chloromethyl groups.
-
An oxymethyl group (-O-CH₂-O-), which is an acetal-like linkage and will have its own unique spectral fingerprint.
Our analytical strategy will be to use a combination of techniques to piece together these fragments, confirming their connectivity and validating the overall structure.
The Power of Synergy: Why NMR and MS?
While powerful individually, NMR and MS provide complementary information that, when combined, offers a near-irrefutable structural proof.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It reveals the connectivity of atoms through spin-spin coupling, providing a detailed "skeleton" of the molecule. For our target, NMR will be instrumental in identifying the different proton and carbon environments and establishing how the acetate, oxymethyl, and dichloropropyl fragments are connected.
-
Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers clues about the building blocks of the molecule. For (this compound), a key feature will be the isotopic pattern generated by the two chlorine atoms, which provides a definitive elemental marker.
The logical workflow for our structural validation is as follows:
Caption: Workflow for Structural Validation.
Experimental Protocols
The following protocols are designed to be self-validating, with each step building upon the last to create a cohesive and defensible dataset.
Mass Spectrometry: Unveiling the Mass and Fragments
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique that is likely to preserve the molecular ion.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode. Adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺) are expected.
-
Mass Range: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Resolution: Operate the instrument at a high resolution (>10,000) to enable accurate mass measurements for molecular formula confirmation.
-
Fragmentation (MS/MS): Perform a product ion scan on the suspected molecular ion peak to induce fragmentation and gather structural information.
NMR Spectroscopy: Assembling the Molecular Skeleton
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃), a common solvent for organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is crucial for establishing the connectivity of the -CH-CH₂- fragments.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached. This is the definitive way to assign carbon resonances.
-
Data Analysis and Structural Validation
Here, we will interpret hypothetical but realistic data to demonstrate the validation process.
Mass Spectrometry Data Interpretation
Expected High-Resolution MS Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₆H₁₀³⁵Cl₂O₃+Na]⁺ | 238.9848 | 238.9851 |
| [C₆H₁₀³⁵Cl³⁷ClO₃+Na]⁺ | 240.9819 | 240.9822 |
| [C₆H₁₀³⁷Cl₂O₃+Na]⁺ | 242.9789 | 242.9793 |
The observation of a peak cluster around m/z 239 with a characteristic ~2:1 intensity ratio for the M and M+2 peaks, and a smaller M+4 peak, is a hallmark of a molecule containing two chlorine atoms.[1] The high-resolution data allows for the unambiguous confirmation of the elemental composition as C₆H₁₀Cl₂O₃.
Expected MS/MS Fragmentation
The fragmentation pattern provides a molecular fingerprint. Key fragmentations in ethers often involve cleavage at the alpha-carbon to the oxygen, resulting in a resonance-stabilized cation.[1][2]
Caption: Predicted MS/MS Fragmentation Pathway.
-
Loss of Acetic Acid (60 Da): A common loss from acetate esters.
-
Loss of a Chloromethyl Radical (49/51 Da): Cleavage of a C-C bond adjacent to the ether oxygen.
-
Formation of the Dichloropropyl Cation (m/z 111/113/115): A stable fragment resulting from the cleavage of the ether bond.
-
Formation of the Acetyl Cation (m/z 43): A very common fragment for acetate esters.[3]
The presence of these fragments provides strong evidence for the proposed connectivity of the molecular components.
NMR Data Interpretation
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 2.10 | Singlet | 3H | CH₃-C=O | Typical range for protons of an acetate methyl group.[3] |
| b | 5.30 | Singlet | 2H | -O-CH₂-O- | Protons in an acetal-like environment are significantly deshielded by two adjacent oxygen atoms. |
| c | 4.15 | Quintet | 1H | -O-CH-(CH₂Cl)₂ | Deshielded by the ether oxygen and coupled to the four protons of the two adjacent CH₂ groups (n+1 rule, 4+1=5). |
| d | 3.80 | Doublet | 4H | -CH-(CH₂Cl)₂ | Deshielded by the adjacent chlorine atom.[4] Coupled to the single methine proton (n+1 rule, 1+1=2). The two CH₂ groups are equivalent by symmetry. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 170.5 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| 95.0 | -O-C H₂-O- | Acetal carbons are highly deshielded, appearing far downfield. |
| 78.0 | -O-C H- | The methine carbon is deshielded by the directly attached ether oxygen. |
| 45.5 | -C H₂Cl | The carbon is deshielded by the electronegative chlorine atom. |
| 21.0 | C H₃-C=O | Typical chemical shift for an acetate methyl carbon. |
2D NMR for Final Confirmation:
-
COSY: A cross-peak between the signals at 4.15 ppm (c) and 3.80 ppm (d) would definitively prove the connectivity of the -CH-CH₂- fragment.
-
HSQC: This experiment would correlate the proton signals to their directly attached carbons, confirming the assignments listed in the tables above. For example, it would show a correlation between the proton signal at 2.10 ppm and the carbon signal at 21.0 ppm.
Comparison with Alternative Methods
While NMR and MS are the gold standards for this type of structural elucidation, other techniques can provide supporting, albeit less definitive, data.
-
Infrared (IR) Spectroscopy: Would confirm the presence of functional groups. A strong absorbance around 1740 cm⁻¹ would indicate the C=O stretch of the ester.[3] Absorbances in the 1000-1300 cm⁻¹ region would suggest C-O stretching.
-
Elemental Analysis: Provides the percentage composition of C, H, and O. While useful, it cannot distinguish between isomers and is less precise than high-resolution mass spectrometry.
These methods are excellent for a preliminary check or for confirming the presence of key functional groups, but they lack the detailed structural information provided by the combination of 1D/2D NMR and MS/MS.
Conclusion
The structural validation of (this compound) is most robustly achieved through the synergistic use of high-resolution mass spectrometry and a suite of NMR experiments. MS confirms the molecular formula and provides fragmentation data consistent with the proposed structure, with the dichloro isotopic pattern serving as a unique identifier. NMR spectroscopy, particularly through 2D experiments like COSY and HSQC, provides an unambiguous map of the atomic connectivity. This combined, self-validating workflow leaves no room for ambiguity, ensuring the structural integrity of the molecule for any subsequent research or development activities.
References
-
Knowbee. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]
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Legin, A. et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Available at: [Link]
-
Zeng, H., et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Available at: [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. YouTube. Available at: [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]
-
Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Available at: [Link]
Sources
A Comparative Guide to the Purity Validation of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
Abstract
The purity validation of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate, a compound whose structural alerts—specifically the dichloropropyl moiety—necessitate rigorous control for potential genotoxic impurities (GTIs).[1] We present a primary High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind method development and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] Furthermore, we conduct a critical comparison with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.
Part 1: Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used analytical technique in the pharmaceutical industry for quality control and purity assessment due to its robustness, reproducibility, and versatility.[4][5] For a molecule like this compound, which possesses moderate polarity, RP-HPLC is the logical starting point.
Causality in Method Development
The development of a robust and reliable HPLC method is not a matter of chance; it is a systematic process guided by the physicochemical properties of the analyte.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and is selected here for its hydrophobic nature, which provides effective retention for moderately polar organic molecules like our target analyte. The alkyl chains create a non-polar environment, and separation is achieved based on the differential partitioning of the analyte and its impurities between this stationary phase and the polar mobile phase.
-
Mobile Phase Strategy: A mobile phase consisting of water and a miscible organic modifier is standard for RP-HPLC.[5] We select acetonitrile (ACN) over methanol due to its lower viscosity, which allows for higher efficiency at lower pressures, and its lower UV cutoff wavelength (~190 nm), which is critical for this analysis.[5] An isocratic elution (constant mobile phase composition) is suitable for a primary purity assay, but a gradient elution (increasing organic modifier concentration over time) is superior for resolving impurities with a wider range of polarities.
-
Detector Selection & The UV Absorbance Challenge: A significant challenge with this compound is its lack of a strong chromophore. The ester and ether functional groups do not absorb strongly at wavelengths typically used for pharmaceutical analysis (e.g., 254 nm). Therefore, detection must be performed at a low wavelength, such as 210 nm, to achieve any meaningful sensitivity.[6] This approach, however, is prone to interference from many solvents and potential impurities, making it non-specific. For definitive analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended to overcome this limitation.[7][8]
Workflow for HPLC Method Development and Validation
The following diagram outlines the logical flow from initial method development to full validation, ensuring the final method is fit for its intended purpose.
Sources
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A Comparative Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate in Acyclic Nucleoside Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of antiviral drug development, particularly in the synthesis of acyclic nucleoside analogues like Valganciclovir, the choice of chemical intermediates is a critical determinant of process efficiency, scalability, and ultimate cost-effectiveness. This guide provides an in-depth comparison of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate with alternative intermediates used in the synthesis of Valganciclovir, the prodrug of Ganciclovir. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and process chemists.
Introduction: The Challenge of Acyclic Nucleoside Synthesis
Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability. Valganciclovir, its L-valyl ester prodrug, significantly improves bioavailability by utilizing intestinal and hepatic esterases for its conversion to the active drug. The industrial synthesis of Valganciclovir presents several challenges, primarily centered around the selective formation of the desired N-9 substituted guanine isomer and the regioselective esterification of the acyclic side chain.
Traditionally, many synthetic routes to Valganciclovir start from Ganciclovir itself, which is first synthesized and then esterified. This often involves a series of protection and deprotection steps, adding to the complexity and cost of the process. An alternative strategy involves building the acyclic side chain with the purine base in a convergent synthesis. It is in this context that this compound emerges as a key intermediate.
Featured Intermediate: this compound
This compound (DCPMA) is a bespoke intermediate designed for the efficient construction of the Ganciclovir backbone. Its structure is a masked form of the acyclic side chain of Ganciclovir, with two key features:
-
Dichlorinated Propane Moiety: The two chlorine atoms act as leaving groups, facilitating the alkylation of a guanine derivative.
-
Acetoxymethyl Ether Group: This group is a precursor to the hydroxyl group that will eventually be esterified with L-valine.
The primary advantage of using DCPMA is the potential for a more convergent and potentially more regioselective synthesis of the Ganciclovir core structure, which can circumvent some of the challenges associated with multi-step protection-deprotection strategies.
Synthetic Strategy Utilizing this compound
The core of the synthetic approach using DCPMA involves the direct alkylation of a guanine derivative. A notable advantage of this method is its potential to avoid the formation of the undesired N-7 isomer of the guanine base, a common side product in other synthetic routes.
Experimental Protocol: Synthesis of Monochlorinated Ganciclovir Derivative
This protocol is based on methodologies described in the patent literature for the synthesis of Valganciclovir intermediates.
Step 1: Preparation of 1-acetoxy-3-chloro-2-(acetoxymethoxy)propane
-
To a reaction vessel, add 120g of this compound, 300ml of N,N-dimethylformamide (DMF), 70g of anhydrous potassium acetate, and 5g of benzyltriethylammonium chloride.
-
Stir the reaction mixture at 20-30°C for 4 hours.
-
After the reaction is complete, distill off the DMF under reduced pressure.
-
To the residue, add 100ml of dichloromethane and 100ml of purified water.
-
Stir and wash the organic layer. Separate the organic phase and distill off the solvent to obtain the crude product.
Step 2: Condensation with Diacetylguanine
-
In a reaction flask, add 75g of diacetylguanine, 4g of p-toluenesulfonic acid, and 200ml of N,N-dimethylformamide.
-
Heat the mixture to 115-120°C.
-
Slowly add 100g of the compound prepared in Step 1.
-
Continue the reaction at this temperature for 24 hours.
-
After the reaction, cool the system to 50°C and slowly add 100ml of 40% methylamine aqueous solution.
-
Stir and react at 50-60°C for 4 hours.
-
Adjust the pH to 6-7 with concentrated hydrochloric acid and cool to 5-10°C.
-
Filter the solid and recrystallize with 1200 ml of purified water to obtain the monochlorinated Ganciclovir derivative.
Causality Behind Experimental Choices
-
Choice of Solvent (DMF): N,N-dimethylformamide is a polar aprotic solvent that is well-suited for SN2 reactions, facilitating the displacement of the chloride ions by the acetate and subsequently by the guanine derivative.
-
Phase Transfer Catalyst: Benzyltriethylammonium chloride is a phase transfer catalyst that helps to shuttle the acetate anion into the organic phase, accelerating the reaction.
-
Guanine Derivative: Diacetylguanine is used to improve solubility in the organic solvent and to protect the amino group from side reactions. The acetyl groups are removed in a subsequent step.
-
Avoiding N-7/N-9 Isomer Separation: This convergent approach, by carefully selecting the acyclic side chain precursor, aims to favor the formation of the therapeutically active N-9 isomer, thus simplifying the purification process.
Comparative Analysis with Alternative Intermediates
The most common alternatives to the DCPMA route involve the synthesis of Valganciclovir from pre-existing Ganciclovir. These methods typically involve the selective esterification of one of the two hydroxyl groups of Ganciclovir with L-valine. This presents a significant regioselectivity challenge, often necessitating the use of protecting groups.
Alternative Route 1: Protection, Esterification, and Deprotection of Ganciclovir
This is a widely practiced industrial method. A typical sequence involves:
-
Protection: Protection of the more reactive primary hydroxyl group and the amino group of Ganciclovir.
-
Esterification: Esterification of the remaining secondary hydroxyl group with a protected L-valine derivative.
-
Deprotection: Removal of all protecting groups to yield Valganciclovir.
A variety of protecting groups have been employed, including trityl, silyl, and benzyloxycarbonyl (Cbz) groups.
Alternative Route 2: Direct Selective Esterification of Ganciclovir
Achieving selective mono-esterification of Ganciclovir without protecting groups is highly challenging due to the similar reactivity of the two hydroxyl groups. However, some methods employ enzymatic or carefully controlled chemical conditions to achieve a degree of selectivity.
Performance Comparison
| Parameter | This compound Route | Ganciclovir Protection/Deprotection Route |
| Number of Steps | Fewer core steps to the Ganciclovir backbone | Multiple protection and deprotection steps |
| Regioselectivity | Potentially higher for N-9 alkylation | N-7/N-9 isomer separation may be required in Ganciclovir synthesis |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to losses in multiple steps |
| Reagent Cost & Hazard | Utilizes a specialized intermediate | May require expensive protecting group reagents and catalysts (e.g., Palladium for Cbz deprotection) |
| Purification | May be simpler if N-9 selectivity is high | Multiple chromatographic purifications often necessary |
Visualizing the Synthetic Pathways
Workflow for Valganciclovir Synthesis via DCPMA
Caption: Convergent synthesis of Valganciclovir starting from DCPMA.
Workflow for Valganciclovir Synthesis via Ganciclovir Protection
Caption: Linear synthesis of Valganciclovir involving protection/deprotection of Ganciclovir.
Conclusion and Future Outlook
The use of this compound represents a strategic, convergent approach to the synthesis of Valganciclovir. By building the acyclic nucleoside from a tailored side-chain precursor, this method has the potential to overcome some of the inherent challenges of the more traditional, linear syntheses that start from Ganciclovir. The key advantages lie in the potential for improved regioselectivity in the guanine alkylation step and a reduction in the overall number of synthetic steps.
For drug development professionals, the choice between these synthetic routes will depend on a variety of factors including the cost and availability of starting materials, the robustness and scalability of each step, and the ease of purification. While the protection/deprotection strategies are well-established, the elegance of the convergent synthesis using intermediates like DCPMA warrants careful consideration for the development of next-generation, cost-effective manufacturing processes for Valganciclovir and other acyclic nucleoside analogues. Further process optimization and detailed cost analysis will ultimately determine the most industrially viable route.
References
- CN112159407A - Preparation method of valganciclovir. This patent describes a synthetic route to Valganciclovir utilizing 1,3-dichloro-2-acetoxymethoxypropane.
- US8586738B2 - Process for the preparation of valganciclovir hydrochloride.
-
EP1837336A1 - Preparation of valganciclovir. This European patent application describes a process for preparing Valganciclovir starting from triacetyl ganciclovir.[1]
-
A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. This article provides a review of various synthetic strategies for Valganciclovir, including those involving protection-deprotection sequences.[2]
-
Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. This review article covers various synthetic methods for Ganciclovir and its prodrugs, providing context for the different approaches.[3]
-
An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. This paper discusses the synthesis of Ganciclovir analogues and the challenges of regioselectivity.[4]
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- 4. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Certificate of Analysis for ((1,3-Dichloropropan-2-yl)oxy)methyl acetate Reference Standard
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis.[1][2] A Certificate of Analysis (CoA) for a reference standard is not merely a document; it is a testament to the rigorous, multi-faceted analytical characterization a substance has undergone to prove its suitability.[3][4]
This guide provides an in-depth comparison of the orthogonal analytical techniques used to generate the data for a Certificate of Analysis of a highly specific chemical entity: ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2).[5][6][7] We will deconstruct a representative CoA, delve into the causality behind the chosen experimental methods, and present the detailed protocols required to validate the identity, purity, and potency of this reference standard. The purpose is to illustrate how a suite of independent, complementary analytical techniques provides a self-validating system, ensuring the trustworthiness of the standard.[8][9][10][11]
Part 1: Anatomy of a Representative Certificate of Analysis
A CoA consolidates the results of all qualification tests performed on a specific batch of the reference standard.[3][4] The specifications are designed to confirm the material's identity and ensure it possesses a purity of 99.5% or higher, a desirable characteristic for assay standards.[12]
Table 1: Representative Certificate of Analysis
| Test Parameter | Specification | Result | Method Reference |
| Appearance | Clear, colorless to pale yellow liquid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | Conforms | Internal SOP-NMR-01 |
| Identity by Mass Spec (GC-MS) | Conforms to Molecular Weight (201.05 g/mol ) | Conforms | Internal SOP-GCMS-01 |
| Identity by FTIR | Conforms to reference spectrum | Conforms | Internal SOP-FTIR-01 |
| Purity by HPLC (Area %) | ≥ 99.5% | 99.8% | Internal SOP-HPLC-01 |
| Volatile Impurities by GC-MS | Report Results | < 0.05% | Internal SOP-GCMS-02 |
| Water Content (Karl Fischer) | ≤ 0.10% | 0.03% | USP <921> |
| Assay (by Mass Balance) | 99.0% - 101.0% (anhydrous basis) | 99.7% | Internal CALC-MB-01 |
Part 2: Orthogonal Identity Confirmation: A Comparative Analysis
Confirming the chemical structure of a reference standard is the foundational step of its qualification. Relying on a single technique is insufficient; therefore, an orthogonal approach using multiple, independent methods is essential for unambiguous identification.[8][11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[14][15] Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in the molecule, effectively serving as a molecular fingerprint.[14][16] For this compound, we expect to see distinct signals corresponding to the methyl acetate protons, the methoxy protons, the methine proton, and the dichlorinated methylene protons, with specific chemical shifts and splitting patterns that confirm the exact isomeric structure.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[14]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and an acquisition time of at least 4 seconds.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative proton counts. Analyze the chemical shifts (δ), and spin-spin coupling patterns (multiplicity) to confirm that the observed spectrum is consistent with the proposed structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight & Volatile Impurity Profiling
Expertise & Experience: GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[17] It is ideal for analyzing volatile and semi-volatile compounds.[18] For identity, the mass spectrometer provides the molecular weight of the compound, offering a crucial piece of confirmatory data. Furthermore, this technique is highly sensitive for detecting and identifying potential volatile organic impurities from the synthesis process.[19][20]
Experimental Protocol: GC-MS for Identity and Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the reference standard (~100 µg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.[19]
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[19]
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Compare the retention time of the major peak to a known standard if available. Analyze the resulting mass spectrum of the main peak, confirming the presence of the molecular ion and a fragmentation pattern consistent with the structure of this compound. Search the chromatogram for any additional peaks and identify them using spectral libraries (e.g., NIST) to profile impurities.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: FTIR analysis identifies the functional groups present in a molecule by measuring its absorption of infrared radiation.[21] Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."[21][22] For our compound, we would expect to see characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-Cl stretches, providing further orthogonal confirmation of the structure.
Experimental Protocol: FTIR for Identity
-
Sample Preparation: As the sample is a liquid, the Attenuated Total Reflectance (ATR) technique is most efficient.[23] Place one drop of the neat liquid directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the resulting spectrum to a reference spectrum of a known authentic sample. Key absorptions to verify include the carbonyl (C=O) stretch (approx. 1740 cm⁻¹) and C-O stretches (approx. 1200-1000 cm⁻¹).
Table 2: Comparison of Orthogonal Identity Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR | Nuclear spin in a magnetic field | Detailed atomic connectivity, stereochemistry, proton count | Unambiguous structure elucidation[24] | Lower sensitivity, requires higher sample amount |
| GC-MS | Chromatographic separation & mass-to-charge ratio | Molecular weight, fragmentation pattern, volatile impurity profile | High sensitivity, excellent for impurity identification[17] | Destructive, compound must be volatile and thermally stable |
| FTIR | Infrared light absorption by molecular vibrations | Presence of functional groups | Fast, non-destructive, requires minimal sample prep[21] | Provides limited connectivity information, not suitable for complex mixtures |
dot
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A Comparative Guide to the Quantification of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate as a Valganciclovir Impurity
Introduction
Valganciclovir, an antiviral prodrug of ganciclovir, is a critical therapeutic agent in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The synthesis and stability of Valganciclovir can lead to the formation of various impurities, which must be rigorously controlled to ensure patient safety. Among these is ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (DCPMA), a potential genotoxic impurity (PGI). Its structure, containing a dichlorinated propane backbone and an acetate group, raises a structural alert for mutagenicity.
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control over genotoxic impurities, often enforcing a Threshold of Toxicological Concern (TTC).[1][2] This threshold can be as low as 1.5 µg per day, necessitating highly sensitive and specific analytical methods capable of quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of two primary analytical techniques for the quantification of DCPMA in Valganciclovir: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Analytical Challenge
The primary challenge in quantifying DCPMA lies in achieving extremely low limits of detection (LOD) and quantification (LOQ) in the presence of a high concentration of the Valganciclovir API.[3] The chosen analytical method must offer high selectivity to distinguish the impurity from the API, its diastereomers, and other related substances. Method selection is contingent on the physicochemical properties of DCPMA, such as its volatility, thermal stability, and ionization efficiency.
Comparative Analysis of Analytical Methodologies
A logical workflow for selecting the appropriate analytical technique is crucial for the successful quantification of genotoxic impurities.
Caption: Workflow for selecting an analytical method for DCPMA.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given its structure, DCPMA (C6H10Cl2O3, MW: 201.04 g/mol ) is expected to have sufficient volatility for GC analysis.[5][6]
Causality Behind Experimental Choices:
-
Sample Preparation: A simple dilution of the Valganciclovir API in a suitable organic solvent (e.g., methanol, dichloromethane) is the preferred starting point. This minimizes sample manipulation and potential loss of the volatile impurity.
-
Injection Technique: A direct injection approach is often suitable for semi-volatile impurities.[7] However, to mitigate matrix effects from the non-volatile Valganciclovir API, which can contaminate the GC inlet and ion source, a headspace GC-MS approach is a strong alternative. Headspace analysis isolates volatile compounds from the non-volatile matrix, leading to a cleaner chromatogram and improved robustness.[8]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good initial choice for separating the chlorinated acetate from potential interferences.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is essential for achieving the required sensitivity. Characteristic fragment ions of DCPMA would be monitored to ensure selectivity and minimize background noise.
Experimental Protocol: Headspace GC-MS
-
Standard Preparation: Prepare a stock solution of DCPMA reference standard in methanol. Create a series of calibration standards by spiking known amounts into a solution of Valganciclovir API in a suitable solvent (e.g., dimethyl sulfoxide) to mimic the sample matrix.
-
Sample Preparation: Accurately weigh a specified amount of Valganciclovir API into a headspace vial. Add the solvent and seal the vial.
-
Headspace Incubation: Place the vials in the headspace autosampler. Incubate at a defined temperature (e.g., 80-120°C) for a specific time to allow the volatile impurities to partition into the headspace.
-
GC-MS Analysis:
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
Column: Use a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) to elute the analyte.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Acquire data in SIM mode, monitoring for characteristic ions of DCPMA.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for non-volatile or thermally labile compounds and offers exceptional sensitivity and selectivity.[1] If DCPMA shows degradation at elevated GC temperatures, or if higher sensitivity is required, LC-MS/MS is the superior alternative.[8]
Causality Behind Experimental Choices:
-
Sample Preparation: A simple "dilute-and-shoot" approach is ideal. The Valganciclovir API is dissolved in the mobile phase or a compatible solvent to a specific concentration. This minimizes sample preparation steps where the impurity could be lost.
-
Chromatography: Reversed-phase HPLC is the most common separation mode for pharmaceutical analysis. A C18 or a Phenyl-Hexyl column can provide good retention and separation of DCPMA from the highly polar Valganciclovir.[9] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to resolve impurities with different polarities.[1][10]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity.[1] A specific precursor ion of DCPMA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interferences.
Experimental Protocol: LC-MS/MS
-
Standard Preparation: Prepare a stock solution of DCPMA reference standard in a suitable solvent (e.g., acetonitrile/water). Prepare calibration standards by spiking the stock solution into a solution of the Valganciclovir API dissolved in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the Valganciclovir API in the mobile phase to a final concentration (e.g., 10 mg/mL).
-
LC-MS/MS Analysis:
-
Column: Use a reversed-phase column such as a C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.
-
MS/MS Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the MRM transitions for DCPMA (precursor ion > product ion).
-
Caption: General experimental workflow for DCPMA quantification.
Performance Comparison
| Parameter | GC-MS | LC-MS/MS | Justification |
| Selectivity | High (with SIM) | Very High (with MRM) | MRM is a more selective technique than SIM, significantly reducing the likelihood of co-eluting interferences.[1] |
| Sensitivity (LOQ) | Typically low ppm to high ppb | Potentially low ppb to ppt | LC-MS/MS generally offers superior sensitivity for many compounds, which is critical for meeting stringent PGI limits.[11] |
| Robustness | Moderate (Headspace improves it) | High | Direct injection in LC-MS/MS with a diverter valve to waste during the elution of the main API peak can protect the ion source, leading to high robustness. GC inlets can be prone to contamination from non-volatile matrices. |
| Sample Throughput | Moderate to High | High | Modern UHPLC systems paired with fast MS acquisition allow for very short run times, often under 5-10 minutes. |
| Applicability | Limited to volatile/thermally stable compounds | Broad applicability | LC-MS/MS can analyze a much wider range of compounds, including those that are not suitable for GC.[7][8] |
| Cost & Complexity | Lower | Higher | GC-MS systems are generally less expensive to acquire and maintain. LC-MS/MS systems are more complex and require more specialized expertise. |
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are viable techniques for the quantification of this compound in Valganciclovir.
The choice of GC-MS , particularly with a headspace autosampler, is a cost-effective and robust option, provided that DCPMA demonstrates sufficient volatility and thermal stability without on-column degradation. Its simplicity makes it attractive for routine quality control environments.
However, LC-MS/MS is the recommended primary technique for method development and validation for this PGI. Its superior sensitivity and selectivity provide a higher degree of confidence in the data, which is paramount when dealing with potentially genotoxic impurities. The ability to quantify impurities at sub-ppm levels ensures compliance with the most stringent regulatory requirements. The broad applicability of LC-MS/MS also means the same instrumentation can be used for the analysis of other non-volatile impurities in Valganciclovir, providing a more versatile platform for comprehensive impurity profiling.
Ultimately, the final method selection should be based on a thorough method development and validation process that demonstrates the chosen technique is fit for its intended purpose, meeting all requirements for sensitivity, accuracy, precision, and robustness as outlined by ICH guidelines.[12]
References
-
A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
-
Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. (n.d.). ResearchGate. Retrieved from [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2024, April 29). YouTube. Retrieved from [Link]
-
Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active. (n.d.). ResearchGate. Retrieved from [Link]
-
Trace Impurity Identification. (2011, November 14). Contract Pharma. Retrieved from [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC International - Chromatography Online. Retrieved from [Link]
-
Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Role of GC-MS and LC-MS/MS in pharmaceutical industry with special reference to Quantification of genotoxic impurities. (n.d.). Longdom Publishing. Retrieved from [Link]
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. Retrieved from [Link]
-
Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Method selection chart for analyzing genotoxic impurities with GC/LC. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity Analysis Information. (n.d.). Metrolab Blog. Retrieved from [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020, March 9). National Institutes of Health. Retrieved from [Link]
-
Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. (n.d.). PubMed. Retrieved from [Link]
-
Development of headspace GC-MS/MS method for simultaneous determination of trihalomethanes and haloacetic acids. (n.d.). ACS Fall 2025. Retrieved from [Link]
-
1,3-Dichloropropan-2-yl acetate. (n.d.). PubChem. Retrieved from [Link]
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GC/MS Identification of Impurities. (2024, August 12). Medistri SA. Retrieved from [Link]
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Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. (n.d.). ResearchGate. Retrieved from [Link]
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Quantification of Nine Haloacetic Acids Using Gas Chromatography with Electron Capture Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3-Dichloropropan-2-ol. (n.d.). Wikipedia. Retrieved from [Link]
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1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol. (n.d.). Veeprho. Retrieved from [Link]
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Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (n.d.). Longdom Publishing. Retrieved from [Link]
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Cleaning Method Validation for Determination of Residues in Anti-Cancer Drug product for Injection by Using RP-HPLC Technique. (2024, October 10). Research J. Pharm. and Tech. Retrieved from [Link]
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Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. (2013). SciSpace. Retrieved from [Link]
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Spectroscopic comparison between ((1,3-Dichloropropan-2-yl)oxy)methyl acetate and its precursors
A Senior Application Scientist's Comparative Analysis for Reaction Monitoring
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the precise monitoring of reaction progress is paramount. Spectroscopic analysis serves as the cornerstone of this process, offering a real-time or near-real-time window into the molecular transformations occurring within a reaction vessel. This guide provides an in-depth spectroscopic comparison between the target molecule, ((1,3-dichloropropan-2-yl)oxy)methyl acetate, and its primary precursors, 1,3-dichloro-2-propanol and chloromethyl acetate.
The synthesis of this compound is conceptually based on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2][3] In this reaction, the alkoxide, formed by the deprotonation of the hydroxyl group of 1,3-dichloro-2-propanol, acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl acetate to form the desired ether product. The efficiency and completion of this SN2 reaction can be meticulously tracked by observing characteristic changes in the spectroscopic signatures of the reactants and the emergence of new signals corresponding to the product.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to monitor this transformation. We will delve into the specific spectral features of each molecule, supported by experimental data for the precursors and a reasoned prediction for the product, enabling unambiguous identification and assessment of reaction completion.
Reaction Pathway Overview
The synthesis of this compound from its precursors is a classic example of an etherification reaction. Understanding the structural changes is key to interpreting the spectroscopic data.
Figure 1: Synthesis of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By monitoring the disappearance of reactant signals and the appearance of product signals, one can quantitatively assess the reaction's progress.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear differentiation between the precursors and the final product. The key diagnostic regions are the chemical shifts of the protons adjacent to the oxygen and chlorine atoms.
Table 1: Comparative ¹H NMR Data (Predicted for Product)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1,3-dichloro-2-propanol [4] | -CH(OH)- | ~4.07 | Quintet | 1H |
| -CH₂Cl | ~3.70 | Doublet | 4H | |
| -OH | Variable (~2.6) | Singlet | 1H | |
| Chloromethyl Acetate | -O-CH₂-Cl | ~5.70 | Singlet | 2H |
| -C(O)CH₃ | ~2.15 | Singlet | 3H | |
| This compound (Predicted) | -O-CH₂-O- | ~5.30 | Singlet | 2H |
| -CH(O-)- | ~4.20 | Quintet | 1H | |
| -CH₂Cl | ~3.80 | Doublet | 4H | |
| -C(O)CH₃ | ~2.10 | Singlet | 3H |
Analysis of ¹H NMR Spectral Changes:
-
Disappearance of Reactant Signals: The most telling sign of reaction progress is the disappearance of the broad hydroxyl (-OH) proton signal from 1,3-dichloro-2-propanol around 2.6 ppm. Concurrently, the singlet at approximately 5.70 ppm, corresponding to the -O-CH₂-Cl protons of chloromethyl acetate, will diminish.
-
Appearance of Product Signals: The formation of the ether linkage introduces a new, distinct singlet at an estimated 5.30 ppm, characteristic of the acetal-like -O-CH₂-O- protons. The methine proton (-CH(O-)-) of the dichloropropyl moiety is expected to shift downfield from ~4.07 ppm to ~4.20 ppm due to the electron-withdrawing effect of the newly formed ether linkage.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, corroborating the structural changes observed in the ¹H NMR spectrum.
Table 2: Comparative ¹³C NMR Data (Predicted for Product)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 1,3-dichloro-2-propanol [5] | -CH(OH)- | ~70.5 |
| -CH₂Cl | ~46.5 | |
| Chloromethyl Acetate | -C(O)- | ~170.0 |
| -O-CH₂-Cl | ~68.0 | |
| -CH₃ | ~20.5 | |
| This compound (Predicted) | -C(O)- | ~170.0 |
| -O-CH₂-O- | ~95.0 | |
| -CH(O-)- | ~78.0 | |
| -CH₂Cl | ~45.0 | |
| -CH₃ | ~21.0 |
Analysis of ¹³C NMR Spectral Changes:
-
The carbon of the -CH(OH)- group in 1,3-dichloro-2-propanol at ~70.5 ppm will experience a downfield shift to approximately 78.0 ppm in the product due to the formation of the ether bond.
-
A new, highly characteristic signal will appear in the downfield region, around 95.0 ppm, corresponding to the methylene carbon of the -O-CH₂-O- bridge. This signal is a definitive marker for product formation.
-
The signal for the -O-CH₂-Cl carbon of chloromethyl acetate at ~68.0 ppm will be absent in the final product spectrum.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Transformation
FT-IR spectroscopy is an excellent technique for monitoring the disappearance and appearance of key functional groups.
Table 3: Key FT-IR Vibrational Frequencies
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance of Band |
| 1,3-dichloro-2-propanol [6] | O-H stretch (alcohol) | 3600-3200 (broad) | Strong, broad |
| C-O stretch (alcohol) | ~1050 | Strong | |
| C-Cl stretch | 800-600 | Strong | |
| Chloromethyl Acetate | C=O stretch (ester) | ~1760 | Strong |
| C-O stretch (ester) | 1300-1000 | Two bands, strong | |
| C-Cl stretch | 800-600 | Strong | |
| This compound (Predicted) | C=O stretch (ester) | ~1750 | Strong |
| C-O stretch (ether) | ~1100 | Strong | |
| C-O stretch (ester) | 1300-1000 | Two bands, strong | |
| C-Cl stretch | 800-600 | Strong |
Analysis of FT-IR Spectral Changes:
The most significant change to monitor is the disappearance of the broad O-H stretching band of 1,3-dichloro-2-propanol between 3600-3200 cm⁻¹. The complete absence of this band is a strong indicator of reaction completion. The characteristic C=O stretch of the acetate group will remain in the product, though its environment is slightly altered. The formation of the new C-O ether bond will likely result in changes in the fingerprint region (below 1500 cm⁻¹), with a prominent C-O stretching band around 1100 cm⁻¹.
III. Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the product and can provide structural information through fragmentation patterns.
Table 4: Mass Spectrometry Data (Predicted for Product)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) (Predicted) |
| 1,3-dichloro-2-propanol [7] | C₃H₆Cl₂O | 128.99 | [M-CH₂Cl]⁺ (79/81), [CH₂Cl]⁺ (49/51) |
| Chloromethyl Acetate | C₃H₅ClO₂ | 108.52 | [M-Cl]⁺ (73), [CH₃CO]⁺ (43) |
| This compound | C₆H₁₀Cl₂O₃ | 217.05 | [M]⁺ (216/218/220), [M-CH₂OAc]⁺ (127/129), [M-OCH₂OAc]⁺ (143/145), [CH₂OAc]⁺ (73) |
Analysis of Mass Spectra:
The mass spectrum of the reaction mixture will show a decrease in the intensity of the molecular ion peaks of the starting materials. The successful formation of the product will be confirmed by the appearance of a molecular ion cluster at m/z 216, 218, and 220, corresponding to the isotopic distribution of the two chlorine atoms. Key fragment ions, such as the loss of the acetoxymethyl group ([M-CH₂OAc]⁺) or the chloromethyl group, will provide further structural confirmation.
Experimental Protocols
General Spectroscopic Workflow
Figure 2: General workflow for spectroscopic reaction monitoring.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench the reaction if necessary. Dilute the sample in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to determine the relative ratios of reactants and product. Compare the chemical shifts in both ¹H and ¹³C spectra to the reference data.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a drop can be placed directly onto the ATR crystal of the FT-IR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.
-
Background Scan: Perform a background scan of the clean ATR crystal or salt plates.
-
Data Acquisition: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands as outlined in Table 3, paying close attention to the O-H stretching region.
Mass Spectrometry Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peaks for the reactants and the expected product, including their isotopic patterns. Analyze the fragmentation pattern for further structural confirmation.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for monitoring the synthesis of this compound. By carefully observing the disappearance of the hydroxyl group of 1,3-dichloro-2-propanol and the appearance of the characteristic -O-CH₂-O- signals of the product, chemists can effectively track the reaction's progress, optimize conditions, and ensure the desired transformation is complete. This guide provides the foundational spectroscopic data and predicted shifts to enable confident and accurate analysis throughout the synthetic process.
References
-
NIST. Methanol, chloro-, acetate. [Link]
-
PubChem. Chloromethyl acetate. [Link]
-
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A Comparative Benchmarking Guide to the Efficient Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient construction of complex molecular architectures is paramount. This guide provides an in-depth comparative analysis of synthetic routes to ((1,3-Dichloropropan-2-yl)oxy)methyl acetate, a key intermediate in the synthesis of various antiviral agents, notably Ganciclovir. We will delve into the nuances of established and alternative methodologies, offering a critical evaluation of their efficiency through the lens of green chemistry principles and experimental data. Our focus is to equip researchers with the knowledge to make informed decisions in process development, balancing yield, purity, and environmental impact.
Introduction: The Significance of this compound
This compound serves as a crucial building block, incorporating the acyclic side chain necessary for the biological activity of Ganciclovir and its prodrugs. The efficiency of its synthesis directly impacts the overall cost and sustainability of the active pharmaceutical ingredient (API) production. This guide will explore the traditional Williamson ether synthesis, enhancements offered by phase-transfer catalysis, and other potential synthetic strategies, providing a comprehensive efficiency benchmark.
Benchmarking Synthetic Strategies
The synthesis of the target molecule, an acetoxymethyl ether of a dichlorinated secondary alcohol, presents unique challenges, including the potential for side reactions and the need for robust and scalable conditions. Below, we compare the predominant synthetic approaches.
Method 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In the context of our target molecule, this involves the deprotonation of 1,3-dichloro-2-propanol followed by nucleophilic substitution with an acetoxymethylating agent like bromomethyl acetate.
Reaction Scheme:
Causality of Experimental Choices:
The choice of a strong, non-nucleophilic base is critical to quantitatively generate the alkoxide of the sterically hindered and electron-deficient 1,3-dichloro-2-propanol without promoting elimination or other side reactions. Sodium hydride (NaH) is a common choice for this purpose. The selection of an appropriate aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is crucial to solubilize the reactants and facilitate the SN2 reaction pathway.[2]
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Figure 1: Williamson Ether Synthesis Workflow. A schematic representation of the steps involved in the synthesis of the target molecule via the classical Williamson ether synthesis.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
To overcome the challenges of using strong, hazardous bases and anhydrous conditions, phase-transfer catalysis (PTC) offers a more practical and industrially scalable alternative.[3][4] This method facilitates the transfer of the alkoxide, generated in an aqueous phase with a less hazardous base like sodium hydroxide, into an organic phase where it reacts with the alkyl halide.
Causality of Experimental Choices:
The choice of the phase-transfer catalyst is crucial for the reaction's success. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed due to their ability to form lipophilic ion pairs with the alkoxide, effectively shuttling it across the phase boundary.[5] The two-phase system (e.g., toluene/water) simplifies the workup procedure, as the catalyst and unreacted ionic species remain in their respective phases. This approach often leads to milder reaction conditions and improved safety profiles.
dot graph PTC_Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Figure 2: PTC Williamson Ether Synthesis Workflow. This diagram illustrates the mechanism of phase-transfer catalysis in the etherification reaction.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the most direct route, other methods for forming ether linkages or introducing the acetoxymethyl group could be considered, particularly to address specific challenges like substrate reactivity or to improve green metrics. One such alternative involves the use of chloromethyl methyl ether (MOM-Cl) as the acetoxymethylating agent. However, due to its carcinogenicity, in-situ generation of MOM-Cl is preferred.[6][7][8][9][10] Another approach could be the acid-catalyzed reaction of 1,3-dichloro-2-propanol with a suitable acetal.
Comparative Efficiency Analysis
To provide a quantitative comparison, we will evaluate the different synthetic routes based on key performance indicators, including yield, reaction conditions, and green chemistry metrics.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Classical Williamson Ether Synthesis | PTC Williamson Ether Synthesis |
| Typical Yield | 50-95%[7] | Generally higher and more consistent yields |
| Base | Strong, hazardous bases (e.g., NaH) | Milder, less hazardous bases (e.g., NaOH, K2CO3)[6] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DMF)[2] | Biphasic systems (e.g., Toluene/Water) |
| Temperature | 50-100 °C[6] | Often milder, room temperature to moderate heating |
| Reaction Time | 1-8 hours[6] | Can be faster due to enhanced reaction rates |
| Safety Profile | Requires handling of pyrophoric bases | Improved safety due to milder reagents and conditions |
| Workup | Quenching of reactive base, extraction | Simple phase separation |
| Scalability | Challenging due to safety concerns | More readily scalable for industrial production |
Green Chemistry Metrics: A Deeper Dive into Efficiency
Beyond reaction yield, a holistic assessment of synthetic efficiency requires the consideration of green chemistry principles.[11] Atom Economy and E-Factor are two powerful metrics for this purpose.
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product.[12] An ideal reaction has an atom economy of 100%.
Formula:
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit of product. A lower E-Factor signifies a greener process.
Formula:
Table 2: Calculated Green Chemistry Metrics
| Metric | Classical Williamson Ether Synthesis | PTC Williamson Ether Synthesis |
| Atom Economy | Calculation dependent on specific base and solvent | Calculation dependent on specific base, solvent, and catalyst |
| E-Factor | Likely higher due to stoichiometric base and solvent use | Potentially lower due to catalytic nature and reduced solvent use |
Note: Precise calculation of Atom Economy and E-Factor requires detailed mass balance data for specific experimental conditions. The values presented are qualitative comparisons based on the nature of the reactions. The pharmaceutical industry often has high E-factors, and any reduction through process optimization is a significant improvement.[13]
Experimental Protocols
To facilitate the practical application of the discussed methods, detailed experimental protocols are provided below.
Protocol 1: Classical Williamson Ether Synthesis
Materials:
-
1,3-Dichloro-2-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromomethyl acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,3-dichloro-2-propanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add bromomethyl acetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
Materials:
-
1,3-Dichloro-2-propanol
-
Bromomethyl acetate
-
Sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloro-2-propanol (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
To the vigorously stirred biphasic mixture, add bromomethyl acetate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This guide has provided a comparative benchmark for the synthesis of this compound, a key pharmaceutical intermediate. The classical Williamson ether synthesis, while effective, presents safety and scalability challenges. The phase-transfer catalyzed approach offers a more robust, scalable, and environmentally benign alternative, aligning with the principles of green chemistry.
Future research in this area should focus on the development of even more efficient and sustainable methods. This could include the exploration of novel, recyclable catalysts, the use of greener solvents, and the development of continuous flow processes. By embracing these innovative approaches, the pharmaceutical industry can continue to improve the efficiency and sustainability of API manufacturing.
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Fuchs, P. L., et al. (1994). A Simple and Cost Effective Synthesis of Chloromethyl Methyl Ether. The Journal of Organic Chemistry, 59(22), 6499–6500. [Link]
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Reddy, A. V. R., et al. (2015). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 127(7), 1231-1235. [Link]
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Putra, I. A., et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. [Link]
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Safety Operating Guide
Navigating the Disposal of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure the safe and compliant disposal of this material, thereby protecting themselves, their colleagues, and the environment.
I. Understanding the Compound: Chemical Profile and Associated Hazards
Key Structural Features and Their Implications:
-
Dichlorinated Propane Backbone: The two chlorine atoms significantly influence the molecule's reactivity and toxicity.
-
Ether Linkage: The ether group can potentially form peroxides, although this is less common in chlorinated ethers compared to their non-halogenated counterparts.
-
Acetate Group: This ester functional group can undergo hydrolysis, particularly under basic conditions.
Given its classification as a halogenated organic compound, it should be treated as hazardous waste.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed waste management facility.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
"Halogenated Organic Waste": The container must be clearly marked as "Halogenated Organic Waste".[4][5] This distinguishes it from non-halogenated solvent waste, which is often managed through different disposal routes and at a lower cost.[5]
-
Chemical Compatibility: Do not mix this waste with incompatible materials. Potential incompatibilities to be aware of include:
-
Strong Oxidizers: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May promote hydrolysis or other degradation reactions.
-
Reactive Metals: Such as alkali metals, can react violently with chlorinated compounds.
-
Step 2: Container Management
Proper container management is essential to ensure safety within the laboratory.
-
Appropriate Containers: Use containers made of materials compatible with chlorinated hydrocarbons, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration or volume of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[4] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Storage
Store the accumulated waste in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Ventilation: Store the waste in a well-ventilated area, such as a fume hood or a ventilated cabinet, to prevent the buildup of vapors.
-
Segregation: Store the halogenated organic waste away from incompatible materials.
Step 4: Disposal
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Engage a Professional Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have contracts with licensed hazardous waste disposal companies.
-
Waste Manifest: A hazardous waste manifest will be required for transportation. This legal document tracks the waste from your facility to its final destination.
-
High-Temperature Incineration: The most common and effective disposal method for chlorinated hydrocarbons is high-temperature incineration.[1][6][7][8] This process needs to be carried out at temperatures above 900°C to ensure the complete destruction of the compound and to prevent the formation of highly toxic dioxins and furans.[1][6][7][8] The process should also include scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.[1]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate
In the landscape of drug discovery and chemical research, our commitment extends beyond supplying novel compounds; it is our imperative to ensure you can handle them with the utmost confidence and safety. This guide provides essential, immediate safety and logistical information for ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate (CAS Number: 89281-73-2).[1] Given the absence of comprehensive toxicological data for this specific molecule, we will apply the established principles of chemical safety, treating this compound with the caution it warrants based on its structural components.
Our procedural guidance is grounded in a deep understanding of chemical reactivity and toxicology. The core of this molecule is a 1,3-dichloropropan-2-ol backbone, a structure known for its toxicity.[2][3][4] Therefore, our safety protocols are extrapolated from data on this and other hazardous chlorinated organic compounds, ensuring a robust margin of safety.
Hazard Assessment: Understanding the "Why"
The primary driver of our safety protocol is the 1,3-dichloropropan-2-ol structure within the target molecule. This chemical, also known as 1,3-DCP, is classified as possibly carcinogenic to humans (Group 2B by IARC) and is known to be toxic by ingestion, inhalation, or skin absorption.[2][3][4] It is a known irritant to the eyes, skin, and respiratory system and may cause damage to the liver and kidneys with prolonged or repeated exposure.[2][5]
While the addition of the oxymethyl acetate group may alter the compound's physical properties, we must assume it does not mitigate the inherent toxicity of the chlorinated backbone. Therefore, this compound should be handled as a substance that is:
-
Acutely Toxic: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][6]
-
A Suspected Carcinogen: Handle with extreme caution as it may cause cancer.[3][6]
-
A Skin and Eye Irritant: Direct contact can cause irritation and potentially severe damage.[2][5]
-
A Respiratory Irritant: Vapors or aerosols may irritate the respiratory tract.[2]
This conservative assessment dictates the stringent engineering controls, personal protective equipment (PPE), and handling procedures outlined below.
Engineering Controls: Your First Line of Defense
The most effective way to prevent exposure is to handle the material within a controlled environment.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
-
Designated Area: All work with this compound should be performed in a designated area of the lab, clearly marked with warning signs indicating the presence of a particularly hazardous substance.[8] This restricts access and prevents cross-contamination.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Double Gloving: Inner nitrile glove, outer neoprene or other chlorinated solvent-resistant glove. | Halogenated solvents can penetrate standard latex or nitrile gloves.[9] Double gloving with a more resistant outer layer provides enhanced protection against dermal absorption, a key exposure route.[2][5] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes during transfers of larger volumes.[10] |
| Body | Chemical-resistant lab coat or apron over long-sleeved clothing. | Provides a barrier against accidental spills and splashes.[2][11] |
| Respiratory | Not required if all work is performed in a certified fume hood. | A properly functioning fume hood serves as the primary respiratory protection.[7] Respirators are reserved for emergency situations like a large spill. |
Below is a decision-making workflow for PPE selection when handling hazardous chlorinated compounds.
Caption: PPE selection workflow for the target compound.
Step-by-Step Handling Protocol
Adherence to a strict protocol minimizes risk. Every laboratory must have a written Chemical Hygiene Plan (CHP) as required by OSHA.[12][13][14]
Preparation:
-
Review the SDS: Although an SDS for the specific compound is unavailable, review the SDS for 1,3-Dichloropropan-2-ol.
-
Designate the Area: Cordon off the workspace within the fume hood.
-
Assemble Materials: Bring all necessary equipment (glassware, spatulas, solvents, waste containers) into the fume hood before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: Use a tared, sealed container to weigh the solid. Perform this task in the fume hood to contain any dust.
-
Transfers: Conduct all transfers of the substance, whether solid or in solution, over a spill tray within the fume hood to contain any potential spills.
-
Avoid Aerosols: When dissolving the compound, add the solvent slowly and stir gently to avoid generating aerosols.[8]
Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.[8]
-
Doffing PPE: Remove PPE in the correct order (gloves last) to avoid contaminating your skin. Wash hands and arms thoroughly with soap and water immediately after work.[5]
Disposal Plan: A Critical Final Step
Chlorinated organic compounds are considered hazardous waste and must not be disposed of down the drain.[15]
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[16]
-
Container Labeling: The waste container must be labeled "Hazardous Waste - Halogenated Organic Compounds" and list the chemical name.
-
Disposal Vendor: The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal company.[17][18] These companies use high-temperature incineration or other specialized methods to safely destroy chlorinated residues.[19]
By adhering to these protocols, you are not just following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research. Should you have any questions, do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. International Labour Organization (ILO) / World Health Organization (WHO). [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

